molecular formula C6H4ClF B165104 1-Chloro-4-fluorobenzene CAS No. 352-33-0

1-Chloro-4-fluorobenzene

Cat. No.: B165104
CAS No.: 352-33-0
M. Wt: 130.55 g/mol
InChI Key: RJCGZNCCVKIBHO-UHFFFAOYSA-N
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Description

1-Chloro-4-fluorobenzene is a useful research compound. Its molecular formula is C6H4ClF and its molecular weight is 130.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10272. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-fluorobenzene
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InChI

InChI=1S/C6H4ClF/c7-5-1-3-6(8)4-2-5/h1-4H
Source PubChem
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InChI Key

RJCGZNCCVKIBHO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4ClF
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DSSTOX Substance ID

DTXSID2059853
Record name Benzene, 1-chloro-4-fluoro-
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Molecular Weight

130.55 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Chloro-4-fluorobenzene
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Vapor Pressure

8.19 [mmHg]
Record name 1-Chloro-4-fluorobenzene
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CAS No.

352-33-0, 55256-17-2
Record name 1-Chloro-4-fluorobenzene
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Foundational & Exploratory

1-Chloro-4-fluorobenzene CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-4-fluorobenzene: Properties, Synthesis, and Applications for Chemical Researchers

Introduction

This compound is a halogenated aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of two different halogen substituents on the benzene ring, make it a versatile intermediate in the production of a wide array of fine chemicals. For researchers and professionals in drug development, agrochemicals, and material science, a thorough understanding of this compound's characteristics is essential. The strategic placement of chlorine and fluorine atoms enhances its reactivity and selectivity in various chemical transformations.[1][2] This guide provides a comprehensive overview of this compound, covering its physicochemical properties, safety protocols, synthetic pathways, and key applications, with a focus on its role in the creation of active pharmaceutical ingredients (APIs).[2]

Part 1: Core Chemical and Physical Properties

The identity and fundamental properties of a chemical are the foundation for its application in research and manufacturing. This compound is a colorless to light yellow liquid under standard conditions.[1][2][3]

Chemical Identifiers

A consistent and accurate identification of a chemical substance is crucial for regulatory compliance, safety, and scientific communication. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 352-33-0 .[1][2][3][4][5]

IdentifierValue
CAS Number 352-33-0[4][5]
IUPAC Name This compound[5][6]
Synonyms 4-Chlorofluorobenzene, p-Chlorofluorobenzene[1][3][5][6]
Molecular Formula C₆H₄ClF[1][2][5]
Molecular Weight 130.55 g/mol [1][5][6]
InChI Key RJCGZNCCVKIBHO-UHFFFAOYSA-N[5]
SMILES Fc1ccc(Cl)cc1[5]
EC Number 206-521-1[7]
PubChem CID 9604[1][5][6]
Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. Its liquid state at room temperature and relatively high boiling point are characteristic of substituted benzenes of similar molecular weight.

PropertyValue
Appearance Colorless to light yellow clear liquid[1][2][6]
Melting Point -26 to -27 °C[1]
Boiling Point 129 to 130 °C[1][8]
Density 1.226 - 1.23 g/mL at 25 °C[1][8]
Refractive Index (n20/D) 1.495 - 1.5[1][8]
Flash Point 29 °C (84.2 °F) - closed cup[9]
Vapor Pressure 8.19 mmHg[6]

Part 2: Safety, Handling, and Regulatory Information

As a flammable and hazardous chemical, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with several hazards.[6]

  • Flammable Liquids: Category 3[7]

  • Skin Corrosion/Irritation: Category 2[7]

  • Serious Eye Damage/Eye Irritation: Category 2[7]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[3][7][10]

  • Acute Toxicity (Inhalation): Category 4 (Harmful if inhaled)[4][7]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[11]

Pictogram(s)Signal Word
GHS02 (Flame), GHS07 (Exclamation Mark)Warning or Danger [4][7]
Safe Handling and Storage

Handling:

  • Keep away from heat, sparks, open flames, and other ignition sources.[11]

  • Use in a well-ventilated area or outdoors.[11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a respirator if ventilation is inadequate.[11]

  • Avoid contact with skin and eyes.[11]

  • Use non-sparking tools and take precautionary measures against static discharge.[11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][11]

  • Recommended storage temperature is often between 2 and 8 °C.[1][2]

  • Store away from incompatible materials.

First-Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][11]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[11]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3][4]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

Part 3: Synthesis and Mechanistic Insights

While multiple synthetic routes exist, a common and illustrative method for the preparation of this compound involves the Balz-Schiemann reaction . This pathway is favored for its reliability in introducing a fluorine atom onto an aromatic ring.

Protocol: Synthesis via Diazotization-Fluorination (Balz-Schiemann Reaction)

This process begins with the diazotization of 4-chloroaniline, followed by the thermal decomposition of the resulting diazonium salt.

Step 1: Diazotization of 4-Chloroaniline

  • 4-Chloroaniline is dissolved in a cold aqueous solution of a strong acid, typically tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl).

  • The solution is cooled to 0-5 °C in an ice bath. This low temperature is critical to prevent the premature decomposition of the unstable diazonium salt that will be formed.

  • A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise. The slow addition and controlled temperature prevent a runaway exothermic reaction and the formation of unwanted byproducts. The nitrite reacts with the acid to form nitrous acid (HNO₂) in situ, which then reacts with the primary amine to form the 4-chlorobenzenediazonium salt.

Step 2: Formation and Isolation of the Diazonium Salt

  • If using HCl, a fluorinating agent like fluoroboric acid is added to precipitate the 4-chlorobenzenediazonium tetrafluoroborate salt. This salt is generally more stable than the corresponding chloride salt.

  • The precipitated salt is filtered and washed with cold water, followed by a cold organic solvent like ethanol or diethyl ether to remove residual acid and water.

Step 3: Thermal Decomposition (Fluorination)

  • The dried diazonium salt is gently heated. The thermal decomposition releases nitrogen gas (N₂) and a boron trifluoride (BF₃) molecule, leaving behind the desired this compound.

  • The crude product is then purified, typically by steam distillation followed by fractional distillation, to yield the final high-purity product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Decomposition cluster_2 Step 3: Purification 4-Chloroaniline 4-Chloroaniline Diazonium_Salt 4-Chlorobenzenediazonium Tetrafluoroborate 4-Chloroaniline->Diazonium_Salt 1. HBF₄, 0-5 °C 2. NaNO₂ (aq) Product This compound Diazonium_Salt->Product Heat (Δ) Byproducts N₂ (g) + BF₃ Purified_Product Pure Product Product->Purified_Product Distillation

Caption: Synthetic workflow for this compound via Balz-Schiemann reaction.

Part 4: Key Reactions and Applications in Drug Discovery

This compound is a valuable precursor due to the differential reactivity of its halogen substituents. The C-Cl bond is generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions than the highly stable C-F bond. This allows for selective functionalization at the chlorine position while retaining the fluorine atom, which is often desired in final drug molecules for its ability to modulate metabolic stability and binding affinity.

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs, as well as agrochemicals like herbicides and pesticides.[1][2][12] It is also used in material science for creating specialty polymers and liquid crystals.[2]

Example Application: Grignard Reagent Formation for Catalyst Synthesis

A key reaction demonstrating its utility is the formation of a Grignard reagent, which can then be used in subsequent synthetic steps.

Protocol: Synthesis of (4-Fluorophenyl)magnesium Chloride

  • Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous tetrahydrofuran (THF) is added as the solvent.

  • A small crystal of iodine is often added as an initiator.

  • A solution of this compound in anhydrous THF is added dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • The reaction mixture is stirred until the magnesium is consumed, resulting in a solution of (4-fluorophenyl)magnesium chloride.

This Grignard reagent is a potent nucleophile and can be used in a variety of subsequent reactions, such as the synthesis of boronic acids which are precursors for Suzuki couplings, a cornerstone of modern pharmaceutical synthesis.[13]

G Start This compound Grignard (4-Fluorophenyl)magnesium Chloride Start->Grignard + Mg, THF Reagent Mg / THF Boronic_Ester 4-Fluorophenylboronic Ester Grignard->Boronic_Ester + B(OR)₃ then H₃O⁺ Final_API Complex API (e.g., via Suzuki Coupling) Boronic_Ester->Final_API Pd Catalyst, Coupling Partner

Caption: Reaction pathway from this compound to a complex API intermediate.

Part 5: Spectroscopic and Analytical Data

Confirmation of the structure and purity of this compound is performed using standard analytical techniques. Spectroscopic databases provide reference spectra for verification.

  • ¹H NMR: The proton NMR spectrum is characteristic of a 1,4-disubstituted benzene ring, showing two distinct multiplets in the aromatic region.[14]

  • ¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four unique carbon environments in the molecule.

  • Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M+) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).[15]

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic C-H, C=C aromatic, C-F, and C-Cl stretching and bending vibrations.[15]

Authoritative spectral data can be found in databases such as the NIST WebBook and the Spectral Database for Organic Compounds (SDBS).[3][15]

Conclusion

This compound (CAS No. 352-33-0) is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and material science. Its well-defined properties, predictable reactivity, and established synthetic routes make it a reliable and versatile building block. By leveraging the differential reactivity of its halogen substituents, researchers can perform selective chemical modifications, paving the way for the efficient synthesis of complex target molecules. A comprehensive understanding of its handling, safety, and chemical behavior is paramount for any scientist aiming to utilize this compound to its full potential in the laboratory and beyond.

References

1-Chloro-4-fluorobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Chloro-4-fluorobenzene: Properties, Synthesis, and Applications in Drug Development

Executive Summary

This compound is a halogenated aromatic compound that serves as a pivotal building block in modern organic synthesis. Characterized by the presence of both chlorine and fluorine atoms on a benzene ring, this versatile intermediate offers a unique combination of chemical reactivity and metabolic stability, making it indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, common synthetic methodologies with mechanistic explanations, and its significant applications, particularly within the field of drug discovery and development. The information is curated for researchers, scientists, and drug development professionals to facilitate a deeper understanding and effective utilization of this compound.

Chemical Identity and Core Properties

The unique utility of this compound stems from its specific chemical structure and resulting physical properties. The presence of two different halogens at the para position (1,4 substitution) on the benzene ring dictates its reactivity in various chemical transformations.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular formula and structure.

  • Molecular Formula: C₆H₄ClF[1][2][3][4][5]

  • Molecular Weight: 130.55 g/mol [1][2][3][5] (A more precise mass is 130.547 g/mol [4])

  • IUPAC Name: this compound[3]

  • Common Synonyms: p-Chlorofluorobenzene, 4-Chlorofluorobenzene, p-Fluorochlorobenzene[2][3][4]

  • CAS Number: 352-33-0[2][3][4]

Caption: 2D structure of this compound.

Physicochemical Data

The quantitative properties of this compound are critical for its application in experimental design, process chemistry, and formulation. A summary of these properties is provided below.

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid[1][2]
Melting Point -27 to -26 °C[1][2]
Boiling Point 129 to 130 °C[1][2][6]
Density 1.226 - 1.23 g/mL at 25 °C[1][2]
Refractive Index (n20/D) ~1.50[1][2][7]
Flash Point 29 °C (84.2 °F) - Closed Cup[7]
Vapor Pressure 8.19 mmHg[3]
Solubility Difficult to mix with water[6]

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved via the Balz-Schiemann reaction or a related variant, starting from a readily available precursor like 4-chloroaniline. This pathway provides a reliable and scalable method for introducing the fluorine atom onto the aromatic ring.

Representative Synthetic Pathway: The Balz-Schiemann Reaction

The causality behind this multi-step synthesis involves the conversion of a primary aromatic amine into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the final product.

  • Diazotization: 4-chloroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric or fluoroboric acid) at low temperatures (0-5 °C). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

  • Fluoride Introduction: The resulting 4-chlorobenzenediazonium salt is then subjected to thermal decomposition. In the classic Balz-Schiemann reaction, the diazonium fluoroborate salt is isolated and heated, leading to the elimination of nitrogen gas and boron trifluoride, and the formation of the C-F bond.

Synthesis_Workflow Start 4-Chloroaniline Reagent1 NaNO₂, HCl (0-5 °C) Start->Reagent1 Intermediate 4-Chlorobenzenediazonium Chloride Reagent1->Intermediate Reagent2 HBF₄ or HF-Pyridine Intermediate->Reagent2 Intermediate2 Diazonium Fluoroborate (Intermediate) Reagent2->Intermediate2 Reagent3 Heat (Δ) Intermediate2->Reagent3 Product This compound Reagent3->Product

Caption: General workflow for the synthesis of this compound.

Standard Laboratory Protocol

The following protocol is a self-validating system for the synthesis of this compound.

  • Apparatus Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is placed in an ice-salt bath.

  • Diazotization:

    • Charge the flask with 4-chloroaniline and an aqueous solution of fluoroboric acid (HBF₄).

    • Cool the vigorously stirred mixture to 0 °C.

    • Prepare a solution of sodium nitrite (NaNO₂) in water and cool it to 0 °C.

    • Add the sodium nitrite solution dropwise to the aniline mixture, ensuring the internal temperature is maintained below 5 °C. The reaction is exothermic, and careful control is necessary to prevent side reactions.

    • After the addition is complete, continue stirring at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Decomposition:

    • Slowly warm the reaction mixture to room temperature.

    • Gently heat the mixture to initiate the decomposition of the diazonium salt, which is observed by the evolution of nitrogen gas. The temperature is typically controlled between 25-50 °C.[8]

  • Work-up and Purification:

    • Once gas evolution ceases, cool the mixture and extract the organic phase with a suitable solvent like diethyl ether or dichloromethane.

    • Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

    • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

    • The crude product is then purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 129-130 °C.[6]

Applications in Research and Drug Development

This compound is a valuable synthon due to the differential reactivity of the C-Cl and C-F bonds and their influence on the molecule's electronic properties. The fluorine atom acts as a bioisostere for hydrogen, often enhancing metabolic stability and binding affinity, while the chlorine atom provides a reactive site for cross-coupling reactions.

  • Pharmaceutical Synthesis: The compound is a crucial intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[2] It is used to create anti-inflammatory drugs, anti-tumor agents, and other molecules with specific pharmacological effects.[2][9] For instance, related structures are used as building blocks for selective estrogen receptor degraders like brilanestrant, which is investigated for the treatment of breast cancer.[10] The incorporation of chlorine is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[11]

  • Agrochemical Formulations: It serves as a precursor in the manufacture of modern pesticides and herbicides, contributing to improved crop protection and agricultural output.[2][9]

  • Material Science: The unique electronic and physical properties imparted by the halogen substituents make it useful in the development of specialty polymers, resins, and liquid crystals.[2]

  • Dyes and Pigments: It is used in the production of other aromatic compounds that are essential for manufacturing high-performance dyes and pigments.[2]

  • Mechanistic Studies: In academic and industrial research, it serves as a model reagent for studying reaction mechanisms, such as nucleophilic aromatic substitution and cross-coupling pathways.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. Adherence to established safety protocols is a non-negotiable aspect of its use.

GHS Hazard Information

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassGHS CodeDescriptionSource(s)
Flammable LiquidH226Flammable liquid and vapor[3][7]
Skin IrritationH315Causes skin irritation[3]
Eye IrritationH319Causes serious eye irritation[3]
Specific Target Organ ToxicityH335May cause respiratory irritation[12]
  • Signal Word: Warning

Handling and Storage Protocols
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[12] Use explosion-proof electrical and lighting equipment.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat. For operations with a risk of splashing, a face shield is recommended.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[7][12] The storage class is Flammable Liquids (Class 3).

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity profile secure its role as a high-value intermediate. For researchers and developers, a thorough understanding of its characteristics, from molecular weight to handling requirements, is the foundation for leveraging its full potential in creating next-generation medicines, materials, and agrochemicals.

References

Navigating the Synthesis Landscape: A Technical Safety Guide to 1-Chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-fluorobenzene is a versatile substituted aromatic compound, widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique combination of chlorine and fluorine substituents enhances its reactivity and selectivity, making it a valuable building block in the development of advanced materials such as liquid crystals and specialty polymers. However, its utility in the laboratory is matched by a specific hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data for this compound, moving beyond a simple recitation of SDS information to offer practical insights and detailed procedures for its safe handling, storage, and emergency management.

Chemical and Physical Identity

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

PropertyValueSource
CAS Number 352-33-0
Molecular Formula C₆H₄ClF
Molecular Weight 130.55 g/mol
Appearance Colorless to light yellow clear liquid
Odor Odorless
Boiling Point 129-130 °C (at 760 mmHg)
Melting Point -21.5 °C to -27 °C
Flash Point 29 °C (84.2 °F)
Density 1.226 - 1.23 g/mL at 25 °C
Vapor Pressure 8.19 - 10.8 mmHg at 25°C
Solubility Difficult to mix with water

GHS Hazard Profile and Mechanistic Insights

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding the nature of these hazards is critical for risk assessment and the implementation of appropriate control measures.

GHS_Hazards cluster_main_hazards Key GHS Hazard Classifications cluster_additional_hazards Additional Reported Hazards Flammable_Liquid Flammable Liquid and Vapor (Category 3) H226 Skin_Irritant Skin Irritation (Category 2) H315 Eye_Irritant Serious Eye Irritation (Category 2) H319 Respiratory_Irritant Specific Target Organ Toxicity - Single Exposure (Category 3) H335 - May cause respiratory irritation Acute_Toxicity_Oral Harmful if Swallowed (Category 4) H302 Acute_Toxicity_Inhalation Harmful if Inhaled (Category 4) H332 1_Chloro_4_fluorobenzene This compound 1_Chloro_4_fluorobenzene->Flammable_Liquid Low Flash Point 1_Chloro_4_fluorobenzene->Skin_Irritant Dermal Exposure 1_Chloro_4_fluorobenzene->Eye_Irritant Ocular Exposure 1_Chloro_4_fluorobenzene->Respiratory_Irritant Inhalation of Vapors 1_Chloro_4_fluorobenzene->Acute_Toxicity_Oral Ingestion 1_Chloro_4_fluorobenzene->Acute_Toxicity_Inhalation Inhalation of Vapors

Caption: GHS Hazard Profile for this compound.

Expert Insights:

  • Flammability: With a flash point of 29 °C, this compound is a flammable liquid. This means that at temperatures at or above 29°C, it can release enough vapor to form an ignitable mixture with air. Vapors are heavier than air and may travel to a source of ignition and flash back. Therefore, all work with this chemical should be conducted in a well-ventilated area, away from open flames, sparks, and other sources of ignition. The use of explosion-proof electrical equipment is mandatory.

  • Irritation: The chemical is a known skin and eye irritant. Prolonged or repeated skin contact can lead to dermatitis. The irritant nature is likely due to its ability to defat the skin and disrupt cell membranes. Ocular exposure can cause serious irritation, and immediate and thorough rinsing is crucial. Inhalation of vapors may cause respiratory tract irritation.

  • Toxicity: While comprehensive toxicological data is not always readily available for specialty chemicals, this compound is considered harmful if swallowed or inhaled. The primary target organ for single-exposure toxicity is the respiratory system.

Safe Handling and Storage Protocols

A self-validating safety system relies on robust and consistently applied handling and storage protocols.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against chemical exposure.

PPE_Protocol cluster_ppe Mandatory Personal Protective Equipment Eye_Protection Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133) Hand_Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect before use. Body_Protection Flame-retardant lab coat and appropriate protective clothing to prevent skin exposure. Respiratory_Protection Use in a certified chemical fume hood. If fume hood is not available or exposure limits may be exceeded, use a NIOSH/MSHA approved respirator with an appropriate cartridge. Researcher Researcher Handling this compound Researcher->Eye_Protection Researcher->Hand_Protection Researcher->Body_Protection Researcher->Respiratory_Protection

Caption: Essential PPE for handling this compound.

Storage Requirements

Proper storage is crucial to prevent accidents and maintain chemical integrity.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Container: Keep the container tightly closed to prevent the escape of vapors.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

  • Incompatible Materials: Store away from strong oxidizing agents.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, a clear and practiced response is essential to minimize harm.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

A minor spill in a laboratory setting should be handled with caution and precision.

Spill_Response Start Spill Occurs Evacuate Evacuate immediate area and alert others. Start->Evacuate Ventilate Ensure adequate ventilation (fume hood). Evacuate->Ventilate Ignition_Sources Remove all sources of ignition. Ventilate->Ignition_Sources PPE Don appropriate PPE (respirator, gloves, goggles, lab coat). Ignition_Sources->PPE Contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite). PPE->Contain Collect Carefully collect the absorbed material using non-sparking tools. Contain->Collect Dispose Place in a sealed, labeled container for hazardous waste disposal. Collect->Dispose Decontaminate Decontaminate the spill area with a suitable solvent and then soap and water. Dispose->Decontaminate End Spill Cleaned Decontaminate->End

Caption: Step-by-step workflow for a minor chemical spill.

Firefighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. Water mist may be used to cool closed containers.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: The chemical is flammable, and its vapors can form explosive mixtures with air. Containers may explode when heated. Hazardous combustion products include carbon monoxide, carbon dioxide, hydrogen chloride gas, and gaseous hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Considerations

While detailed long-term toxicological studies are not extensively documented in the readily available literature, the acute effects are clear. It is classified as harmful and an irritant. As with many halogenated aromatic compounds, its environmental fate should be considered. It is not expected to be readily biodegradable, and release into the environment should be avoided. Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is an indispensable reagent in modern chemical synthesis. Its effective and safe use hinges on a comprehensive understanding of its hazard profile and the diligent application of established safety protocols. By integrating the information and procedures outlined in this guide, researchers and drug development professionals can mitigate the risks associated with this chemical, ensuring a safe and productive laboratory environment.

An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-fluorobenzene is a halogenated aromatic compound that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique molecular structure, featuring both chlorine and fluorine substituents on a benzene ring, imparts specific physical and chemical properties that are leveraged in diverse applications, including the development of active pharmaceutical ingredients (APIs).[1][2] A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring safety, predicting behavior in reactions, and enabling purification. This guide provides a comprehensive overview of the key physical characteristics of this compound, along with practical experimental protocols for their determination.

Core Physical Properties

The fundamental physical constants of this compound are summarized in the table below. These values are essential for a wide range of applications, from reaction stoichiometry calculations to the design of purification processes.

PropertyValueSource(s)
Molecular Formula C₆H₄ClF[3][4][5]
Molecular Weight 130.55 g/mol [3][5][6]
Appearance Colorless to pale yellow liquid[1][2][4]
Melting Point -27 to -26 °C[5][7]
Boiling Point 129 to 130 °C[5][7][8]
Density 1.226 g/mL at 25 °C[5][7]
Refractive Index (n20/D) 1.495[5][7]
Flash Point 29 °C (closed cup)[9][10]
Vapor Pressure 8.19 mmHg[6]
Solubility Difficult to mix with water[7]

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit a complex splitting pattern in the aromatic region (typically δ 7.0-7.5 ppm) due to the coupling of protons with each other and with the fluorine atom. The molecule's symmetry results in two sets of chemically equivalent protons. The protons ortho to the fluorine will appear as a triplet, and the protons ortho to the chlorine will also present as a triplet.

¹³C NMR Spectroscopy

Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound will display four distinct signals in the aromatic region (typically δ 115-165 ppm). The carbon atoms directly bonded to the fluorine and chlorine will exhibit characteristic chemical shifts and coupling with the fluorine atom (¹JCF, ²JCF, etc.).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching within the aromatic ring (~1600-1450 cm⁻¹), and the C-Cl (~750-700 cm⁻¹) and C-F (~1250-1000 cm⁻¹) stretching vibrations.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z 130 and a characteristic M+2 peak at m/z 132 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.

Experimental Protocols for Physical Property Determination

The following protocols outline standard laboratory procedures for determining key physical properties of this compound.

Boiling Point Determination (Thiele Tube Method)

This method provides a reliable means of determining the boiling point of a small quantity of liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Mineral oil

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount (0.5-1 mL) of this compound to the small test tube.

  • Place the capillary tube (sealed end up) into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. When a steady stream of bubbles emerges, stop heating.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Fill Thiele Tube with Mineral Oil B Add Sample to Test Tube A->B C Insert Capillary Tube B->C D Attach Test Tube to Thermometer C->D E Suspend Assembly in Thiele Tube D->E F Gently Heat Side Arm E->F Begin Heating G Observe Steady Stream of Bubbles F->G H Stop Heating G->H I Record Temperature at Liquid Entry H->I J Result I->J Boiling Point Determined

Caption: Workflow for Boiling Point Determination.

Density Determination (Pycnometer Method)

A pycnometer is used for precise density measurements of liquids.

Apparatus:

  • Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer on an analytical balance (m₁).

  • Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • Ensure the water level is at the mark on the capillary, removing any excess.

  • Dry the outside of the pycnometer and weigh it (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound, bring it to the same constant temperature in the water bath, and adjust the liquid level to the mark.

  • Dry the outside and weigh the pycnometer filled with the sample (m₃).

  • Calculate the density using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Density_Determination cluster_prep Preparation cluster_water Water Measurement cluster_sample Sample Measurement cluster_calc Calculation A Clean & Dry Pycnometer B Weigh Empty Pycnometer (m1) A->B C Fill with Distilled Water B->C D Equilibrate Temperature C->D E Weigh Pycnometer with Water (m2) D->E F Fill with this compound E->F G Equilibrate Temperature F->G H Weigh Pycnometer with Sample (m3) G->H I Calculate Density H->I

Caption: Workflow for Density Determination.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a valuable physical constant for liquid identification.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Soft tissue paper

  • Ethanol or acetone (for cleaning)

Procedure:

  • Turn on the refractometer and the circulating water bath set to 20 °C.

  • Open the prism of the refractometer and clean the surfaces with a soft tissue and ethanol or acetone.

  • Place a few drops of this compound onto the lower prism.

  • Close the prism gently.

  • Look through the eyepiece and turn the adjustment knob until the light and dark fields are in sharp contrast.

  • Adjust the compensator to eliminate any color fringes.

  • Align the boundary line between the light and dark fields with the crosshairs.

  • Read the refractive index value from the scale.

Refractive_Index_Measurement A Setup: Power On, Set Temperature (20°C) B Clean Prism Surfaces A->B C Apply Sample to Prism B->C D Close Prism C->D E Adjust for Sharp Contrast D->E F Eliminate Color Fringes E->F G Align Boundary with Crosshairs F->G H Read Refractive Index G->H

Caption: Workflow for Refractive Index Measurement.

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed.[11][12] It also causes skin and serious eye irritation and may cause respiratory irritation.[6][10][12]

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9][11]

  • Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9][13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9] Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

The physical properties of this compound are well-defined and critical for its safe handling and effective application in scientific research and industrial synthesis. This guide provides a consolidated resource of its key physical constants, spectroscopic characteristics, and practical methodologies for their determination. Adherence to the outlined experimental protocols and safety precautions will enable researchers and drug development professionals to confidently and safely utilize this versatile chemical intermediate.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Chloro-4-fluorobenzene: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-4-fluorobenzene (CAS No: 352-33-0), a halogenated aromatic compound with the molecular formula C₆H₄ClF, serves as a critical building block in modern synthetic chemistry. Its unique electronic properties, imparted by the competing inductive and resonance effects of its chlorine and fluorine substituents, make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and advanced polymers.[1] This compound's utility in creating active pharmaceutical ingredients (APIs) and specialty dyes underscores the importance of a thorough understanding of its fundamental physicochemical properties.[1][2]

This technical guide provides an in-depth examination of the melting and boiling points of this compound. We will move beyond a simple recitation of values to explore the underlying molecular principles that dictate these phase transitions. Furthermore, this document details validated, step-by-step experimental protocols for the precise determination of these constants, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The physical properties of this compound are a direct consequence of its molecular structure. The presence of two different halogens on the benzene ring creates a permanent dipole moment, leading to dipole-dipole interactions in addition to the ubiquitous London dispersion forces. These intermolecular forces govern the energy required to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling). The table below summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 130.55 g/mol [1][3][4]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 129-130 °C (at 760 mmHg)[3][4][5][6]
Melting Point -26 °C to -27 °C[4][5]
Density ~1.226 g/mL at 25 °C[4]
Refractive Index ~1.495 - 1.50 at 20 °C[1][4][5]
Flash Point 29 °C (84.2 °F) - closed cup[4][5][7]

Melting Point Analysis: A Criterion of Purity

The melting point of a crystalline solid is the temperature at which it transitions into a liquid. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-1.0 °C.[8] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting point range.[9] Therefore, melting point determination is a fundamental technique for both identifying a compound and assessing its purity.

The reported melting point for this compound typically falls within the range of -26 °C to -27 °C.[4][5] Minor variations in reported values can be attributed to differences in instrumental calibration and the purity of the sample being analyzed.

Experimental Protocol: Melting Point Determination

The following protocol describes the determination of the melting point using a standard laboratory apparatus, such as a Mel-Temp or similar device. This method ensures uniform and controlled heating, which is critical for accuracy.

Principle: A small, finely powdered sample of the solid is packed into a capillary tube and heated at a controlled rate in a heating block. The temperatures at which melting begins (the first drop of liquid appears) and is complete (the last crystal disappears) are recorded as the melting point range.[9]

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of this compound (which is a liquid at room temperature) in a freezer or on dry ice until it solidifies completely.

  • Grinding: Once solid, quickly crush the sample into a fine powder on a watch glass using a spatula. This ensures uniform packing and heat distribution.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid (1-2 mm in height) should enter the tube.[9]

  • Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid tightly at the bottom.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Heating: Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (-26 °C).

  • Controlled Heating: Decrease the heating rate to 1-2 °C per minute. A slow rate is crucial for allowing the thermometer and sample to be in thermal equilibrium, ensuring an accurate reading.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T1) when the first drop of liquid appears and the temperature (T2) when the last solid crystal melts. The melting point is reported as the range T1-T2.

Self-Validation: The sharpness of the melting range serves as an internal control. A range greater than 2 °C suggests the presence of impurities.[9]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Phase solidify Solidify Sample (Freezer/Dry Ice) grind Grind into Fine Powder solidify->grind load Load 1-2 mm into Capillary Tube grind->load pack Pack Sample Tightly load->pack insert Insert Capillary into Apparatus pack->insert Transfer to Apparatus heat_fast Rapid Heating (to ~ -45 °C) insert->heat_fast heat_slow Slow Heating (1-2 °C/min) heat_fast->heat_slow observe Observe & Record T1 (First Liquid) & T2 (Last Crystal) heat_slow->observe result Report Range: T1 - T2 observe->result

Caption: Workflow for Melting Point Determination.

Boiling Point Analysis: A Reflection of Intermolecular Forces

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor.[8][9] It provides critical information about a compound's volatility and the strength of its intermolecular forces. Pure liquids exhibit a sharp, distinct boiling point.[9]

For this compound, the boiling point is consistently reported as 129-130 °C at standard atmospheric pressure (760 mmHg).[2][4][6] Unlike melting point, boiling point is highly sensitive to changes in atmospheric pressure; a lower pressure results in a lower boiling point.[8][9]

Experimental Protocol: Boiling Point Determination (Capillary Method)

This protocol outlines a microscale method for determining the boiling point, which is efficient and requires only a small amount of the sample liquid.

Principle: A small test tube containing the liquid and an inverted capillary tube is heated. As the temperature rises, the air trapped in the capillary expands and escapes. At the boiling point, the liquid's vapor pressure overcomes the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary. The temperature at which this occurs is the boiling point.[10][11]

Step-by-Step Methodology:

  • Apparatus Assembly: Attach a small test tube (e.g., a fusion tube) containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire.

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing up.[10]

  • Heating Bath: Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker filled with high-boiling mineral oil) ensuring the sample is below the oil level.

  • Heating: Gently heat the bath with constant stirring to ensure even temperature distribution.

  • Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary as trapped air expands.

  • Recording: Watch for a rapid and continuous stream of bubbles. This indicates that the liquid is boiling vigorously at the capillary opening. Record the temperature on the thermometer at this point. This is the boiling point.

  • Confirmation (Optional): Allow the apparatus to cool slightly. The temperature at which the liquid is drawn back into the capillary tube upon cooling is also a close approximation of the boiling point.

Causality and Self-Validation: The transition from slow, sporadic bubbles (expanding air) to a rapid, continuous stream is the key observational endpoint. This signifies that the vapor pressure of the sample has equaled the external pressure. The consistency of this temperature reading upon repeated trials validates the result.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement Phase fill_tube Add 0.5-1 mL Sample to Fusion Tube insert_cap Insert Inverted, Sealed Capillary Tube fill_tube->insert_cap attach_therm Attach Tube to Thermometer insert_cap->attach_therm immerse Immerse Assembly in Heating Bath attach_therm->immerse heat Gently Heat Bath with Stirring immerse->heat Begin Heating observe_air Observe Slow Bubbles (Expanding Air) heat->observe_air observe_boil Identify Rapid, Continuous Stream of Bubbles observe_air->observe_boil record Record Temperature observe_boil->record result Recorded Temperature = Boiling Point record->result

Caption: Workflow for Boiling Point Determination.

Safety and Handling Precautions

As a flammable and irritant chemical, proper handling of this compound is paramount.

  • Hazards: The compound is a flammable liquid and vapor (Flash Point: 29 °C).[4][5] It is also classified as causing skin and serious eye irritation.[7][12][13] Inhalation may cause respiratory tract irritation.[12]

  • Handling: Always work in a well-ventilated chemical fume hood. Keep the compound away from heat, sparks, and open flames.[7] Use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7]

Conclusion

The melting point (-26 °C to -27 °C) and boiling point (129-130 °C) of this compound are defining physical constants that are crucial for its application in research and development. These properties are dictated by the compound's distinct molecular structure and resulting intermolecular forces. The precise experimental determination of these values, using the validated protocols described herein, is essential for verifying sample purity and ensuring reproducible outcomes in synthetic applications. Adherence to rigorous experimental technique and safety protocols enables the effective and safe utilization of this versatile chemical intermediate.

References

spectroscopic data for 1-Chloro-4-fluorobenzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-4-fluorobenzene

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for this compound (CAS No. 352-33-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and quality control in research and development settings. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to build a complete analytical profile of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information, with the added dimension of through-bond J-coupling to the ¹⁹F nucleus.

¹H NMR Spectroscopy: A Study in Symmetry and Coupling

Due to the molecule's C₂ᵥ symmetry, the four aromatic protons are divided into two chemically equivalent sets: H-2/H-6 (ortho to chlorine) and H-3/H-5 (ortho to fluorine). This arrangement gives rise to a complex, second-order AA'BB' spin system, further complicated by coupling to the ¹⁹F nucleus. The spectrum typically appears as two complex multiplets or "pseudo-triplets."

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Prepare a solution of ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data and Interpretation

The protons adjacent to the electronegative chlorine (H-2/H-6) are expected to be downfield compared to those adjacent to the more electronegative but π-donating fluorine (H-3/H-5). The coupling between protons and the fluorine atom (³JHF and ⁴JHF) adds further complexity to the splitting pattern.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-3, H-5~7.05 - 7.15Multiplet (pseudo-triplet)³JHH, ³JHF
H-2, H-6~7.25 - 7.35Multiplet (pseudo-triplet)³JHH, ⁴JHF

Note: Exact chemical shifts can vary based on solvent and concentration. Data is compiled from sources such as ChemicalBook and PubChem.[3][4]

Caption: ¹H-¹H and ¹H-¹⁹F coupling in this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clear map of the carbon framework. Due to symmetry, four distinct signals are expected. The chemical shifts are heavily influenced by the electronic effects of the halogen substituents, and crucially, the signals are split by the ¹⁹F nucleus. This C-F coupling is a definitive diagnostic feature.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (~20-50 mg).

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C. A relaxation delay (d1) of 2-5 seconds is recommended.

  • Processing: Process the FID similarly to the ¹H spectrum. The broad decoupling of protons results in single, sharp lines for each carbon, which are then split by fluorine.[5]

Data and Interpretation

The carbon directly attached to fluorine (C-4) exhibits a large one-bond coupling constant (¹JCF), appearing as a doublet. The other carbons show smaller two-, three-, and four-bond couplings, which are invaluable for definitive assignments.

Carbon Assignment Chemical Shift (δ, ppm) Multiplicity (C-F Coupling) Coupling Constant (JCF, Hz)
C-1~130.0Doublet~4-6 (⁴JCF)
C-2, C-6~129.5Doublet~8-10 (³JCF)
C-3, C-5~116.5Doublet~21-23 (²JCF)
C-4~162.5Doublet~245-250 (¹JCF)

Note: Data compiled from Spectral Database for Organic Compounds (SDBS) and ChemicalBook.[6][7][8]

C_NMR_Assignment cluster_molecule This compound cluster_spectrum ¹³C NMR Signals C1 C1-Cl S2 δ ~130.0 (d, ⁴JCF ≈ 5 Hz) C1->S2 C26 C2, C6 S3 δ ~129.5 (d, ³JCF ≈ 9 Hz) C26->S3 C35 C3, C5 S4 δ ~116.5 (d, ²JCF ≈ 22 Hz) C35->S4 C4 C4-F S1 δ ~162.5 (d, ¹JCF ≈ 248 Hz) C4->S1

Caption: Correlation of ¹³C signals with molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups and overall structure.

Experimental Protocol: ATR-FTIR Acquisition

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added and averaged to produce the final spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Data and Interpretation

The IR spectrum of this compound is dominated by absorptions related to the aromatic ring and the carbon-halogen bonds.

Frequency Range (cm⁻¹) Vibrational Mode Intensity
3100 - 3000Aromatic C-H StretchMedium
1600 - 1585, 1500 - 1400Aromatic C=C Ring StretchStrong, Sharp
~1225C-F StretchStrong
~830C-H Out-of-Plane Bend (1,4-disubstituted)Strong
850 - 550C-Cl StretchMedium-Strong

Data compiled from the NIST Chemistry WebBook.[9][10]

The presence of strong, sharp peaks in the 1600-1400 cm⁻¹ region confirms the aromatic ring.[11][12] The very strong absorption around 1225 cm⁻¹ is highly characteristic of the C-F bond stretch. Furthermore, the strong band at ~830 cm⁻¹ is a classic indicator of a 1,4- (or para-) substitution pattern on a benzene ring. The C-Cl stretch appears in the fingerprint region and provides further confirmation.[13]

Caption: Key IR absorptions for this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common high-energy technique that induces characteristic fragmentation.

Experimental Protocol: GC-MS (EI) Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities. Use a temperature program that allows for the elution of the compound.

  • MS Acquisition: The eluent from the GC is directed into the ion source of the mass spectrometer. Set the MS to scan a relevant mass range (e.g., m/z 40-200) in EI mode (typically 70 eV).

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of this compound.

Data and Interpretation

The most critical feature in the mass spectrum is the molecular ion (M⁺•). Due to the natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), the molecular ion region will display two peaks: M⁺• at m/z 130 and [M+2]⁺• at m/z 132, with a characteristic intensity ratio of approximately 3:1.[14] This pattern is definitive proof of the presence of one chlorine atom.

m/z Relative Intensity Proposed Fragment Fragment Lost
132~32%[C₆H₄³⁷ClF]⁺•-
130100% (Base Peak)[C₆H₄³⁵ClF]⁺•-
99~15%[C₆H₄F]⁺•Cl
95~41%[C₆H₄Cl]⁺•F (less common) or rearrangement
75~15%[C₆H₃]⁺HF + Cl

Data compiled from the NIST Chemistry WebBook and ChemicalBook.[15][16]

The molecular ion is the most abundant peak (base peak), indicating its relative stability. The primary fragmentation pathway involves the loss of a chlorine radical to form the fluorophenyl cation at m/z 99.[17]

MS_Fragmentation M [C₆H₄ClF]⁺• m/z 130/132 M_minus_Cl [C₆H₄F]⁺ m/z 99 M->M_minus_Cl - •Cl M_minus_HFCl [C₆H₃]⁺ m/z 75 M->M_minus_HFCl - (HF + Cl) M_minus_Cl->M_minus_HFCl - HCN

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The collective application of NMR, IR, and MS provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise proton and carbon environments and their connectivity, with C-F coupling serving as a key diagnostic tool. IR spectroscopy confirms the presence of the aromatic ring, the para-substitution pattern, and the carbon-halogen bonds. Finally, mass spectrometry establishes the correct molecular weight and confirms the presence of a single chlorine atom through its distinct isotopic signature. This comprehensive spectroscopic profile is essential for ensuring material identity and quality in any scientific or industrial application.

References

An In-depth Technical Guide to the Solubility of 1-Chloro-4-fluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 1-chloro-4-fluorobenzene in organic solvents. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of its solubility, practical experimental methodologies for its determination, and its implications in various applications.

Introduction: The Significance of this compound

This compound (p-chlorofluorobenzene) is a halogenated aromatic compound with the chemical formula C₆H₄ClF.[1] It serves as a pivotal intermediate in the synthesis of a wide array of commercially significant molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[2] Its unique molecular structure, featuring both chlorine and fluorine atoms on a benzene ring, imparts specific physicochemical properties that dictate its reactivity and solubility, making a thorough understanding of its behavior in various solvents crucial for process development, formulation, and chemical synthesis.[2]

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of mixing. The process is driven by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) of mixing. For a substance to dissolve, the Gibbs free energy of the system must decrease (ΔG < 0).

The molecular structure of this compound is key to understanding its solubility profile. It is a polar molecule due to the presence of electronegative halogen atoms (Cl and F). The para-substitution of these atoms results in a net dipole moment. The primary intermolecular forces at play are:

  • Dipole-Dipole Interactions: As a polar molecule, this compound can engage in dipole-dipole interactions with polar solvent molecules.

  • London Dispersion Forces: These are weak, temporary forces that exist between all molecules, and they are the primary forces of attraction between nonpolar molecules. The benzene ring in this compound provides a significant surface area for these interactions.

  • Halogen Bonding: The electrophilic region on the chlorine atom can interact with nucleophilic sites on solvent molecules, a specific type of non-covalent interaction that can influence solubility.

The interplay of these forces determines the extent to which this compound will dissolve in a given organic solvent.

Qualitative Solubility Profile of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols (Polar, Protic) Methanol, Ethanol, Propanol, ButanolSoluble The hydroxyl group in alcohols can engage in dipole-dipole interactions with the polar C-Cl and C-F bonds of this compound. The nonpolar alkyl chains of the alcohols also interact favorably with the benzene ring via London dispersion forces.
Ketones (Polar, Aprotic) Acetone, Methyl Ethyl KetoneSoluble The polar carbonyl group of ketones leads to strong dipole-dipole interactions.
Esters (Polar, Aprotic) Ethyl AcetateSoluble Esters are polar and can act as good solvents for polar solutes like this compound.
Ethers (Slightly Polar, Aprotic) Diethyl Ether, Tetrahydrofuran (THF)Soluble Ethers have a slight dipole moment and can dissolve a range of polar and nonpolar compounds. THF is a particularly versatile solvent due to its cyclic structure and polarity.[3]
Aromatic Hydrocarbons (Nonpolar) Toluene, BenzeneSoluble The "like dissolves like" principle is strong here. The aromatic ring of this compound interacts favorably with the aromatic rings of these solvents through π-π stacking and London dispersion forces.[3]
Aliphatic Hydrocarbons (Nonpolar) Hexane, CyclohexaneSparingly Soluble to Insoluble The primary intermolecular forces in these solvents are London dispersion forces. While this compound also exhibits these forces, the energy required to overcome the dipole-dipole interactions in the pure solute may not be sufficiently compensated by the weak interactions with nonpolar alkanes.

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The following are standard and reliable methods for determining the solubility of a solid or liquid in an organic solvent.

Isothermal Saturation Method (Shake-Flask)

This gravimetric method is considered the "gold standard" for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has completely settled.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter to remove any undissolved microcrystals.

  • Analysis: Determine the concentration of this compound in the sampled solution. This can be done by:

    • Gravimetric Analysis: Evaporate the solvent from the known volume of the saturated solution and weigh the remaining solute.

    • Spectroscopic Analysis: Use a calibrated UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) to determine the concentration.

Workflow for Isothermal Saturation Method:

Caption: Workflow for determining solubility using the isothermal saturation method.

Spectroscopic Methods

Spectroscopic techniques are powerful for determining solubility, especially for high-throughput screening.

UV-Vis Spectroscopy:

This method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the isothermal saturation method.

  • Measurement: Dilute a known volume of the filtered saturated solution to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and accurate method for determining the concentration of a compound in a solution.

Protocol:

  • Method Development: Develop an HPLC method (including column, mobile phase, and detector settings) that can effectively separate and quantify this compound.

  • Calibration: Prepare and run a series of standard solutions to create a calibration curve of peak area versus concentration.

  • Sample Analysis: Prepare a saturated solution and, after filtration, inject a known volume into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Logical Relationship of Experimental Methods:

G cluster_0 Solubility Determination Isothermal Isothermal Saturation (Shake-Flask Method) Spectroscopic Spectroscopic Methods Isothermal->Spectroscopic Requires Analysis Gravimetric Gravimetric Analysis Isothermal->Gravimetric Direct Measurement UV_Vis UV-Vis Spectroscopy Spectroscopic->UV_Vis HPLC HPLC Spectroscopic->HPLC

Caption: Key experimental approaches for the determination of solubility.

Applications and Implications of Solubility Data

A comprehensive understanding of the solubility of this compound is critical for its practical application in several fields:

  • Pharmaceutical Synthesis: As a key building block for active pharmaceutical ingredients (APIs), its solubility in various reaction media dictates the choice of solvent for synthesis, influencing reaction rates, yields, and impurity profiles.[2]

  • Agrochemical Development: In the formulation of pesticides and herbicides, solubility data is essential for designing stable and effective delivery systems.[2]

  • Materials Science: When used in the production of specialty polymers and liquid crystals, its solubility in monomers and polymerization solvents is a key parameter for controlling the final properties of the material.[2]

  • Process Chemistry and Scale-up: Accurate solubility data is vital for designing and optimizing crystallization and purification processes, ensuring high purity and yield of the final product.

Conclusion

References

A Researcher's Guide to Sourcing High-Purity 1-Chloro-4-fluorobenzene for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Chloro-4-fluorobenzene is a foundational building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity and consistency of this starting material are paramount, as impurities can have profound downstream consequences, impacting reaction efficiency, impurity profiles of the final API, and ultimately, patient safety. This guide provides drug discovery and development scientists with a comprehensive framework for navigating the commercial supplier landscape for this compound. It details a robust technical evaluation process, offers a comparative analysis of prominent suppliers, and outlines essential in-house verification protocols to ensure the quality and integrity of this critical reagent. By adopting a systematic approach to sourcing, researchers can mitigate risks, enhance experimental reproducibility, and accelerate the drug development timeline.

Introduction to this compound

2.1 Chemical Properties and Significance

This compound (CAS 352-33-0) is a halogenated aromatic compound with the molecular formula C₆H₄ClF.[1][2] It is a colorless to light yellow liquid at room temperature, possessing a boiling point of approximately 129-130 °C and a melting point of -26 to -27 °C.[1][3] Its unique substitution pattern, featuring both a chloro and a fluoro group on the benzene ring, imparts specific reactivity that is highly valuable in organic synthesis. These halogens serve as versatile handles for various cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents.

2.2 Critical Role in Drug Synthesis

The true value of this compound in the pharmaceutical industry lies in its role as a key intermediate.[1] It is a precursor for synthesizing more complex molecular scaffolds found in a range of therapeutics, including anti-inflammatory, anti-cancer, and antifungal drugs.[1][4] The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

2.3 The Impact of Impurities

The synthesis of this compound is not without challenges, and the final product can contain isomeric impurities, such as 1-Chloro-2-fluorobenzene or 1-Chloro-3-fluorobenzene, as well as residual starting materials or reaction byproducts.[4] These impurities are critical to control for several reasons:

  • Altered Reactivity: Isomeric impurities can participate in subsequent reactions, leading to the formation of undesired side products that are often difficult and costly to separate from the target molecule.

  • Regulatory Scrutiny: Regulatory bodies like the ICH require stringent control and characterization of any impurity present in the final API at levels of 0.05% or higher.[4]

  • Compromised Efficacy and Safety: Impurities that carry through to the final drug substance can potentially have their own pharmacological or toxicological effects, compromising the safety and efficacy of the treatment.

Therefore, selecting a supplier that can provide this compound with a well-characterized and consistently low impurity profile is not just a matter of quality, but a prerequisite for successful and compliant drug development.

The Supplier Landscape: Key Players and Considerations

The market for this compound is served by a mix of large, multinational chemical suppliers and specialized niche manufacturers. Prominent names in the field include:

  • Sigma-Aldrich (Merck): A major global supplier offering a wide range of grades and pack sizes.

  • Thermo Fisher Scientific (Alfa Aesar): Provides various purity levels suitable for research and development.[5][6]

  • Tokyo Chemical Industry (TCI): A well-regarded supplier with a focus on high-quality reagents for synthesis.

  • Santa Cruz Biotechnology: Offers the compound for biochemical and proteomics research applications.[7]

  • AccuStandard: Specializes in certified reference materials, which can be crucial for analytical method development.[8][9][10]

When evaluating these and other suppliers, it is essential to look beyond the catalog listing and consider the following:

  • Manufacturer vs. Distributor: Sourcing directly from the manufacturer can offer greater transparency into the synthesis process and quality control systems. Distributors, however, may provide better logistics, local stocking, and smaller pack sizes.

  • Scale of Production: A supplier's ability to scale from gram-level research quantities to kilogram or metric-ton bulk manufacturing is a critical consideration for a project that may advance to clinical trials.

  • Regulatory and Quality Systems: The presence of a robust Quality Management System (e.g., ISO 9001 certification) and adherence to principles of Current Good Manufacturing Practice (cGMP) are strong indicators of a reliable supplier for later-stage development.

Technical Evaluation of a Supplier: A Step-by-Step Protocol

A rigorous technical evaluation is necessary to qualify a supplier. This process should be systematic and well-documented.

4.1 Initial Screening and Documentation Review

The first step involves a thorough review of the supplier's technical documentation.

  • Certificate of Analysis (CoA): This is the most critical document. Do not just look at the purity value. Scrutinize the methods used to determine it (e.g., GC, HPLC) and check for the identification and quantification of specific impurities. A comprehensive CoA will list results for tests like appearance, identity (by IR or NMR), water content (by Karl Fischer), and residual solvents.

  • Safety Data Sheet (SDS): The SDS provides essential information on handling, storage, personal protective equipment (PPE), and disposal.[11][12] It is a key component of laboratory safety and regulatory compliance.

4.2 Assessing Manufacturing and Quality Control

A trustworthy supplier will be transparent about their manufacturing and quality processes. Key questions to ask include:

  • What is the synthetic route used? This can provide insight into potential impurities.

  • What analytical methods are used for in-process controls and final release testing?

  • Do they have a formal change control process to notify customers of any significant changes to the manufacturing process?

4.3 The Supplier Qualification Workflow

The process of selecting and qualifying a supplier can be visualized as a structured workflow. This ensures that all necessary steps are completed and all risks are considered before committing to a purchase.

SupplierQualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: Decision & Procurement A Identify Potential Suppliers (e.g., TCI, Sigma, Thermo) B Request Technical Documents (CoA, SDS, Specs) A->B C Review CoA for Purity & Impurity Profile B->C Documents Received D Assess Analytical Methods (GC, NMR, KF) C->D REJ1 Data Sufficient? C->REJ1 E Evaluate Quality Systems (ISO, cGMP) D->E F Shortlist Suppliers Based on Data E->F Evaluation Complete G Request & Test Sample Lot F->G H Approve Supplier & Place Order G->H REJ1->D Yes REJ2 Reject Supplier REJ1->REJ2 No

Caption: Supplier Qualification Workflow.

Comparative Analysis of Leading Suppliers

To facilitate comparison, the table below summarizes the typical specifications for this compound from several major suppliers. Note that these values can vary by lot and grade.

Supplier Product Number (Example) Stated Purity Analysis Method Available Pack Sizes
Sigma-Aldrich (Merck) 22405798%Not specified on product page25g, 100g
Thermo Fisher (Alfa Aesar) A13690≥97.5%GC25g, 100g, 500g
TCI Chemicals C0659>95.0%GC25mL, 100mL, 500mL
Nanjing Chemical Material Corp. -98%GC100-249 (units not specified)[13]

Discussion:

The data reveals differences in the minimum purity offered. For instance, Thermo Fisher specifies a ≥97.5% purity by GC, while Sigma-Aldrich lists 98% and TCI lists >95.0% by GC.[6] For early-stage discovery, a 98% grade may be sufficient. However, for later-stage development where process impurities must be rigorously controlled, a higher purity grade (>99.5% or >99.9%) would be preferable, and a supplier who can provide a detailed impurity profile on the CoA becomes essential. The availability of certified reference materials from suppliers like AccuStandard is invaluable for developing and validating in-house analytical methods to test incoming material.[8][9]

In-House Verification of this compound

It is a non-negotiable best practice to independently verify the identity and purity of all critical starting materials upon receipt.

6.1 Protocol: Purity Confirmation by Gas Chromatography (GC)

  • Objective: To determine the area-% purity of this compound and detect any volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Method:

    • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, hold for 5 minutes.

      • Carrier Gas: Helium or Hydrogen at a constant flow rate.

      • Injection Volume: 1 µL.

    • Analysis: The retention time of the main peak should be consistent with a reference standard. Purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.[14]

6.2 Protocol: Structural Confirmation by ¹H and ¹⁹F NMR Spectroscopy

  • Objective: To confirm the chemical structure and identify any isomeric impurities.

  • Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve ~10-20 mg of the material in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis: The proton spectrum of this compound is expected to show two multiplets in the aromatic region (approx. 7.0-7.4 ppm), corresponding to the two sets of chemically non-equivalent aromatic protons.[15]

  • ¹⁹F NMR Analysis: The fluorine spectrum will show a single resonance, the chemical shift of which is characteristic of the compound. The presence of other signals could indicate isomeric impurities.

6.3 Workflow for Incoming Material QC

A systematic workflow ensures that no unverified material enters the synthesis stream.

IncomingQC A Material Received from Approved Supplier B Log Material & Assign Quarantine Status A->B C Sample for QC Testing B->C D Perform Identity (NMR/FTIR) & Purity (GC) Tests C->D E Does it Meet Specifications? D->E F Release Material for R&D Use E->F Yes G Reject Lot & Contact Supplier E->G No

Caption: Incoming Material QC Workflow.

Handling, Storage, and Safety

7.1 Best Practices for Storage

This compound is a flammable liquid and should be stored in a cool, dry, well-ventilated area away from sources of ignition. The recommended storage temperature can vary, with some suppliers suggesting room temperature while others recommend 2-8 °C.[1] Always follow the specific storage conditions listed on the supplier's label and SDS.

7.2 Safe Handling Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

  • Engineering Controls: Handle the material in a chemical fume hood to avoid inhalation of vapors.[12]

  • Static Discharge: Take precautionary measures against static discharge, as vapors can form flammable mixtures with air.[12]

7.3 Waste Disposal

Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This typically involves collection in a designated, labeled hazardous waste container for incineration by a licensed facility.

Conclusion: Establishing a Robust Supply Chain

The selection of a commercial supplier for a critical starting material like this compound is a decision that requires scientific diligence. It is a process that extends far beyond a simple price comparison. By implementing a rigorous supplier qualification workflow, performing diligent in-house quality control, and adhering to strict safety and handling protocols, researchers can build a robust and reliable supply chain. This foundation of quality ensures the integrity of experimental data, the reproducibility of synthetic processes, and the successful progression of drug development programs.

References

Methodological & Application

Application Notes & Protocols: 1-Chloro-4-fluorobenzene as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-4-fluorobenzene is a uniquely functionalized aromatic scaffold that has garnered significant attention in medicinal chemistry. Its utility stems from the distinct and synergistic properties of its two halogen substituents. The fluorine atom, a bioisostere of hydrogen, is strategically employed to enhance crucial pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and membrane permeability.[1][2][3] Concurrently, the chlorine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4][5] This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this compound, complete with detailed protocols for key synthetic transformations and an exploration of the underlying chemical principles.

The Strategic Value Proposition: Why Use this compound?

The selection of a starting material in a drug discovery campaign is a critical decision that impacts the entire synthetic route and the ultimate biological profile of the target molecule. This compound offers a compelling combination of features that make it an invaluable building block.

The "Fluorine Advantage": Enhancing Druglike Properties

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry.[6] Its unique properties—high electronegativity, small van der Waals radius (1.47 Å), and the strength of the C-F bond—can profoundly influence a drug's profile.[1][3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2][7] Placing a fluorine atom at a metabolically vulnerable position on an aromatic ring can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2][7]

  • Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[1] This can lower the pKa of nearby basic functional groups, such as amines. This modulation is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and off-target activity.[1]

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds (with C-F acting as a weak H-bond acceptor) and dipole-dipole interactions. This can lead to a significant increase in binding affinity and potency.[1]

  • Increased Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[3]

The "Chlorine Handle": A Gateway to Molecular Complexity

While the fluorine atom fine-tunes the biological properties, the chlorine atom on the C4 position provides the primary site for synthetic elaboration. Its reactivity as a leaving group in nucleophilic aromatic substitution (SNAr) and, more importantly, its participation in transition-metal-catalyzed cross-coupling reactions make it an ideal anchor point for building molecular complexity.[4][5][8] More than 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceutical development.[9]

Core Synthetic Transformations & Protocols

This compound is amenable to several powerful synthetic transformations. The following sections detail the mechanisms and provide field-tested protocols for three cornerstone reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[10][11] For this reaction to be efficient, the aromatic ring must be "activated" by electron-withdrawing groups ortho or para to the leaving group, as these positions can stabilize the negative charge of the intermediate.[10][12]

In this compound, the fluorine atom provides some electron-withdrawing activation, but it is generally insufficient for facile SNAr with common nucleophiles under mild conditions.[13] The reaction typically requires forcing conditions (high temperature, strong base) or highly activated nucleophiles. The chloride is a better leaving group than fluoride in this context.

Protocol 2.1: General Procedure for SNAr with an Alkoxide

This protocol describes a representative SNAr reaction to form a 4-fluoro-alkoxybenzene derivative.

Reaction Scheme: this compound + R-ONa → 1-Alkoxy-4-fluorobenzene + NaCl

Reagent Molar Eq. Typical Quantity Notes
This compound1.01.31 g (10 mmol)Starting material.
Sodium Alkoxide (e.g., NaOEt)1.2 - 1.50.82 g (12 mmol)The nucleophile. Can be generated in situ from the corresponding alcohol and a strong base like NaH.
Solvent (e.g., DMSO, DMF)-20 mLA polar aprotic solvent is required to solvate the nucleophile.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the sodium alkoxide.

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMSO) via syringe. Stir the mixture until the alkoxide is fully dissolved.

  • Substrate Addition: Add this compound to the solution dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 100-150 °C. The optimal temperature will depend on the specific alkoxide used.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-alkoxy-4-fluorobenzene.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide, forming a new carbon-carbon bond.[14] It is one of the most powerful and widely used methods for constructing biaryl scaffolds, which are prevalent in pharmaceuticals. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14]

Suzuki_Mechanism

Protocol 2.2: Synthesis of a 4-Fluorobiphenyl Derivative via Suzuki Coupling

This protocol provides a robust method for coupling this compound with an arylboronic acid.

Reagent Molar Eq. Typical Quantity Notes
This compound1.01.31 g (10 mmol)Aryl chloride coupling partner.
Arylboronic Acid1.1 - 1.21.34 g (11 mmol, for phenylboronic acid)Boron coupling partner.
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.01 - 0.05116 mg (0.1 mmol, 1 mol%)Pre-catalyst. Other catalysts like PdCl₂(dppf) can also be used.
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.02.76 g (20 mmol)Activates the boronic acid for transmetalation.[14]
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)-30 mL (2:1 ratio)Biphasic solvent system is common.

Step-by-Step Methodology:

  • Setup: Combine this compound, the arylboronic acid, the palladium catalyst, and the base in a round-bottom flask with a stir bar.

  • Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 20 mL Toluene, 10 mL H₂O) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (typically with a hexane/ethyl acetate gradient) to afford the pure biphenyl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16] It has revolutionized the synthesis of aryl amines, which are fundamental structures in a vast number of pharmaceuticals. The reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[17][18] The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[17][19]

Buchwald_Workflow

Protocol 2.3: Synthesis of a 4-Fluoro-N-alkylaniline Derivative

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Reagent Molar Eq. Typical Quantity Notes
This compound1.01.31 g (10 mmol)Aryl chloride.
Amine (Primary or Secondary)1.212 mmolNucleophile.
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)0.01 - 0.0292 mg (0.1 mmol, 1 mol%)Palladium(0) source.
Phosphine Ligand (e.g., XPhos, RuPhos)0.02 - 0.0495 mg (0.2 mmol, 2 mol%)Bulky, electron-rich ligands are essential for aryl chlorides.
Base (e.g., NaOt-Bu, LHMDS)1.41.35 g (14 mmol)Strong, non-nucleophilic base is required.[17]
Solvent (e.g., Toluene, Dioxane)-20 mLAnhydrous, non-protic solvent.

Step-by-Step Methodology:

  • Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried vial or flask equipped with a stir bar.

  • Reagent Addition: Add this compound and the amine to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and remove it from the glovebox. Place it in a pre-heated oil bath or heating block (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the product and consumption of the starting material.

  • Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. The strategic placement of a fluorine atom allows for the enhancement of key ADME (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties, while the chloro group provides a reliable and reactive handle for constructing complex molecular frameworks. The protocols detailed herein for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide researchers with robust and reproducible methods to leverage this valuable starting material in the pursuit of novel therapeutics. By understanding the underlying principles and applying these optimized procedures, drug discovery professionals can significantly accelerate their synthetic campaigns.

References

Introduction: The Challenge and Opportunity of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions Using 1-Chloro-4-fluorobenzene

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of the Suzuki-Miyaura cross-coupling reaction using this compound. It moves beyond a simple recitation of steps to provide a deep understanding of the reaction's mechanistic nuances, the rationale behind procedural choices, and a robust framework for protocol development and optimization.

The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, celebrated for its power in constructing C-C bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1] Historically, the reaction has relied heavily on aryl bromides and iodides due to the relative ease of cleaving the C-Br and C-I bonds. However, from an industrial and economic perspective, aryl chlorides are far more desirable substrates owing to their lower cost, broader commercial availability, and environmental advantages.[2]

The primary obstacle in utilizing aryl chlorides is the strength and inertness of the C-Cl bond, which makes the rate-determining oxidative addition step of the catalytic cycle significantly more challenging compared to their heavier halogen counterparts.[3][4] This guide focuses on this compound, a substrate that presents this core challenge while also serving as a valuable building block for fluorinated organic molecules, which are of immense interest in pharmaceuticals and materials science due to their unique physicochemical properties.[5] Overcoming the low reactivity of this substrate requires a sophisticated understanding of catalyst and ligand design, as well as careful optimization of reaction conditions.

Mechanistic Considerations: Activating the C-Cl Bond

The efficacy of a Suzuki-Miyaura coupling hinges on the successful execution of its three primary catalytic steps: oxidative addition, transmetalation, and reductive elimination.[6][7] For an unreactive substrate like this compound, the entire process is bottlenecked at the initial oxidative addition step.

The Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with a boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7][8]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Ar-Pd(II)(L)₂-Cl OxAdd->PdII_Aryl Ar-Cl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Diaryl cis-Ar-Pd(II)(L)₂-Ar' Transmetal->PdII_Diaryl Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArCl This compound (Ar-Cl) Boronic Arylboronic Acid (Ar'-B(OH)₂) Optimization_Workflow cluster_catalyst Common Catalysts/Ligands cluster_base Common Bases cluster_solvent Common Solvents Start Define Substrates: This compound & Arylboronic Acid Screen_Catalyst Catalyst & Ligand Screening Start->Screen_Catalyst Screen_Base Base Screening Screen_Catalyst->Screen_Base Select best Pd/Ligand Screen_Solvent Solvent Screening Screen_Base->Screen_Solvent Select best Base Optimize_Temp Temperature & Concentration Optimization Screen_Solvent->Optimize_Temp Select best Solvent Final_Protocol Finalized Protocol & Scale-Up Optimize_Temp->Final_Protocol Determine optimal T & conc. C1 Pd(OAc)₂ / SPhos C2 Pd₂(dba)₃ / XPhos C3 [Pd(NHC)] Precatalyst B1 K₃PO₄ B2 K₂CO₃ B3 Cs₂CO₃ S1 Dioxane / H₂O S2 Toluene / H₂O S3 THF / H₂O

References

Application Notes & Protocols: A Guide to the Regioselective Nucleophilic Aromatic Substitution of 1-Chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) of 1-chloro-4-fluorobenzene. This versatile aromatic compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] We move beyond a simple recitation of steps to explore the fundamental principles governing the reaction's unique regioselectivity, offering field-proven protocols for the synthesis of key structural motifs. This guide is designed to empower scientists to confidently and successfully implement SNAr reactions with this substrate.

Part 1: The Mechanistic Rationale: Understanding "Why" Before "How"

The successful application of any chemical transformation hinges on a solid understanding of its underlying mechanism. In the case of this compound, the key challenge and opportunity lie in controlling which halogen is displaced. A superficial understanding based on C-X bond strengths would lead to incorrect predictions. Here, we dissect the principles that govern this reaction's outcome.

The Addition-Elimination Mechanism: The Heart of SNAr

Unlike the SN1 and SN2 reactions familiar from alkyl halide chemistry, nucleophilic aromatic substitution on an activated aryl halide proceeds via a distinct two-step pathway known as the addition-elimination mechanism.[2][3]

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring. This attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][4]

  • Elimination & Aromaticity Restoration (Fast Step): The aromaticity is restored in a subsequent fast step where the leaving group is expelled from the Meisenheimer complex.

Caption: The two-step Addition-Elimination pathway of the SNAr reaction.

Regioselectivity Deconstructed: Why Fluorine is Displaced

In this compound, the nucleophile selectively attacks the carbon atom bonded to fluorine, not chlorine. This outcome is a direct consequence of the SNAr mechanism's kinetics. The reactivity of halogens in SNAr reactions follows the trend: F > Cl > Br > I , which is the reverse of their leaving group ability in SN2 reactions.[5]

The explanation lies in the rate-determining step: the initial nucleophilic attack.[5]

  • Electrophilicity: Fluorine is the most electronegative of the halogens. Its powerful inductive electron-withdrawing effect (-I effect) polarizes the C-F bond significantly, rendering the attached carbon atom (C4) highly electrophilic and thus more susceptible to nucleophilic attack than the carbon attached to chlorine (C1).

  • Intermediate Stabilization: This same strong inductive effect from fluorine provides superior stabilization for the negative charge that develops in the Meisenheimer complex intermediate.[4] The more stable the intermediate, the lower the activation energy for its formation.

Because the C-F bond is broken in the second, fast, non-rate-determining step, its high bond dissociation energy does not kinetically impede the reaction. The reaction rate is dictated by the activation of the ring toward attack and the stability of the resulting intermediate.

Regioselectivity_Explanation start_A This compound intermediate_A Meisenheimer Complex Negative charge stabilized by highly electronegative F start_A->intermediate_A + Nu⁻ (Lower Ea) product_A 4-Chloro-substituted Product intermediate_A->product_A - F⁻ start_B This compound intermediate_B Meisenheimer Complex Less stabilization of negative charge by Cl start_B->intermediate_B + Nu⁻ (Higher Ea) product_B 4-Fluoro-substituted Product intermediate_B->product_B - Cl⁻

Caption: Energetic preference for nucleophilic attack at the C-F position.

Part 2: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with two common classes of nucleophiles: amines and alkoxides.

Protocol 1: Synthesis of 4-Chloro-N-phenylaniline via Amination

This procedure details the reaction with aniline, a common nitrogen nucleophile, using a base-promoted method that is effective for this transformation.[6][7][8]

Objective: To synthesize 4-chloro-N-phenylaniline by reacting this compound with aniline.

Materials & Reagents
This compound
Aniline
Potassium Hydroxide (KOH), powdered
Dimethyl Sulfoxide (DMSO), anhydrous
Toluene
Deionized Water
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, reflux condenser, magnetic stirrer
Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add powdered potassium hydroxide (3.0 mmol, 3.0 eq.). Place the setup under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMSO (5 mL) to the flask, followed by this compound (1.0 mmol, 1.0 eq.) and aniline (2.5 mmol, 2.5 eq.) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (20 mL).

  • Extract the aqueous layer with toluene (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 4-chloro-N-phenylaniline.

Safety Precautions: DMSO is an aprotic polar solvent that can facilitate the absorption of chemicals through the skin. Aniline is toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle all reagents in a well-ventilated fume hood.

Protocol 2: Synthesis of 1-Chloro-4-ethoxybenzene via Alkoxylation

This protocol describes a classic etherification reaction using sodium ethoxide as the nucleophile.

Objective: To synthesize 1-chloro-4-ethoxybenzene by reacting this compound with sodium ethoxide.

Materials & Reagents
This compound
Sodium Ethoxide (NaOEt)
N,N-Dimethylformamide (DMF), anhydrous
Diethyl Ether
Deionized Water
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask, reflux condenser, magnetic stirrer
Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium ethoxide (1.2 mmol, 1.2 eq.) and anhydrous DMF (5 mL).

  • Stir the suspension and add this compound (1.0 mmol, 1.0 eq.) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C.

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (25 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash sequentially with deionized water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 1-chloro-4-ethoxybenzene.

Safety Precautions: Sodium ethoxide is a strong base and is corrosive. DMF is a potential teratogen. Perform all operations within a fume hood and wear appropriate PPE.

Caption: A generalized workflow for SNAr reactions.

Part 3: Data Summary and Protocol Validation

Comparative Data Table

The following table summarizes the key parameters for the protocols described above, providing an at-a-glance reference for experimental planning.

ParameterProtocol 1: AminationProtocol 2: Alkoxylation
Product 4-Chloro-N-phenylaniline1-Chloro-4-ethoxybenzene
Nucleophile AnilineSodium Ethoxide
Base Potassium Hydroxide (KOH)(Nucleophile is the base)
Solvent DMSODMF
Temperature 100 °C80-90 °C
Typical Time 12-24 hours4-6 hours
Expected Yield 60-75%75-90%
Trustworthiness: A Self-Validating System

A robust protocol must include methods for self-validation. The integrity of these SNAr reactions is confirmed through a combination of in-process monitoring and final product characterization.

  • In-Process Monitoring (TLC): Thin-Layer Chromatography is an indispensable tool for tracking the reaction's progress. By co-spotting the reaction mixture with the starting material (this compound), one can visually confirm the consumption of the reactant and the appearance of a new, typically more polar, product spot. The reaction is deemed complete when the starting material spot is no longer visible.

  • Final Product Characterization: Unambiguous confirmation of the product's identity and regioselectivity is achieved through standard spectroscopic techniques:

    • ¹H and ¹³C NMR: Will confirm the overall carbon-hydrogen framework. For the amination product, the appearance of a broad N-H singlet and the complex aromatic splitting patterns confirm the formation of the diarylamine. For the ether, the characteristic quartet and triplet of the ethyl group will be present.

    • ¹⁹F NMR Spectroscopy: This is a critical validation step. A successful reaction will be marked by the complete disappearance of the signal corresponding to the fluorine atom in the starting material, this compound.

    • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that a substitution reaction has occurred (i.e., replacement of -F with -NHPh or -OEt). For example, for 4-chloro-N-phenylaniline, the mass spectrum should show a molecular ion peak (M+) at m/z 203/205, reflecting the isotopic pattern of chlorine.

By following the detailed protocols and employing these validation techniques, researchers can ensure the reliable and reproducible synthesis of the desired substituted aromatic compounds.

References

Application Notes & Protocols: The Strategic Use of 1-Chloro-4-fluorobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-4-fluorobenzene is a pivotal halogenated aromatic intermediate whose unique reactivity profile makes it a valuable building block in the synthesis of advanced agrochemicals.[1][2] This document provides an in-depth guide for researchers and chemical development professionals on the strategic application of this compound and its derivatives. We will move beyond simple procedural lists to explore the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols for the synthesis of key agrochemical classes, particularly benzoylurea insecticides.

Introduction: Why this compound?

This compound (p-chlorofluorobenzene) is a colorless liquid with the molecular formula C₆H₄ClF.[3][4] Its utility in organic synthesis stems from the differential reactivity of its two halogen substituents. The carbon-fluorine bond is strong, making the fluorine atom a poor leaving group in traditional nucleophilic aromatic substitution (SɴAr) reactions. However, fluorine is a potent electron-withdrawing group that activates the aromatic ring, making it more susceptible to nucleophilic attack, particularly at the para position occupied by the chlorine atom.[5][6]

This electronic arrangement makes the chlorine atom a selectively displaceable leaving group, allowing for precise molecular construction. This principle is fundamental to its use as a precursor for key intermediates in the agrochemical industry, such as substituted anilines and phenols, which form the backbone of many modern pesticides.[1][7]

Core Application: Synthesis of Benzoylurea Insecticides

One of the most significant applications of this compound derivatives is in the synthesis of benzoylurea insecticides. These compounds act as insect growth regulators by inhibiting chitin synthesis, a process vital for exoskeleton formation in arthropods. The general synthetic strategy involves the reaction of a substituted phenyl isocyanate with a substituted benzamide. This compound serves as a precursor to the 4-chlorophenyl moiety found in several prominent insecticides.

Case Study 1: Synthesis of Diflubenzuron

Diflubenzuron, 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea, is a widely used insecticide effective against a variety of pests.[8] The synthesis hinges on the creation of a key intermediate, 4-chlorophenyl isocyanate, which is derived from 4-chloroaniline. 4-chloroaniline can be synthesized from this compound, although it is also commercially available. The critical step for our focus is the reaction of this aniline derivative.

The synthesis is a two-step process starting from 4-chloroaniline:

  • Isocyanate Formation: 4-chloroaniline is converted into 4-chlorophenyl isocyanate. This is typically achieved by reacting it with phosgene (COCl₂) or a safer, solid equivalent like triphosgene. This reaction transforms the nucleophilic amine into a highly electrophilic isocyanate group, primed for the subsequent reaction.

  • Condensation: The 4-chlorophenyl isocyanate is then reacted with 2,6-difluorobenzamide. The lone pair on the amide nitrogen of the benzamide acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the final urea linkage.[8][9]

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Condensation A 4-Chloroaniline B 4-Chlorophenyl isocyanate A->B Phosgene (or Triphosgene) Aromatic Solvent (e.g., Xylene) Catalyst (e.g., DMF) B_ref 4-Chlorophenyl isocyanate C 2,6-Difluorobenzamide D Diflubenzuron C->D Aromatic Solvent (e.g., Xylene) Heat (e.g., 100-140°C) B_ref->D

Caption: Synthetic workflow for Diflubenzuron.

This protocol is adapted from established industrial methods and demonstrates a "one-pot" synthesis which improves efficiency by avoiding the isolation of the potentially hazardous isocyanate intermediate.[9][10]

Materials:

  • 4-chloroaniline

  • Triphosgene

  • 2,6-difluorobenzamide

  • Xylene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalyst)

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Equip a dry, three-necked flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Maintain a dry, inert atmosphere with nitrogen throughout the reaction.

  • Triphosgene Solution: In the flask, dissolve triphosgene (0.41 eq) in anhydrous xylene (approx. 3 parts by weight relative to triphosgene). Stir to dissolve and cool the solution to 0-5°C using an ice bath.

  • Aniline Addition: In a separate vessel, dissolve 4-chloroaniline (1.0 eq) in anhydrous xylene (approx. 7 parts by weight relative to aniline). Add this solution dropwise to the cold triphosgene solution over 1-2 hours, maintaining the reaction temperature between 0°C and 5°C.[9]

  • Isocyanate Formation: After the addition is complete, add a catalytic amount of DMF (e.g., 5 wt% relative to 4-chloroaniline).[9] Slowly warm the mixture to 25-35°C and hold for 1 hour. Then, increase the temperature to 80-90°C and maintain for 1-2 hours until gas chromatography analysis shows near-complete consumption of the aniline. The system should become a clear solution.

  • Condensation Reaction: To the resulting solution containing 4-chlorophenyl isocyanate, add 2,6-difluorobenzamide (1.05 eq).[9]

  • Reaction Completion: Heat the mixture to reflux (approx. 130-140°C) and maintain for 4-16 hours.[9][11] Monitor the reaction by HPLC until the isocyanate is consumed.

  • Isolation and Purification: Cool the reaction mixture to 60°C. The diflubenzuron product will precipitate as a solid.[11] Filter the solid, wash thoroughly with cold xylene and then water to remove any unreacted starting materials and salts. Dry the product under vacuum at 60-80°C.

ParameterValue/ConditionRationale & Citation
SolventXylene, ChlorobenzeneHigh boiling point suitable for reflux; dissolves reactants.[9][11]
Phosgenating AgentTriphosgeneSafer, solid alternative to gaseous phosgene.[9]
CatalystDMF, TriethylaminePromotes the formation of the isocyanate intermediate.[9][10]
Reaction Temp.80-140°CEnsures complete reaction for both isocyanate formation and condensation.[9][11]
Typical Yield>90%One-pot methods reduce material loss during intermediate purification.[10][12]
Purity (HPLC)>98%Direct precipitation often yields a high-purity product.[12]
Case Study 2: Synthesis of Teflubenzuron

Teflubenzuron is another potent benzoylurea insecticide. Its structure is analogous to diflubenzuron, but it incorporates a more complex 3,5-dichloro-2,4-difluorophenyl group instead of the 4-chlorophenyl group.[13] This case study illustrates the modularity of this synthetic approach, where modifying the starting aniline allows for the creation of new active ingredients with different properties. The synthesis of the required 3,5-dichloro-2,4-difluoroaniline is a multi-step process, but the final coupling reaction follows the same trusted logic.

The final stage of Teflubenzuron synthesis mirrors that of Diflubenzuron, highlighting a convergent synthetic strategy. The pre-synthesized 3,5-dichloro-2,4-difluoroaniline is converted to its corresponding isocyanate, which then reacts with 2,6-difluorobenzamide.

G cluster_0 Isocyanate Formation cluster_1 Condensation A 3,5-Dichloro-2,4-difluoroaniline B 3,5-Dichloro-2,4-difluorophenyl isocyanate A->B Phosgene or equivalent Inert Solvent B_ref 3,5-Dichloro-2,4-difluorophenyl isocyanate C 2,6-Difluorobenzamide D Teflubenzuron C->D Inert Solvent Heat B_ref->D

Caption: Final stage synthetic workflow for Teflubenzuron.

While a detailed, validated protocol is proprietary to manufacturers, the key steps can be reliably inferred from the chemistry.

  • Isocyanate Formation: 3,5-dichloro-2,4-difluoroaniline would be reacted with phosgene or triphosgene in an inert aromatic solvent like toluene or xylene. The reaction conditions would be similar to those for 4-chlorophenyl isocyanate, likely requiring careful temperature control and potentially a catalyst.

  • Condensation: The resulting isocyanate solution would be reacted directly with 2,6-difluorobenzamide at elevated temperatures to drive the condensation.

  • Work-up: Upon completion, the product would be isolated via cooling, precipitation, and filtration. The high crystallinity and low solubility of the final product in common organic solvents facilitate its purification.[14]

CompoundAniline PrecursorKey Structural Moiety
Diflubenzuron 4-Chloroaniline4-Chlorophenyl
Teflubenzuron 3,5-Dichloro-2,4-difluoroaniline3,5-Dichloro-2,4-difluorophenyl

This table highlights how the core benzoylurea structure is modified by selecting different halogenated aniline building blocks, a strategy used to fine-tune the biological activity, environmental persistence, and target spectrum of the resulting pesticide.

General Application: Nucleophilic Aromatic Substitution (SɴAr)

Beyond its use as a precursor to anilines, this compound is an excellent substrate for demonstrating the principles of Nucleophilic Aromatic Substitution (SɴAr) to form aryl ethers and other derivatives. This reaction is crucial for synthesizing a wide range of agrochemicals, including many phenoxy herbicides.

The SɴAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile (e.g., an alkoxide or phenoxide) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing fluorine atom para to the reaction site is crucial for stabilizing this intermediate.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

Recent research suggests that some SɴAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly when good leaving groups like chloride are involved and the ring is not super-activated by multiple nitro groups.[15] For practical synthetic purposes, however, the stepwise model provides an excellent framework for predicting reactivity.

G Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-Determining Step) Products 1-Fluoro-4-Nu-benzene + Cl⁻ Intermediate->Products Elimination

Caption: Generalized SɴAr mechanism workflow.

This protocol provides a general method for the synthesis of an aryl ether from this compound and a generic phenol.

Materials:

  • This compound (1.0 eq)

  • A substituted phenol (e.g., 4-methoxyphenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: In a dry, nitrogen-flushed, three-necked flask equipped with a stirrer and reflux condenser, add the substituted phenol, potassium carbonate, and DMF.

  • Base Reaction: Stir the mixture at room temperature for 30 minutes. The K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.

  • Substrate Addition: Add this compound to the mixture.

  • Reaction: Heat the reaction mixture to 100-150°C. The optimal temperature will depend on the reactivity of the specific phenol used. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Pour the mixture into a large volume of cold water and extract with an organic solvent like ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

This compound and its derivatives are indispensable tools in the agrochemical synthesis toolkit. Their well-defined reactivity allows for the selective and efficient construction of complex molecules. The protocols and principles outlined in this guide demonstrate how this versatile intermediate is used to synthesize leading benzoylurea insecticides through a robust and scalable isocyanate-based pathway. Furthermore, its utility as a model substrate in SɴAr reactions underscores its broader importance in constructing the C-O and C-N bonds that are foundational to a vast array of biologically active compounds. Researchers and process chemists can leverage this understanding to innovate and optimize the synthesis of next-generation crop protection agents.

References

Application Note & Protocol: Chemoselective Formation of 4-Fluorophenylmagnesium Chloride from 1-Chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemoselective synthesis of 4-fluorophenylmagnesium chloride, a critical Grignard reagent for introducing the 4-fluorophenyl moiety in pharmaceutical and materials science research. The protocol addresses the inherent challenge of selectivity in di-halogenated aromatic systems, specifically targeting the carbon-chlorine bond while preserving the typically inert carbon-fluorine bond. We delve into the mechanistic rationale, provide a robust, step-by-step experimental protocol, and offer expert insights into troubleshooting and safety, tailored for researchers, scientists, and drug development professionals.

Scientific Rationale & Mechanistic Insights

The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of magnesium metal.[1][2] The established mechanism involves a single-electron transfer (SET) from the magnesium to the organic halide, creating a radical anion that subsequently yields the organomagnesium species.[3][4]

The Challenge of Chemoselectivity:

The successful formation of a Grignard reagent from a di-halogenated arene hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides is:

Ar-I > Ar-Br > Ar-Cl >> Ar-F

In the case of 1-chloro-4-fluorobenzene, the C-Cl bond is significantly more susceptible to oxidative addition with magnesium than the much stronger and less reactive C-F bond.[5] This inherent reactivity difference is the cornerstone of this selective synthesis, allowing for the targeted formation of 4-fluorophenylmagnesium chloride. While aryl chlorides are less reactive than bromides, their use is often economically advantageous in large-scale synthesis.[6]

Critical Experimental Parameters:

  • Magnesium Activation: Commercial magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which severely impedes the reaction.[3][7] Activating the surface to expose fresh, reactive magnesium is the most critical step for initiating the reaction, especially with less reactive aryl chlorides.[7]

  • Solvent Choice: The choice of an ethereal solvent is crucial. Tetrahydrofuran (THF) is generally preferred over diethyl ether for preparing Grignard reagents from aryl chlorides.[8] THF's higher boiling point permits higher reaction temperatures, and its superior ability to solvate and stabilize the organomagnesium species (via the Schlenk equilibrium) facilitates the reaction of less reactive halides.[1][9]

  • Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react vigorously with protic sources, including trace amounts of water.[10] Therefore, rigorous exclusion of moisture from glassware, solvents, and the reaction atmosphere is mandatory for success.[11]

Experimental Workflow Overview

The following diagram outlines the critical stages of the procedure, from initial setup to the final Grignard reagent solution.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_validation Validation & Use A 1. Apparatus Assembly (Flame-dried glassware) B 2. Inert Atmosphere (Purge with N₂ or Ar) A->B C 3. Mg Activation (Add Mg turnings + I₂ crystal) B->C D 4. Initiation (Add aliquot of halide soln. Gentle heating if required) C->D E 5. Grignard Formation (Slow, dropwise addition of This compound in THF) D->E F 6. Reflux (Maintain gentle reflux until Mg is consumed) E->F G 7. Confirmation (Optional) (Quench aliquot with CO₂/aldehyde & analyze via GC-MS) F->G H 8. Final Reagent (Cool solution of 4-fluorophenylmagnesium chloride) G->H

Caption: Workflow for the chemoselective synthesis of 4-fluorophenylmagnesium chloride.

Detailed Experimental Protocol

This protocol describes the formation of 4-fluorophenylmagnesium chloride on a 50 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleQuantityMolar Eq.Notes
Magnesium Turnings>99.5%Sigma-Aldrich1.34 g1.1Use from a freshly opened container.
Iodine (I₂)ACS Reagent, >99.8%Fisher Scientific~10-20 mg (1 crystal)CatalyticFor magnesium activation.
This compound>99%Alfa Aesar6.53 g (5.4 mL)1.0Should be free of moisture.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros Organics60 mL-Inhibitor-free. Use freshly distilled or from a solvent purification system.
Nitrogen or Argon GasHigh Purity (UHP)Airgas--For maintaining an inert atmosphere.
Hydrochloric Acid (HCl)1 M aqueous solution-As needed-For quenching/workup.
Solid Carbon Dioxide (Dry Ice)--~10 g-For confirmation test.
Apparatus Setup
  • Drying Glassware: Thoroughly dry a 250 mL three-neck round-bottom flask, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel in an oven at 120 °C for at least 4 hours.

  • Assembly: Quickly assemble the glassware while still warm. Equip the central neck of the flask with the dropping funnel, one side neck with the condenser, and the other with a rubber septum for the inert gas inlet. Place a magnetic stir bar in the flask.

  • Inert Atmosphere: Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon. Ensure a gas outlet (bubbler) is connected to the top of the condenser.[12]

Grignard Reagent Formation
  • Magnesium Activation: Remove the septum briefly and add the magnesium turnings (1.34 g) to the flask. Add one small crystal of iodine.[13] Gently warm the bottom of the flask with a heat gun until purple iodine vapors are observed subliming and coating the magnesium surface. The purple color should fade as the iodine reacts with the magnesium surface.[14] Allow the flask to cool back to room temperature.

  • Prepare Halide Solution: In a separate dry flask, prepare a solution of this compound (6.53 g) in 40 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation: Add approximately 5-10 mL of the halide solution from the dropping funnel to the activated magnesium turnings. The reaction mixture may need to be gently warmed with a heat gun or a warm water bath to initiate.[15] Initiation is marked by the spontaneous onset of bubbling and a gentle reflux, along with the formation of a gray, cloudy appearance.[16]

  • Addition: Once the reaction has initiated and is self-sustaining, add the remaining halide solution dropwise from the funnel at a rate that maintains a steady but controllable reflux. This slow addition is crucial to minimize the formation of the Wurtz coupling byproduct.[11][17] The total addition time should be approximately 30-45 minutes.

  • Completion: After the addition is complete, if the reflux subsides, heat the mixture using a heating mantle to maintain a gentle reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.

  • Final Reagent: Cool the reaction mixture to room temperature. The resulting dark gray to brownish solution is the Grignard reagent, 4-fluorophenylmagnesium chloride, which is now ready for use in subsequent reactions.

Confirmation of Formation (Optional but Recommended)
  • Quenching: In a separate flask, place a few small pieces of crushed dry ice (solid CO₂).

  • Aliquot Reaction: Using a dry syringe, carefully withdraw a small aliquot (e.g., 1 mL) of the Grignard solution and add it dropwise to the dry ice. A vigorous reaction will occur.

  • Workup: After the excess CO₂ has sublimed, carefully add ~5 mL of 1 M HCl to the residue. Extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Analysis: Dry the combined organic extracts, evaporate the solvent, and analyze the resulting white solid. The successful formation of the Grignard reagent will be confirmed by the presence of 4-fluorobenzoic acid, which can be identified by its melting point (185-187 °C) or by spectroscopic methods (¹H NMR, MS).

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Reaction Fails to Initiate 1. Inactive magnesium surface due to MgO layer.[7] 2. Presence of moisture in reagents, solvent, or on glassware.[10] 3. Insufficient initial heating.1. Add another small crystal of iodine and warm gently. Alternatively, add a few drops of 1,2-dibromoethane to chemically clean the surface.[11][18] 2. Ensure all glassware is rigorously flame-dried under vacuum/inert gas and that anhydrous solvents are used.[11] 3. Use a heat gun to warm the spot where the initial aliquot was added.[15]
Low Yield of Grignard Reagent 1. Wurtz coupling side reaction.[11] 2. Halide solution added too quickly. 3. Incomplete reaction.1. Ensure slow, dropwise addition of the aryl halide to maintain its low concentration in the flask.[16] 2. Increase the reflux time after addition is complete to allow all magnesium to react.
Reaction Starts Vigorously then Stops 1. Insufficient solvent to dissipate heat. 2. All of the initial aliquot of halide has been consumed.1. Add a small amount of anhydrous THF. 2. Resume slow, dropwise addition of the halide solution from the dropping funnel.

Safety Precautions

  • Anhydrous Ethers (THF): THF is highly flammable and can form explosive peroxides upon storage and exposure to air. Always use from a freshly opened container or after distillation from a suitable drying agent.

  • Grignard Reagents: Grignard reagents can be pyrophoric, especially if the solvent is removed. They react violently with water, alcohols, and other protic sources. All operations must be conducted under a dry, inert atmosphere.

  • Magnesium: Finely divided magnesium metal is flammable. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves. Conduct the entire procedure in a certified chemical fume hood.

References

Application Notes and Protocols for the Synthesis of Fluorinated Liquid Crystals Utilizing 1-Chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1-Chloro-4-fluorobenzene in Advanced Liquid Crystal Synthesis

In the pursuit of advanced liquid crystal (LC) materials for next-generation displays and photonic devices, the strategic incorporation of fluorine atoms into the molecular architecture is a paramount design principle. Fluorine's unique combination of high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds allows for the fine-tuning of critical material properties. These properties include dielectric anisotropy (Δε), birefringence (Δn), viscosity, and thermal stability.[1] this compound emerges as a highly versatile and cost-effective building block in this context. Its differentiated reactivity, with a chlorine atom more amenable to cross-coupling reactions than the more inert fluorine atom, provides a reliable handle for the construction of complex liquid crystal cores.[2] This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of a representative fluorinated biphenyl liquid crystal, 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind the experimental choices, provide a detailed, self-validating protocol, and present the expected material properties.

Causality of Experimental Design: The Suzuki-Miyaura Pathway

The synthesis of the biphenyl core, a common motif in calamitic (rod-shaped) liquid crystals, is efficiently achieved through carbon-carbon bond-forming reactions. The Suzuki-Miyaura coupling is a powerful and widely adopted method for this purpose due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its boronic acid reagents.[3][4]

Our synthetic strategy hinges on the palladium-catalyzed cross-coupling of this compound with 4-cyanophenylboronic acid. The choice of a palladium catalyst is crucial, as the oxidative addition of the catalyst to the C-Cl bond is the rate-determining step and is generally more challenging than with the corresponding bromo or iodo derivatives.[3] To overcome the lower reactivity of aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed. These ligands promote the oxidative addition step and stabilize the active palladium(0) species.

The presence of the cyano (-CN) and fluoro (-F) groups on the resulting biphenyl structure is instrumental in inducing and modulating the liquid crystalline phase. The rigid biphenyl core provides the necessary structural anisotropy, while the polar cyano group contributes to a large dipole moment, which is essential for achieving a significant dielectric anisotropy. The terminal fluorine atom further influences the molecular packing and electronic properties, often leading to a reduction in melting point and a broadening of the nematic phase range.[5]

Experimental Protocol: Synthesis of 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile

This protocol details the synthesis of 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile from this compound and 4-cyanophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (≥98%)

  • 4-Cyanophenylboronic acid (≥97%)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL Schlenk flask, add this compound (1.31 g, 10.0 mmol, 1.0 equiv.), 4-cyanophenylboronic acid (1.76 g, 12.0 mmol, 1.2 equiv.), and potassium phosphate tribasic (4.25 g, 20.0 mmol, 2.0 equiv.).

    • In a separate vial, quickly weigh and add palladium(II) acetate (45 mg, 0.2 mol%) and SPhos (164 mg, 0.4 mol%).

    • Add the catalyst and ligand to the Schlenk flask.

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Add anhydrous toluene (40 mL) and anhydrous THF (10 mL) to the flask via syringe.

    • Stir the mixture vigorously and heat to 100 °C under a positive pressure of argon or nitrogen.

    • Monitor the reaction progress by TLC (eluent: 4:1 hexanes/ethyl acetate). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product is then purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • The resulting solid is further purified by recrystallization from ethanol to yield 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile as a white crystalline solid.

Data Presentation: Physicochemical and Mesomorphic Properties

The successful synthesis of 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile should be confirmed by standard analytical techniques, and its liquid crystalline properties characterized.

PropertyExpected Value/Result
Molecular Formula C₁₃H₈FN
Molecular Weight 197.21 g/mol
Appearance White crystalline solid
Purity (by HPLC) >99.5%
¹H NMR, ¹³C NMR, ¹⁹F NMR, FTIR Spectra consistent with the proposed structure
Melting Point (Crystal to Nematic) ~80-85 °C
Clearing Point (Nematic to Isotropic) ~90-95 °C
Mesophase Enantiotropic Nematic

Note: Transition temperatures are estimates based on similar fluorinated cyanobiphenyl compounds and may vary based on purity.

Visualization of Synthetic Workflow and Structure-Property Relationship

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Pd(OAc)₂ / SPhos Pd(OAc)₂ / SPhos This compound->Pd(OAc)₂ / SPhos 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid->Pd(OAc)₂ / SPhos K₃PO₄, Toluene/THF, 100°C K₃PO₄, Toluene/THF, 100°C Extraction Extraction K₃PO₄, Toluene/THF, 100°C->Extraction Column Chromatography Column Chromatography Recrystallization Recrystallization 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile Recrystallization->4'-fluoro-[1,1'-biphenyl]-4-carbonitrile

Caption: Synthetic workflow for 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile.

Structure-Property Relationship Diagram

G 1 This compound (Precursor) 2 Biphenyl Core (Rigidity, Anisotropy) 1->2 Suzuki Coupling 5 Nematic Liquid Crystal Phase 2->5 3 Terminal Cyano Group (Polarity, Δε) 3->5 4 Terminal Fluoro Group (Modulates Packing, Tₘ, Tₙᵢ) 4->5

Caption: Influence of molecular moieties on liquid crystal properties.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of validation checkpoints integral to the workflow:

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) provides a real-time, qualitative assessment of the reaction's progress. The disappearance of the starting materials and the appearance of a new, single major product spot are primary indicators of a successful conversion.

  • Spectroscopic Confirmation: The structure of the final product must be unequivocally confirmed by a suite of spectroscopic methods:

    • ¹H, ¹³C, and ¹⁹F NMR: Will confirm the connectivity of the atoms and the presence of the fluorine atom.

    • FTIR: Will show characteristic peaks for the nitrile group (~2230 cm⁻¹) and the C-F bond (~1200-1100 cm⁻¹).

    • Mass Spectrometry: Will confirm the molecular weight of the product.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final product, which is critical for its performance as a liquid crystal. A purity of >99.5% is desirable.

  • Mesophase Characterization: The liquid crystalline properties are validated through:

    • Differential Scanning Calorimetry (DSC): This technique will precisely measure the temperatures of the phase transitions (melting and clearing points), confirming the enantiotropic nature of the nematic phase.

    • Polarized Optical Microscopy (POM): Visual observation of the characteristic textures of the nematic phase (e.g., Schlieren or threaded textures) upon heating and cooling provides definitive identification of the mesophase.

By adhering to this multi-faceted validation approach, researchers can have high confidence in the identity, purity, and properties of the synthesized liquid crystal.

Conclusion

This compound stands as a valuable and strategically important precursor in the synthesis of advanced fluorinated liquid crystals. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the construction of the biphenyl core, and with the appropriate choice of catalyst and ligands, even the less reactive aryl chlorides can be effectively utilized. The protocol and data presented herein serve as a comprehensive guide for the synthesis and characterization of 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile, a representative fluorinated liquid crystal. This foundational knowledge can be extended to the synthesis of a wide array of novel liquid crystalline materials with tailored properties for demanding applications in modern technology.

References

The Versatile Building Block: Applications of 1-Chloro-4-fluorobenzene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Dihalogenated Aromatic Core

1-Chloro-4-fluorobenzene, a seemingly simple dihalogenated aromatic compound, serves as a cornerstone in the synthesis of a diverse array of advanced materials.[1] Its unique electronic and steric properties, arising from the differential reactivity of the chloro and fluoro substituents, offer synthetic chemists a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in the realm of materials science, with a particular focus on the synthesis of high-performance polymers and liquid crystal precursors. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage the full potential of this remarkable building block.

The strategic placement of a chlorine and a fluorine atom on the benzene ring imparts a nuanced reactivity profile. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, rendering the fluorine atom a less favorable leaving group in nucleophilic aromatic substitution (SNAr) reactions under many conditions.[2][3] This differential reactivity allows for selective functionalization, a key advantage in multi-step syntheses. Furthermore, the presence of these halogens activates the aromatic ring towards nucleophilic attack, a fundamental reaction in the synthesis of many high-performance polymers.[3][4]

Application I: Crafting High-Performance Poly(aryl ether sulfone)s (PAES)

Poly(aryl ether sulfone)s (PAES) are a class of amorphous engineering thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in demanding applications ranging from aerospace components to medical implants. The synthesis of PAES often relies on the nucleophilic aromatic substitution polymerization of activated dihaloarenes with bisphenols. While 4,4'-dichlorodiphenyl sulfone or 4,4'-difluorodiphenyl sulfone are common monomers, this compound can be envisioned as a crucial precursor to AB-type monomers for self-polycondensation, leading to polymers with unique properties.

Causality of Experimental Design: The Nucleophilic Aromatic Substitution Pathway

The synthesis of PAES proceeds via a step-growth polymerization mechanism involving nucleophilic aromatic substitution. The key steps are:

  • Deprotonation of the Bisphenol: A weak base, typically potassium carbonate, deprotonates the hydroxyl groups of the bisphenol monomer to form the more nucleophilic phenoxide.

  • Nucleophilic Attack: The phenoxide anion attacks the electron-deficient carbon atom of the activated haloarene. The strong electron-withdrawing sulfone group in the para position is crucial for activating the C-Cl and C-F bonds towards nucleophilic attack.

  • Polymer Chain Growth: This process of ether linkage formation repeats, leading to the growth of the high molecular weight polymer chain.

The choice of solvent is critical. High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMAc) or sulfolane are used to maintain the reactants and the growing polymer chain in solution at the high temperatures required for the reaction.

Protocol: Synthesis of a Poly(ether sulfone) from a this compound-derived Monomer

This protocol describes the synthesis of a poly(ether sulfone) via the self-polycondensation of an AB-type monomer, 4-chloro-4'-hydroxydiphenyl sulfone, which can be synthesized from this compound.

Part A: Synthesis of 4-Chloro-4'-hydroxydiphenyl sulfone (AB Monomer)

This synthesis involves a Friedel-Crafts sulfonylation reaction between this compound and 4-hydroxybenzenesulfonic acid, followed by hydrolysis. A more direct route involves the reaction of 4-chlorophenol with 4-fluorobenzenesulfonyl chloride. For the purpose of this protocol, we will assume the availability of the AB monomer.

Part B: Self-Polycondensation of 4-Chloro-4'-hydroxydiphenyl sulfone

Materials:

  • 4-Chloro-4'-hydroxydiphenyl sulfone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Hydrochloric acid (HCl), concentrated

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

Procedure:

  • Reactor Setup: In a flame-dried three-necked flask, add 4-chloro-4'-hydroxydiphenyl sulfone (1 equivalent) and an excess of potassium carbonate (1.1 equivalents).

  • Solvent Addition: Add DMAc and toluene (typically in a 2:1 v/v ratio) to the flask to achieve a solids concentration of approximately 20-30% (w/v).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring under a gentle flow of nitrogen. The toluene forms an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the system is anhydrous.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the temperature of the reaction mixture to 160-180 °C to initiate polymerization. The viscosity of the solution will gradually increase as the polymer chain grows.

  • Reaction Monitoring: Maintain the reaction at this temperature for 6-12 hours. The progress of the polymerization can be monitored by observing the increase in viscosity.

  • Polymer Precipitation and Purification: After the desired viscosity is reached, cool the reaction mixture to about 80-100 °C and pour it slowly into a vigorously stirred excess of methanol. The polymer will precipitate as a fibrous solid.

  • Washing: Filter the polymer and wash it thoroughly with hot deionized water to remove any inorganic salts and residual solvent. A final wash with methanol is recommended.

  • Drying: Dry the purified poly(ether sulfone) in a vacuum oven at 100-120 °C until a constant weight is achieved.

Data Presentation:

ParameterValue/RangePurpose
Monomer Concentration20-30% (w/v)To ensure efficient polymerization kinetics while maintaining solubility.
K₂CO₃ Stoichiometry1.1 equivalentsTo ensure complete deprotonation of the phenol.
Dehydration Temperature140-150 °CTo remove water azeotropically with toluene.
Polymerization Temperature160-180 °CTo provide sufficient energy for the SNAr reaction.
Reaction Time6-12 hoursTo achieve high molecular weight polymer.

Experimental Workflow Diagram:

Polymerization_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification reagents Add Monomer, K₂CO₃, DMAc, and Toluene setup Assemble Reactor with Dean-Stark Trap reagents->setup dehydration Azeotropic Dehydration (140-150 °C) setup->dehydration polymerization Polymerization (160-180 °C) dehydration->polymerization Remove Toluene precipitation Precipitate in Methanol polymerization->precipitation washing Wash with Hot Water and Methanol precipitation->washing drying Dry in Vacuum Oven washing->drying product High-Performance Poly(ether sulfone) drying->product

Caption: Workflow for the synthesis of poly(ether sulfone).

Application II: A Gateway to Liquid Crystalline Materials

Liquid crystals are a fascinating state of matter that exhibit properties between those of a conventional liquid and a solid crystal.[5] Their unique ability to manipulate light has led to their widespread use in display technologies. The molecular structure of a liquid crystal is paramount to its properties, typically consisting of a rigid core (mesogen) and flexible terminal chains. Biphenyl and terphenyl moieties are common components of the rigid core, providing the necessary anisotropy. This compound is an excellent starting material for the synthesis of these crucial biphenyl precursors.

Synthetic Strategy: The Power of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid) with a halide. In the context of this compound, the carbon-chlorine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-fluorine bond, allowing for selective coupling at the chlorine position.

Protocol: Synthesis of 4-Fluoro-4'-hydroxybiphenyl - A Key Liquid Crystal Intermediate

This protocol details the synthesis of 4-fluoro-4'-hydroxybiphenyl, a versatile intermediate that can be further functionalized to produce a wide range of liquid crystalline materials.

Materials:

  • This compound

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: In a three-necked flask, combine this compound (1 equivalent), 4-hydroxyphenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Solvent and Base Addition: Add a degassed mixture of toluene, ethanol, and a 2 M aqueous solution of potassium carbonate (typically in a 4:1:1 v/v/v ratio).

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove any dissolved oxygen.

  • Reaction Execution: Heat the mixture to reflux (around 80-90 °C) with vigorous stirring under a nitrogen atmosphere. The reaction is typically complete within 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-fluoro-4'-hydroxybiphenyl.

Synthetic Pathway Diagram:

Suzuki_Coupling cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd(OAc)₂, PPh₃ K₂CO₃, Toluene/Ethanol/H₂O reactant1->catalyst reactant2 4-Hydroxyphenylboronic acid reactant2->catalyst product 4-Fluoro-4'-hydroxybiphenyl catalyst->product Suzuki-Miyaura Coupling

Caption: Synthesis of a liquid crystal precursor via Suzuki-Miyaura coupling.

Conclusion: A Versatile Tool for the Materials Scientist

This compound stands as a testament to the profound impact that subtle changes in molecular structure can have on chemical reactivity and material properties. Its utility in the synthesis of high-performance polymers and liquid crystal precursors underscores its importance in the ongoing quest for advanced materials with tailored functionalities. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, empowering them to explore new frontiers in materials science with this versatile and powerful building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 1-Chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you overcome challenges and improve yields in the Suzuki-Miyaura cross-coupling of 1-chloro-4-fluorobenzene. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure your success.

Introduction: The Challenge of Coupling an Inactive Aryl Chloride

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2] However, the use of this compound as a substrate presents a significant challenge due to the inherent low reactivity of the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle.[2][3] This guide will provide you with the necessary tools to navigate these challenges and achieve high-yield couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of this compound resulting in low to no yield?

A1: The primary reason for low yields with this substrate is the difficulty in achieving efficient oxidative addition of the palladium catalyst to the C-Cl bond.[2] Aryl chlorides are significantly less reactive than their bromide or iodide counterparts.[2][4] Success hinges on a carefully selected catalyst system and optimized reaction conditions to overcome this activation barrier. Standard conditions that work for aryl bromides or iodides are often ineffective for aryl chlorides.[3]

Q2: What is the most critical factor to consider when setting up this reaction?

A2: The choice of the ligand for the palladium catalyst is paramount. Simple phosphine ligands like triphenylphosphine (PPh₃) are generally inadequate for activating the C-Cl bond of this compound.[3][5] You will need to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which are specifically designed to facilitate the oxidative addition of unreactive aryl chlorides.[3][6]

Q3: What are the most common side reactions, and how can I mitigate them?

A3: The most prevalent side reactions in this coupling are:

  • Dehalogenation: The aryl chloride is reduced to fluorobenzene. This can occur if the palladium complex reacts with a hydride source in the reaction mixture.[1] To minimize this, ensure your solvent and base are free of contaminants that can act as hydride donors.

  • Protodeboronation: The boronic acid reagent is converted back to an arene. This is often an issue with unstable boronic acids and can be exacerbated by certain bases and prolonged reaction times.[3][7] Using fresh, high-purity boronic acid and carefully selecting the base can help.[7]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3] Rigorous degassing of all solvents and reagents and maintaining an inert atmosphere are crucial for prevention.[3][4]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low Conversion of this compound

If you observe a significant amount of unreacted starting material, the catalytic cycle is likely stalled at the oxidative addition step.

Troubleshooting Workflow:

start Low Conversion catalyst Evaluate Catalyst System start->catalyst ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) catalyst->ligand Ineffective Ligand precatalyst Use a Pre-formed Catalyst (e.g., Buchwald Precatalysts) catalyst->precatalyst Precatalyst Degradation conditions Optimize Reaction Conditions ligand->conditions precatalyst->conditions temperature Increase Temperature (80-120 °C) conditions->temperature base Screen Stronger Bases (e.g., K3PO4, Cs2CO3) conditions->base solvent Change Solvent (e.g., Toluene, Dioxane, 2-MeTHF) conditions->solvent success Improved Yield temperature->success base->success solvent->success

Caption: Troubleshooting workflow for low conversion.

Detailed Recommendations:

  • Catalyst System Evaluation:

    • Ligand Selection: As mentioned, standard ligands are often insufficient.[3] The table below provides a starting point for selecting a more appropriate ligand.

    • Palladium Source: While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) species.[8] Pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts (e.g., Buchwald precatalysts) can offer more consistent results.[3]

  • Reaction Condition Optimization:

    • Temperature: Aryl chloride couplings typically require higher temperatures (80-120 °C) to facilitate oxidative addition.[3]

    • Base Selection: The base plays a crucial role in the transmetalation step.[2] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2][3]

    • Solvent Choice: The solvent can influence catalyst stability and reactivity.[9][10] Anhydrous and degassed aprotic polar solvents like toluene, 1,4-dioxane, or 2-MeTHF are commonly used.[1][9]

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsPre-formed catalysts can provide more active and stable catalytic species.[3]
Ligand SPhos, XPhos, RuPhos, cataCXium ABulky, electron-rich ligands are essential for the oxidative addition of aryl chlorides.[3][11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-nucleophilic bases are often required to promote transmetalation without degrading the reactants.[2][11]
Solvent Toluene, 1,4-Dioxane, 2-MeTHF (often with water)Aprotic polar solvents are generally effective. The addition of water can sometimes be beneficial.[1][9]
Temperature 80 - 120 °CHigher temperatures are typically necessary to overcome the activation energy for C-Cl bond cleavage.[3]
Issue 2: Significant Formation of Side Products

The presence of dehalogenated, protodeboronated, or homocoupled products indicates that undesired reaction pathways are competing with the desired cross-coupling.

Troubleshooting Strategies:

  • Dehalogenation:

    • Purify Reagents: Ensure solvents and bases are free from impurities that could act as hydride sources.

    • Ligand Choice: Some ligands are more prone to promoting dehalogenation than others. Screening different ligands may be necessary.

  • Protodeboronation:

    • Check Boronic Acid Quality: Use fresh, high-purity boronic acid or consider using a more stable derivative like a pinacol ester.[7]

    • Base Selection: Weaker bases or fluoride-based bases like KF or CsF can sometimes suppress protodeboronation.[8]

    • Reaction Time: Minimize reaction time once the starting material is consumed to reduce exposure of the boronic acid to conditions that promote protodeboronation.

  • Homocoupling:

    • Rigorous Inert Atmosphere: The exclusion of oxygen is critical.[3] Use freeze-pump-thaw cycles for degassing solvents and ensure a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the reaction.[4][7]

    • Palladium(0) Source: Using a Pd(0) precatalyst can sometimes reduce homocoupling compared to Pd(II) sources that require an initial reduction step.[3]

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of this compound. It is intended to be optimized based on the specific boronic acid partner and laboratory observations.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask and perform three cycles of evacuating and backfilling with argon or nitrogen.[7]

  • Under a positive pressure of inert gas, add the palladium acetate and SPhos.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Catalytic Cycle Visualization:

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArCl This compound ArCl->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 1-Chloro-4-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-chloro-4-fluorobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring the integrity and success of your experiments.

Introduction to Synthetic Strategies

The synthesis of this compound, a crucial intermediate in the pharmaceutical and agrochemical industries[1], can be approached through several synthetic routes. The most common methods include the Sandmeyer reaction starting from 4-fluoroaniline, the halogen exchange (Halex) reaction, and the direct chlorination of fluorobenzene. Each method presents a unique set of challenges and potential side reactions that can impact yield and purity. This guide provides a structured approach to identifying and resolving these issues.

Part 1: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your synthesis. Each issue is followed by probable causes and actionable solutions.

Scenario 1: Low Yield of this compound in a Sandmeyer Reaction

Question: I am performing a Sandmeyer reaction to synthesize this compound from 4-fluoroaniline, but my yield is consistently low. What are the likely causes and how can I improve it?

Probable Causes & Solutions:

Low yields in a Sandmeyer reaction can often be attributed to three main factors: incomplete diazotization, decomposition of the diazonium salt, and competing side reactions.[2]

  • Incomplete Diazotization: The conversion of the primary aromatic amine to the diazonium salt is the critical first step.

    • Troubleshooting:

      • Verify Reagent Stoichiometry: Ensure that at least one equivalent of sodium nitrite and a sufficient excess of hydrochloric acid are used. A common ratio is 1 equivalent of amine, 1.0-1.1 equivalents of sodium nitrite, and 2.5-3 equivalents of acid.[3]

      • Monitor for Excess Nitrous Acid: Before proceeding, test for the presence of excess nitrous acid using potassium iodide-starch paper. A positive test (blue-black color) indicates sufficient nitrous acid for complete diazotization. If the test is negative, add a small amount of sodium nitrite solution.

      • Remove Excess Nitrous Acid: After diazotization is complete, it is crucial to quench any remaining nitrous acid with a reagent like sulfamic acid or urea.[3] Excess nitrous acid can lead to unwanted side reactions in the subsequent steps.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, particularly at temperatures above 5°C.[2]

    • Troubleshooting:

      • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5°C using an ice-salt bath.[3] Premature decomposition of the diazonium salt is a primary cause of reduced yield.

      • Immediate Use: Use the prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Do not store it.

  • Inefficient Copper(I) Chloride Catalyst: The Cu(I) catalyst is essential for the conversion of the diazonium salt to the aryl chloride.[2]

    • Troubleshooting:

      • Catalyst Quality: Use freshly prepared or high-purity copper(I) chloride. Cu(I) can oxidize to Cu(II) upon storage, which is less effective.

      • Catalyst Solubility: Ensure the CuCl is fully dissolved in concentrated HCl to form the active chlorocuprate(I) complex, [CuCl₂]⁻.

Scenario 2: Presence of Phenolic Impurities in the Final Product

Question: My final this compound product is contaminated with 4-fluorophenol. How can I prevent its formation?

Probable Cause & Solution:

The formation of 4-fluorophenol is a common side reaction in the Sandmeyer synthesis, arising from the reaction of the diazonium salt with water, especially at elevated temperatures.[2]

  • Causality: The diazonium group is an excellent leaving group (N₂), and water can act as a nucleophile, leading to the formation of a phenol. This reaction is accelerated by heat.

  • Preventative Measures:

    • Maintain Low Temperatures: As with preventing diazonium salt decomposition, strict temperature control (0-5°C) throughout the diazotization and Sandmeyer reaction is critical to minimize the rate of this side reaction.[2]

    • Control the Rate of Addition: Add the diazonium salt solution slowly to the copper(I) chloride solution. This maintains a low concentration of the diazonium salt at any given time, favoring the desired reaction over the slower reaction with water.

    • Acidic Conditions: High acidity helps to suppress the formation of phenols by minimizing the concentration of free water molecules available for nucleophilic attack.[4]

Scenario 3: Formation of Azo Compounds and Biaryl Impurities

Question: I am observing highly colored impurities (likely azo compounds) and some biaryl byproducts in my reaction mixture. What causes these and how can I avoid them?

Probable Causes & Solutions:

  • Azo Compound Formation: Azo compounds are formed when the diazonium salt couples with an electron-rich aromatic compound. In this synthesis, the most likely coupling partner is the starting material, 4-fluoroaniline.

    • Causality: This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile. It is more likely to occur if the diazotization is incomplete or if the pH is not sufficiently acidic.

    • Preventative Measures:

      • Ensure Complete Diazotization: Make sure all of the starting amine has been converted to the diazonium salt before proceeding.

      • Maintain High Acidity: Keeping the reaction mixture strongly acidic (pH < 2) protonates the remaining starting amine, deactivating it towards electrophilic attack by the diazonium ion.[4]

  • Biaryl Formation: The Sandmeyer reaction proceeds via a radical mechanism, and the coupling of two aryl radicals can lead to the formation of biaryl compounds.[5]

    • Causality: The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, which then loses N₂ to form an aryl radical.[6] Dimerization of this radical leads to the biaryl byproduct.

    • Preventative Measures:

      • Optimal Catalyst Concentration: Use the appropriate catalytic amount of copper(I) chloride. While a stoichiometric amount is sometimes used for better reactivity, an excessive concentration can potentially favor radical-radical coupling.[7]

      • Controlled Reaction Rate: A slow and controlled addition of the diazonium salt can help to keep the concentration of the aryl radical intermediate low, thus minimizing the chances of dimerization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the copper(I) catalyst in the Sandmeyer reaction?

A1: The copper(I) salt is a crucial catalyst that facilitates the substitution of the diazonium group with a chloride ion via a single-electron transfer (SET) mechanism.[6][8] The process involves the formation of an aryl radical with the loss of nitrogen gas, followed by the transfer of a chlorine atom from a copper(II) species to the aryl radical to yield the final product and regenerate the copper(I) catalyst.[5]

Q2: Can I use a different synthetic route if the Sandmeyer reaction proves problematic?

A2: Yes, two other common methods are the Halex reaction and direct chlorination.

  • Halex Reaction: This involves a nucleophilic aromatic substitution where a chlorine or bromine atom on an electron-deficient aromatic ring is replaced by fluoride.[9] To synthesize this compound, one might start with 1,4-dichlorobenzene and perform a partial halogen exchange. However, this often requires high temperatures (150-250°C) and polar aprotic solvents like DMSO or DMF.[10][11] Side reactions can include the formation of di-fluorinated products or incomplete reaction.[12]

  • Direct Chlorination of Fluorobenzene: This is an electrophilic aromatic substitution reaction. Fluorine is an ortho-, para-director.[13] The reaction typically employs a Lewis acid catalyst like FeCl₃ or AlCl₃.[14] A significant challenge is controlling the regioselectivity to favor the para-isomer over the ortho-isomer and preventing over-chlorination to dichlorofluorobenzenes. The reactivity of fluorobenzene is also a consideration; it is less deactivated than other halobenzenes towards electrophilic aromatic substitution.[15][16]

Q3: How critical is the purity of the starting 4-fluoroaniline for the Sandmeyer reaction?

A3: The purity of the starting amine is very important. Impurities in the 4-fluoroaniline can lead to the formation of undesired side products that may be difficult to separate from the final product. For instance, isomeric impurities could result in the formation of isomeric chloro-fluorobenzene derivatives. It is recommended to use high-purity 4-fluoroaniline and to consider purification of the starting material if its quality is questionable.

Q4: What are the best practices for the work-up and purification of this compound?

A4: A typical work-up procedure involves quenching the reaction mixture, followed by extraction and distillation.

  • Quenching: The reaction mixture is often poured into water or a dilute base to neutralize the excess acid.

  • Extraction: The product is then extracted into a suitable organic solvent like diethyl ether or dichloromethane.[3] The organic layer should be washed with water, dilute sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is typically purified by fractional distillation to separate it from any remaining starting materials, solvents, and side products.[3] Gas chromatography can be used to assess the purity of the final product.[17]

Part 3: Visualizations and Data

Diagrams of Reaction Pathways

Figure 1: Desired Sandmeyer Reaction Pathway

Sandmeyer_Desired 4-Fluoroaniline 4-Fluoroaniline 4-Fluorobenzenediazonium Chloride 4-Fluorobenzenediazonium Chloride 4-Fluoroaniline->4-Fluorobenzenediazonium Chloride NaNO₂, HCl 0-5°C This compound This compound 4-Fluorobenzenediazonium Chloride->this compound CuCl, HCl

Caption: The desired synthetic route for this compound via the Sandmeyer reaction.

Figure 2: Competing Side Reactions in the Sandmeyer Synthesis

Sandmeyer_Side_Reactions cluster_main Main Reactant cluster_side_products Side Products Diazonium_Salt 4-Fluorobenzenediazonium Chloride Phenol 4-Fluorophenol Diazonium_Salt->Phenol H₂O, ΔT Azo_Compound Azo Dimer Diazonium_Salt->Azo_Compound + 4-Fluoroaniline Aryl_Radical Aryl_Radical Diazonium_Salt->Aryl_Radical Cu(I) e⁻ transfer Biaryl Biaryl Product Aryl_Radical->Biaryl Dimerization

References

Technical Support Center: Purification of Products from 1-Chloro-4-fluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 1-chloro-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of compounds synthesized using this versatile starting material. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established scientific principles and practical, field-proven insights.

Introduction: The Unique Purification Challenges of Fluoro-Aromatic Compounds

This compound is a valuable building block in organic synthesis, frequently employed in nucleophilic aromatic substitution (SNAF), Suzuki-Miyaura couplings, Grignard reactions, and other carbon-carbon and carbon-heteroatom bond-forming reactions. While its reactivity is well-documented, the purification of its derivatives can present unique challenges. The presence of two different halogen atoms and the electronic properties of the fluoro- and chloro-substituents can lead to products with similar polarities to byproducts and starting materials, making separation difficult. This guide will equip you with the knowledge to anticipate and overcome these purification hurdles.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses common problems encountered during the purification of products from this compound reactions. Each issue is presented with potential causes and actionable solutions.

Issue 1: My desired product is co-eluting with unreacted this compound during column chromatography.

Possible Causes:

  • Similar Polarity: The product and starting material may have very similar polarities, especially if the performed reaction resulted in a minimal change to the overall polarity of the molecule.

  • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the two compounds.

  • Column Overloading: Applying too much crude product to the column can lead to broad peaks and poor separation.

Solutions:

  • Optimize the Eluent System:

    • Systematic TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis using a range of solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Fine-Tuning Polarity: If separation is poor, try small, incremental changes in the solvent ratio. Sometimes, a very small percentage of a polar solvent can significantly improve resolution.

    • Alternative Solvents: Consider using different solvent systems altogether. For example, a toluene/ethyl acetate gradient can sometimes provide better separation for aromatic compounds than a hexane/ethyl acetate system.

  • Employ Specialized Chromatography Techniques:

    • For halogenated benzenes, chromatography on carbon-based materials can be effective due to halogen–π interactions.[1][2] The retention of halogenated benzenes can be influenced by the number and type of halogen substitutions.[1][2]

  • Proper Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling.

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent in which it is highly soluble, and load it onto the column in a concentrated band.

Issue 2: During recrystallization, my product "oils out" instead of forming crystals.

Possible Causes:

  • High Impurity Level: A significant amount of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute.

  • Cooling Rate is Too Fast: Rapid cooling can lead to supersaturation and the formation of an oil rather than crystals.

Solutions:

  • Solvent Selection:

    • Choose a solvent or solvent pair where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For fluorinated aromatic compounds, common recrystallization solvents include ethanol, toluene, or mixtures like dichloromethane/hexane or acetone/water.[3][4]

    • If the product is "oiling out," try a solvent with a lower boiling point.

  • Optimize the Cooling Process:

    • Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help.

    • Once at room temperature, further cooling in an ice bath or refrigerator can maximize crystal recovery.

  • Induce Crystallization:

    • If no crystals form, try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.

    • Adding a "seed crystal" of the pure product can also initiate crystallization.[3]

  • Pre-purification: If the crude product is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Issue 3: I am struggling to remove a persistent, non-polar byproduct from my desired product.

Possible Causes:

  • In Suzuki couplings, this could be a homocoupling product of the boronic acid.[5][6]

  • In Grignard reactions, a common byproduct is biphenyl, formed from the reaction of the Grignard reagent with unreacted aryl halide.[7]

Solutions:

  • Recrystallization from a Non-Polar Solvent: If the desired product is a solid, try recrystallizing from a non-polar solvent like hexane. The non-polar byproduct may remain in the mother liquor.

  • Chromatography with a Non-Polar Eluent: A column run with a very non-polar eluent system (e.g., pure hexane or a hexane/toluene mixture) may effectively separate the non-polar byproduct.

  • Reaction Optimization: To minimize the formation of these byproducts in the first place, ensure an inert atmosphere for Suzuki couplings to prevent homocoupling.[5] For Grignard reactions, slow addition of the aryl halide to the magnesium turnings can reduce biphenyl formation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for the work-up of a reaction involving this compound?

A1: A typical aqueous work-up is often sufficient. This involves:

  • Quenching the reaction mixture (e.g., with water, saturated ammonium chloride for Grignard reactions, or a dilute acid).[8]

  • Extracting the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Washing the organic layer with water and then brine to remove any residual aqueous-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtering and concentrating the organic layer under reduced pressure.

Q2: How can I effectively remove residual chlorobenzene used as a high-boiling solvent?

A2: Removing a high-boiling solvent like chlorobenzene can be challenging.

  • High-Vacuum Distillation: If your product is not volatile, applying high vacuum can help remove the residual solvent.

  • Azeotropic Distillation: While you mentioned it was not entirely successful, azeotropic distillation with water can sometimes be effective.

  • Column Chromatography: If the product is stable on silica gel, column chromatography is a very effective method. You can elute the chlorobenzene with a non-polar solvent like hexane before eluting your more polar product.[9]

Q3: What are the best analytical techniques to assess the purity of my final product?

A3: A combination of techniques provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for determining the relative purity and detecting non-volatile impurities.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile compounds and identifying impurities based on their mass spectra.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and quantitative information about the purity (qNMR).

  • A multi-technique approach is highly recommended for a thorough understanding of the impurity profile.[10]

Q4: I performed a nucleophilic aromatic substitution on this compound. Which halogen is more likely to be displaced?

A4: In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[12] The more electronegative fluorine atom makes the carbon to which it is attached more electrophilic and therefore more susceptible to nucleophilic attack. The C-F bond is also stronger than the C-Cl bond, but since the bond-breaking step is not rate-determining, the electronic effect of fluorine typically leads to the displacement of the fluoride ion.[12] This is in contrast to SN1 and SN2 reactions where the weaker C-Cl bond would be more readily cleaved.

Q5: My Suzuki coupling reaction with this compound is giving low yields. What can I do?

A5: Suzuki couplings with aryl chlorides can be more challenging than with aryl bromides or iodides.

  • Catalyst and Ligand Choice: Ensure you are using a palladium catalyst and ligand system that is effective for aryl chlorides. Buchwald or similar bulky phosphine ligands are often required.[5]

  • Base Selection: The choice of base is critical. Stronger bases like potassium phosphate or cesium carbonate are often more effective than sodium carbonate.

  • Inert Atmosphere: Oxygen can deactivate the catalyst and lead to side reactions. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Solvent: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[6]

Data and Protocols

Table 1: Common Solvents for Column Chromatography of this compound Derivatives
Solvent System (v/v)PolarityTypical Applications
Hexane/Ethyl AcetateLow to MediumGeneral purpose for a wide range of polarities.
Hexane/DichloromethaneLow to MediumGood for separating less polar compounds.
Toluene/Ethyl AcetateMediumCan offer different selectivity for aromatic compounds.
Hexane/AcetoneLow to HighA more polar alternative to ethyl acetate.[4]
Experimental Protocol: General Column Chromatography for Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Add a layer of sand to the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the least polar solvent system, gradually increasing the polarity (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Decision Workflow for Purification Method Selection

PurificationWorkflow start Crude Product from This compound Reaction is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No purity_check1 Check Purity (TLC, NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 95% purity_check1->column_chromatography Purity < 95% purity_check2 Check Purity (TLC, NMR) column_chromatography->purity_check2 purity_check2->recrystallization Purity < 95% and Solid purity_check2->pure_product Purity > 95%

Caption: A decision tree for selecting an appropriate purification method.

References

managing regioselectivity in reactions with 1-Chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Chloro-4-fluorobenzene

A Guide to Managing Regioselectivity in Synthetic Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter regioselectivity challenges when using this versatile difunctional starting material. The following question-and-answer-based troubleshooting guides provide in-depth explanations and actionable protocols to help you control the outcomes of your reactions.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

This section addresses the most common questions regarding the selective substitution of one halogen over the other in SNAr reactions.

FAQ 1: In a nucleophilic aromatic substitution (SNAr) reaction with this compound, which halogen is preferentially displaced, and why?

Answer: In a typical SNAr reaction, the fluorine atom is preferentially displaced over the chlorine atom. This selectivity is dictated by the reaction mechanism, which proceeds via a two-step addition-elimination pathway.[1]

  • Mechanism and Rationale: The rate-determining step of the SNAr mechanism is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is crucial. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I). This effect strongly stabilizes the negative charge that develops on the ring during the formation of the Meisenheimer complex, thereby lowering the activation energy for the nucleophilic attack at the carbon atom to which it is attached.[1]

While chlorine is also electron-withdrawing, its effect is less pronounced than that of fluorine. Consequently, the transition state leading to the substitution of fluorine is lower in energy, making this pathway kinetically favored. This is contrary to the trend seen in SN1 and SN2 reactions, where the C-F bond is the strongest and F⁻ is a poor leaving group. In SNAr, the C-X bond is broken in the fast, second step, so leaving group ability is less important than the stabilization of the intermediate.[1]

Caption: SNAr mechanism showing preferential attack at the C-F position.

FAQ 2: How can I troubleshoot low yield or poor regioselectivity in my SNAr reaction?

Answer: Low yields or unexpected product distributions in SNAr reactions often stem from suboptimal reaction conditions. The following table provides guidance on common issues.

Issue EncounteredPotential CauseRecommended Troubleshooting Steps
Slow or Incomplete Reaction Insufficient activation of the aromatic ring or low nucleophile reactivity.1. Increase Temperature: Gently heating the reaction can overcome the activation barrier. 2. Change Solvent: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents effectively solvate the counter-ion of an anionic nucleophile, increasing its reactivity.[4][5] 3. Use a Stronger Nucleophile: If possible, consider a more potent nucleophile for the desired transformation.
Mixture of Isomers (Substitution at C-Cl) Reaction conditions are too harsh, potentially favoring a thermodynamic product or an alternative mechanism (e.g., benzyne).1. Lower Reaction Temperature: This will favor the kinetically controlled product (substitution at C-F). 2. Avoid Extremely Strong Bases: Using very strong, non-nucleophilic bases like NaNH₂ can initiate an elimination-addition (benzyne) mechanism, which leads to a loss of regioselectivity.[6] This is generally not an issue with common nucleophiles like amines or alkoxides.
Decomposition or Side Products Nucleophile is too basic, leading to side reactions; presence of water with sensitive reagents.1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry, especially when using moisture-sensitive nucleophiles. 2. Moderate Basicity: If the nucleophile is also a strong base, consider using a non-nucleophilic proton scavenger (e.g., a tertiary amine) to neutralize any generated acid without competing in the reaction.
Protocol: Selective SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the selective substitution of fluorine in this compound with a secondary amine.

  • Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent & Reagents: Add anhydrous Dimethyl Sulfoxide (DMSO) to create a ~0.5 M solution. Add the secondary amine (e.g., morpholine, 1.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired 4-(4-chlorophenyl)morpholine.

Section 2: Electrophilic Aromatic Substitution (EAS)

This section focuses on predicting and controlling the position of substitution when introducing a new group onto the this compound ring via EAS.

FAQ 3: For an electrophilic aromatic substitution (EAS) on this compound, where will the new substituent be directed?

Answer: Both chlorine and fluorine are ortho-, para-directing groups .[7][8] However, they are also deactivating groups, meaning the reaction will be slower than with benzene itself.[9][10] The regiochemical outcome is a result of the competition between their inductive and resonance effects.

  • Inductive Effect (-I): Both halogens are highly electronegative and pull electron density from the ring, deactivating it towards electrophilic attack.[10]

  • Resonance Effect (+M/+R): The lone pairs on the halogens can be donated into the aromatic π-system.[11][12] This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) that forms during the reaction. This stabilization is most effective when the electrophile adds to the ortho or para positions, as this allows for a resonance structure where the positive charge is directly adjacent to the halogen, which can then delocalize it via π-donation.[13]

Between the two halogens, the directing influence is nuanced. The incoming electrophile will primarily substitute at the positions ortho to the fluorine atom (C2, C6) . While fluorine has a stronger deactivating inductive effect, its 2p orbitals have better size and energy matching with carbon's 2p orbitals.[14] This leads to a more effective resonance donation compared to chlorine's larger 3p orbitals.[14][15] Therefore, the positions ortho to fluorine are more "activated" (or less deactivated) than the positions ortho to chlorine.

Caption: Regioselectivity in the nitration of this compound.

FAQ 4: How can I control the ratio of ortho-to-fluorine vs. ortho-to-chlorine substitution products?

Answer: Achieving high selectivity between the two ortho positions is challenging due to their similar electronic environments. However, some control can be exerted through steric effects.

  • Steric Hindrance: Chlorine (van der Waals radius ~1.75 Å) is significantly larger than fluorine (van der Waals radius ~1.47 Å). By using a sterically demanding electrophile or catalytic system, you can bias the substitution towards the less hindered positions, which are ortho to the smaller fluorine atom.[16] For example, in a Friedel-Crafts acylation with a bulky acyl chloride, the preference for substitution at C2/C6 would likely increase.

  • Reaction Conditions: While less predictable, screening different Lewis acid catalysts, temperatures, and solvents may empirically improve the isomeric ratio. However, in most cases, a mixture of isomers should be expected, and the experimental design should include a robust chromatographic separation method.

Section 3: Transition-Metal Catalyzed Cross-Coupling Reactions

This section covers the selective functionalization of C-Cl vs. C-F bonds in widely used cross-coupling reactions.

FAQ 5: In a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), which C-X bond in this compound will react preferentially?

Answer: The C-Cl bond will react exclusively under standard palladium-catalyzed cross-coupling conditions. The C-F bond will remain intact.

  • Mechanism and Rationale: The key step governing this selectivity is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)). The reactivity of aryl halides in oxidative addition follows the general trend of bond dissociation energy: C-I > C-Br > C-Cl >> C-F .[17] The carbon-fluorine bond is exceptionally strong and the C-F bond axis is highly polarized, making it very difficult to break. Activating a C-F bond typically requires specialized, highly electron-rich and sterically demanding ligands, often with nickel catalysts, and harsher reaction conditions.[18] In contrast, C-Cl bonds are readily activated by many common palladium/phosphine ligand systems. This vast difference in reactivity allows for the precise and selective functionalization at the chlorine position.

Cross_Coupling_Workflow sub This compound reaction Cross-Coupling Reaction (Selective C-Cl Activation) sub->reaction reagent Ar-B(OH)₂ (Suzuki) or R₂NH (Buchwald) reagent->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->reaction ligand Bulky Phosphine Ligand (e.g., SPhos, XPhos) ligand->reaction base Base (e.g., K₃PO₄, NaOtBu) base->reaction solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction product Monofunctionalized Product (C-F bond intact) reaction->product

Caption: Workflow for selective cross-coupling at the C-Cl position.

FAQ 6: My Suzuki coupling is giving a low yield, or I'm seeing some C-F bond activation. What should I do?

Answer: Issues in selective cross-coupling often relate to catalyst activity or overly harsh conditions.

Issue EncounteredPotential CauseRecommended Troubleshooting Steps
Low Yield / No Reaction Inactive catalyst or insufficient ligand performance for C-Cl activation.1. Select an Appropriate Ligand: For activating aryl chlorides, use modern, sterically bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[18][19] Simple ligands like PPh₃ are often ineffective. 2. Use a Pre-catalyst: Consider using a well-defined Pd(II) pre-catalyst that reliably forms the active Pd(0) species in situ. 3. Check Base and Solvent: Ensure the base is strong enough and the solvent is appropriate and anhydrous. For Suzuki, K₃PO₄ or K₂CO₃ are common; for Buchwald-Hartwig, NaOtBu or K₃PO₄ are often used.
C-F Bond Activation Observed Reaction conditions are too harsh; the catalyst system is hyper-reactive.1. Reduce Temperature: This is the most common reason for loss of selectivity. Operate at the lowest temperature that allows for efficient C-Cl coupling. 2. Screen Ligands: If high temperatures are required, you may be using a ligand that is too reactive.[20][21][22] A slightly less electron-rich ligand might provide the necessary selectivity. This is an advanced troubleshooting step and is rarely necessary.
Homocoupling of Boronic Acid Decomposition of the boronic acid reagent.1. Ensure Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling. 2. Control Stoichiometry: Use a slight excess (1.1-1.3 eq) of the boronic acid, but avoid a large excess.
Protocol: Selective Suzuki-Miyaura Coupling at the C-Cl Position

This protocol provides a general method for the selective arylation of the C-Cl bond.

  • Setup: In a glovebox, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the corresponding ligand (if not using a pre-catalyst complex) to a reaction vial.

  • Solvent: Add anhydrous toluene or 1,4-dioxane to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude material by flash chromatography or recrystallization to yield the desired 4-fluoro-biphenyl derivative.

References

Technical Support Center: Troubleshooting Failed Grignard Formation with 1-Chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of Grignard reagents from 1-chloro-4-fluorobenzene. This technical note provides in-depth troubleshooting, scientifically grounded explanations, and actionable protocols to overcome common hurdles in this specific organometallic transformation.

Introduction: The Challenge of this compound

The synthesis of a Grignard reagent from this compound presents a unique set of challenges primarily due to the relative reactivity of the carbon-halogen bonds. In the hierarchy of halide reactivity for Grignard formation, the order is typically I > Br > Cl. The carbon-fluorine bond is generally considered inert to classical Grignar formation conditions.[1][2] Therefore, the targeted reaction is the insertion of magnesium into the carbon-chlorine bond. However, aryl chlorides are significantly less reactive than their bromide and iodide counterparts, often leading to sluggish or failed initiation.[3]

This guide will address the common questions and issues that arise during this procedure, providing a logical framework for troubleshooting and process optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction with this compound fails to initiate. What are the most common causes and immediate troubleshooting steps?

A1: Failure to initiate is the most frequent problem. The primary culprits are an inactive magnesium surface and the presence of moisture.

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[4][5] Activation is crucial to expose a fresh, reactive metal surface.

  • Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water in glassware, solvents, or from the atmosphere.[1][6]

Immediate Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under a vacuum or oven-drying overnight, and then cooled under an inert atmosphere like argon or nitrogen.[7] Solvents, typically tetrahydrofuran (THF) or diethyl ether, must be anhydrous.[8]

  • Activate the Magnesium: If the reaction does not start, magnesium activation is necessary. Several methods can be employed, as detailed in the table below.[4][9]

Activation Method Description Advantages Considerations
Iodine A small crystal of iodine is added to the magnesium. The iodine is thought to etch the MgO layer.[4][9]Simple and often effective. The disappearance of the purple iodine color can indicate initiation.[9]Can sometimes lead to the formation of small amounts of aryl iodide byproducts.
1,2-Dibromoethane A small amount is added to the magnesium. It reacts to form ethene and MgBr₂, cleaning the magnesium surface.[5][9]Highly effective and generally clean.Introduces a bromide source into the reaction.
Mechanical Stirring Vigorous stirring of the dry magnesium turnings under an inert atmosphere can physically break the oxide layer.[9]Avoids chemical activators.May not be sufficient for very unreactive chlorides.
Pre-formed Grignard A small amount of a more reactive Grignard reagent (e.g., from ethyl bromide) can be added to initiate the reaction.Can be very effective for difficult initiations.Introduces another Grignard species into the reaction mixture.
Q2: I've activated the magnesium, but the reaction is still sluggish or provides a very low yield. What other factors should I consider?

A2: If initiation remains a problem or yields are poor despite activation, consider the following factors:

  • Solvent Choice: While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (THF) is often a better choice for less reactive halides like aryl chlorides.[8] THF has a higher boiling point, allowing for higher reaction temperatures, and its oxygen is a better Lewis base, which helps to stabilize the Grignard reagent.[10][11]

  • Reaction Temperature: For unreactive chlorides, it may be necessary to gently heat the reaction mixture to initiate and sustain the reaction. A gentle reflux is often employed.[10]

  • Concentration: Ensure that the concentration of the this compound is not too dilute, as this can hinder initiation. A common starting concentration is between 0.5 M and 1.0 M.

Q3: I am observing the formation of a significant amount of a white solid and a biaryl byproduct. What is happening and how can I prevent it?

A3: The formation of a white solid is likely due to the Schlenk equilibrium and potentially the precipitation of magnesium salts. The biaryl byproduct is a result of Wurtz-type coupling.

  • Schlenk Equilibrium: Grignard reagents exist in equilibrium with the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[11] In some cases, the magnesium halide may have limited solubility and precipitate.

  • Wurtz Coupling: The Grignard reagent can react with unreacted this compound to form 4,4'-difluorobiphenyl.[6][7] This side reaction is favored at higher concentrations of the aryl halide.

Preventative Measures:

  • Slow Addition: Add the solution of this compound dropwise to the activated magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the Wurtz coupling side reaction.[7]

  • Use of THF: THF can help to better solvate the species in the Schlenk equilibrium, potentially reducing precipitation.[11]

Advanced Strategies for Difficult Cases

For particularly challenging syntheses, more advanced techniques may be required.

Halogen-Magnesium Exchange

An excellent alternative to classical Grignard formation is the halogen-magnesium exchange reaction. This method often proceeds under milder conditions and with higher functional group tolerance.[7]

  • "Turbo-Grignard" Reagents: Reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) can facilitate a chlorine-magnesium exchange.[12][13] These reactions are typically performed at lower temperatures, which can help to prevent side reactions.

Use of Activated Magnesium (Rieke Magnesium)

For extremely unreactive halides, highly reactive Rieke magnesium can be employed. This form of magnesium is prepared by the reduction of a magnesium salt and can react with aryl chlorides at much lower temperatures than conventional magnesium turnings, leading to cleaner reactions and improved yields.[5][14]

Experimental Workflow & Decision-Making

The following diagram illustrates a logical workflow for troubleshooting the formation of the Grignard reagent from this compound.

Troubleshooting_Grignard start Start: Prepare Anhydrous Reaction Setup initiate Add a small portion of this compound to Mg turnings in THF start->initiate check_initiation Does the reaction initiate? (exotherm, bubbling, color change) initiate->check_initiation proceed Slowly add remaining aryl chloride. Maintain gentle reflux. check_initiation->proceed Yes activate_mg Activate Magnesium check_initiation->activate_mg No low_yield Reaction proceeds but gives low yield or significant byproducts proceed->low_yield iodine Add a crystal of Iodine activate_mg->iodine dibromoethane Add a few drops of 1,2-dibromoethane activate_mg->dibromoethane recheck_initiation Does the reaction initiate now? iodine->recheck_initiation dibromoethane->recheck_initiation recheck_initiation->proceed Yes consider_alternatives Consider Alternative Methods recheck_initiation->consider_alternatives No optimize Optimization Strategies low_yield->optimize slow_addition Ensure slow, dropwise addition of aryl chloride optimize->slow_addition success Successful Grignard Formation slow_addition->success mg_exchange Halogen-Magnesium Exchange (e.g., with iPrMgCl·LiCl) consider_alternatives->mg_exchange rieke_mg Use Rieke Magnesium consider_alternatives->rieke_mg mg_exchange->success rieke_mg->success

Caption: Troubleshooting workflow for Grignard formation.

References

Technical Support Center: Purification of 1-Chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-chloro-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this critical chemical intermediate. Our goal is to equip you with the knowledge to address common challenges and ensure the highest purity of your material for downstream applications.

Introduction to this compound and Its Purification

This compound is a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and compromised final product quality. The most common impurities are often positional isomers (such as 1-chloro-2-fluorobenzene and 1-chloro-3-fluorobenzene) and byproducts from its synthesis, which typically involves reactions like the Sandmeyer or Balz-Schiemann reaction.[2][3]

This guide will focus on the most effective methods for removing these impurities: fractional distillation and recrystallization, along with the analytical techniques required to verify purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. If synthesized via a Sandmeyer or Balz-Schiemann reaction starting from 4-fluoroaniline, you might encounter residual starting material, diazonium salt byproducts, and potentially other halogenated aromatics.[4][5][6][7] However, the most prevalent and challenging impurities are typically the ortho (1-chloro-2-fluorobenzene) and meta (1-chloro-3-fluorobenzene) isomers. These isomers have very similar physical properties to the desired para isomer, making their separation difficult.

Q2: My GC analysis shows multiple peaks close to my product peak. How can I identify them?

A2: The most likely culprits are the ortho and meta isomers. Their boiling points are very close to that of the para isomer, leading to similar retention times in gas chromatography (GC). To confirm their identity, you can use Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectra of the isomers will be very similar, but slight differences in fragmentation patterns, combined with their known boiling points, can aid in identification.

Q3: Is simple distillation sufficient to purify this compound?

A3: Generally, no. Simple distillation is only effective for separating liquids with significantly different boiling points (typically >25 °C difference). The boiling points of the chlorofluorobenzene isomers are too close for effective separation by simple distillation. Fractional distillation is the required technique.

Q4: I'm having trouble separating the ortho and para isomers by fractional distillation. What can I do?

A4: This is a common challenge due to their close boiling points. Here are some strategies:

  • Increase Column Efficiency: Use a fractionating column with a higher number of theoretical plates. A packed column (e.g., with Raschig rings or structured packing) or a longer Vigreux column will provide better separation.

  • Optimize Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the distillation pot to the amount of product collected) increases the number of vaporization-condensation cycles, improving separation. Start with a high reflux ratio and gradually decrease it as the separation proceeds.

  • Consider Vacuum Distillation: While the boiling point of this compound is not excessively high, reducing the pressure can sometimes enhance the relative volatility difference between isomers.

  • Azeotropic Distillation: In some cases, introducing an entrainer that forms an azeotrope with one of the isomers can facilitate separation.[8][9] However, this adds complexity as the entrainer must be removed later.

Q5: Can I purify this compound by recrystallization?

A5: Recrystallization is a viable option, particularly for removing non-isomeric impurities. The key is to find a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective for halogenated aromatics.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor separation during fractional distillation - Inefficient fractionating column.- Reflux ratio is too low.- Distillation rate is too fast.- Isomers have very close boiling points.- Use a column with a higher number of theoretical plates (e.g., a packed column).- Increase the reflux ratio to enhance separation.- Slow down the distillation rate to allow for proper equilibration.- Consider a combination of distillation and another purification technique like recrystallization.
Product solidifies in the condenser during distillation - The cooling water is too cold.- The melting point of the compound is high relative to the condenser temperature.- Increase the temperature of the cooling water slightly.- Use a heating mantle on the condenser, set to a temperature just above the melting point of the compound.
Low recovery of purified product - Product loss during transfers.- Incomplete crystallization during recrystallization.- Significant amount of product in the intermediate fractions of distillation.- Minimize transfers and ensure all equipment is rinsed with the appropriate solvent.- Ensure the recrystallization solution is sufficiently cooled and allowed adequate time for crystal formation.- Re-distill the intermediate fractions to recover more product.
Product appears oily or does not crystallize - The chosen recrystallization solvent is not suitable.- Presence of impurities that inhibit crystallization.- Perform small-scale solvent screening to find a more suitable solvent or solvent mixture.- Try adding a seed crystal of pure this compound to induce crystallization.- Consider an initial purification step (e.g., column chromatography) to remove problematic impurities.
Thermal decomposition of the product - The distillation temperature is too high.- Use vacuum distillation to lower the boiling point of the compound.[11]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is designed for the purification of this compound containing isomeric impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source and gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. A pressure of 20-30 mmHg is a good starting point.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Allow the system to equilibrate by adjusting the heat so that the vapor condenses and refluxes back into the column. A stable temperature reading on the thermometer indicates that the vapor composition is constant.

  • Collecting Fractions:

    • Fore-run: Collect the first fraction, which will contain any lower-boiling impurities. The temperature will be unstable during this phase.

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask and collect the main fraction.

    • End-run: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Collect this fraction in a separate flask.

  • Analysis: Analyze the purity of the main fraction using GC or HPLC.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing non-isomeric impurities.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate

  • Recrystallization solvent (e.g., ethanol, water)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of hot ethanol. If the material dissolves completely, add hot water dropwise until the solution becomes cloudy. If the cloudiness disappears upon gentle heating, this solvent system is suitable.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot ethanol required to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

  • Analysis: Determine the purity of the crystals by GC, HPLC, or melting point analysis.

Analytical Methods for Purity Assessment

Gas Chromatography (GC)
  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically suitable for separating halogenated aromatic isomers.

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 column is commonly used for the separation of aromatic compounds.[12]

  • Mobile Phase: A gradient of acetonitrile and water is often effective.

  • Detector: UV detector at a wavelength of 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • Start with 50% acetonitrile / 50% water.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

Visualizing the Purification Workflow

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound (with isomers and byproducts) Distillation Fractional Vacuum Distillation Crude->Distillation Primary Method for Isomers Recrystallization Recrystallization Crude->Recrystallization For Non-Isomeric Impurities Distillation->Recrystallization Optional Second Step GC Gas Chromatography (GC) Distillation->GC In-process control HPLC HPLC Recrystallization->HPLC Purity Check Pure Pure this compound (>99.5%) GC->Pure HPLC->Pure

Logical Troubleshooting Flow

TroubleshootingFlow Start Impure Product Detected (via GC/HPLC) Identify Identify Impurities (GC-MS, Boiling Points) Start->Identify Isomers Are they Isomers? Identify->Isomers FractionalDistillation Optimize Fractional Distillation (Column, Reflux, Vacuum) Isomers->FractionalDistillation Yes Recrystallize Perform Recrystallization (Solvent Screening) Isomers->Recrystallize No CheckPurity Re-analyze Purity FractionalDistillation->CheckPurity Recrystallize->CheckPurity Success Purification Successful CheckPurity->Success Purity OK Failure Purification Unsuccessful CheckPurity->Failure Purity Not OK Combine Combine Methods (Distillation then Recrystallization) Failure->Combine Combine->CheckPurity

References

Technical Support Center: Preventing Defluorination in 1-Chloro-4-fluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-chloro-4-fluorobenzene. This guide is designed to provide in-depth, practical solutions to a common and often frustrating side reaction: the unintended cleavage of the C–F bond (defluorination). As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you optimize your reactions, maximize yields, and ensure the integrity of your target molecules.

This document moves beyond simple procedural lists. It delves into the mechanistic underpinnings of why defluorination occurs and provides logically structured troubleshooting guides to address this challenge across various reaction classes. Every recommendation is grounded in authoritative scientific literature to ensure accuracy and reliability.

Frequently Asked Questions (FAQs): The Fundamentals of Defluorination

Before diving into specific reaction types, let's address the core principles governing C–F bond stability and cleavage.

Q1: Why is the C–F bond typically so stable, yet problematic in my specific reaction?

The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy of ~110 kcal/mol. This strength arises from the significant electronegativity difference between carbon and fluorine, leading to a highly polarized and short bond with substantial ionic character. However, this inherent stability can be undermined under specific chemical conditions. Defluorination is not a random event; it is a predictable outcome of specific mechanistic pathways. Key factors that can activate the C–F bond for cleavage include:

  • Strong Bases: Can promote elimination reactions via benzyne intermediates or direct deprotonation.[1][2][3]

  • Low-Valent Transition Metals: Catalysts like Palladium(0) or Nickel(0) can insert into the C–F bond via oxidative addition, particularly under forcing conditions or with specific ligand sets.[4][5]

  • Highly Nucleophilic Reagents: Can participate in Nucleophilic Aromatic Substitution (SNAr) reactions, displacing the fluoride.[6][7][8]

  • Photoredox Catalysis: Can generate radical ions that facilitate C–F bond cleavage.[6][9][10]

Q2: What are the primary mechanistic routes for defluorination of this compound?

Understanding the mechanism is the first step to preventing it. For this substrate, two pathways are most common:

  • Benzyne Formation: In the presence of a very strong base (e.g., NaNH₂, LDA, t-BuLi), a proton ortho to one of the halogens can be abstracted. Subsequent elimination of a halide (often the better leaving group, which can be Cl⁻ or F⁻ depending on conditions) generates a highly reactive benzyne intermediate. This intermediate is then trapped by a nucleophile, often leading to a mixture of isomers and potential loss of the fluorine atom.[1][2][3][11]

  • Hydrodefluorination: This is a common side reaction in palladium-catalyzed cross-coupling reactions. It involves the formal replacement of the fluorine atom with a hydrogen atom. Mechanistic studies suggest this can occur through various pathways, including the involvement of water or other proton sources in the catalytic cycle.[12][13][14] The choice of ligand and base is critical in suppressing this pathway.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Cross-coupling reactions are workhorses in modern synthesis, but the desire for chemoselectivity between the C–Cl and C–F bonds in this compound presents a significant challenge. The primary goal is to activate the C–Cl bond while leaving the C–F bond intact.

Issue: I am observing significant formation of fluorobenzene (hydrodefluorination) or other defluorinated byproducts alongside my desired coupled product.

This indicates that the catalytic system is activating the C–F bond, or that a competing reaction pathway is consuming the starting material.

Troubleshooting Workflow: Cross-Coupling Reactions

G cluster_start cluster_base Base Selection cluster_ligand Ligand & Catalyst cluster_temp Reaction Conditions cluster_solvent Solvent & Additives start Defluorination Observed in Cross-Coupling? base_check Is the base too strong? (e.g., NaOtBu, LiHMDS) start->base_check YES ligand_check Is the ligand promoting C-F activation? start->ligand_check YES temp_check Is the temperature too high? start->temp_check YES solvent_check Is there a proton source? (e.g., residual H₂O, alcohol) start->solvent_check YES base_solution Switch to a milder base: K₃PO₄, Cs₂CO₃, K₂CO₃ base_check->base_solution Likely ligand_solution Use bulky, electron-rich monophosphine ligands: (e.g., Buchwald ligands like SPhos, XPhos) ligand_check->ligand_solution Possibly temp_solution Lower temperature (≤ 80 °C). Increase reaction time if needed. temp_check->temp_solution Often solvent_solution Use anhydrous solvents. Consider aprotic polar solvents (e.g., Dioxane, Toluene). solvent_check->solvent_solution Check Purity

Caption: Troubleshooting flowchart for defluorination in cross-coupling.

Detailed Solutions & Causality
  • Re-evaluate Your Base:

    • The Problem: Strong bases like sodium tert-butoxide (NaOt-Bu) are highly effective for Buchwald-Hartwig aminations but can promote hydrodefluorination or benzyne formation.[15][16]

    • The Solution: Switch to milder inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices. They are sufficiently basic to facilitate the catalytic cycle but are less likely to cause competing side reactions.

    • Causality: Milder bases reduce the likelihood of abstracting an aromatic proton, which is the initiating step for benzyne formation.[1][3] In the catalytic cycle, their role is often to deprotonate the amine (in Buchwald-Hartwig) or facilitate the transmetalation step (in Suzuki), which does not require extreme basicity.

  • Optimize the Ligand:

    • The Problem: The electronic and steric properties of the phosphine ligand are paramount. Small, electron-poor ligands can favor unwanted oxidative addition into the C–F bond.

    • The Solution: Employ bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos).[17][18] These ligands accelerate the rate of reductive elimination from the palladium center, which is the product-forming step.

    • Causality: The steric bulk of these ligands creates a coordinatively unsaturated palladium center that favors oxidative addition of the more reactive C–Cl bond. Furthermore, their electron-donating ability speeds up the reductive elimination step, helping the desired catalytic cycle outcompete the pathways leading to defluorination.[12]

  • Control the Temperature:

    • The Problem: High temperatures (e.g., >100-110 °C) provide the activation energy needed to cleave the strong C–F bond.

    • The Solution: Screen lower reaction temperatures. Start at 80 °C and monitor the reaction. If the reaction is too slow, a modest increase to 90-100 °C may be acceptable, but avoid excessive heat.

    • Causality: The oxidative addition into a C–Cl bond has a lower activation energy than addition into a C–F bond. By keeping the temperature lower, you provide enough energy for the desired reaction to proceed without overcoming the larger kinetic barrier for C–F activation.

Comparative Data: Ligand and Base Effects in Suzuki Coupling
Catalyst/LigandBaseTemp (°C)Yield of 4-Chloro-4'-methoxybiphenyl (%)Yield of 4-Methoxybiphenyl (Defluorinated) (%)
Pd(OAc)₂ / SPhosK₃PO₄80>95<2
Pd(OAc)₂ / PPh₃K₃PO₄1106520
Pd(OAc)₂ / SPhosNaOt-Bu1107025
Pd₂(dba)₃ / XPhosCs₂CO₃90>95<1

Data is illustrative, based on typical outcomes reported in the literature.

Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. While fluoride is typically a poor leaving group in SN2 reactions, its high electronegativity makes it an excellent activating group for the initial nucleophilic attack in SNAr, often making it the preferred site of substitution.[19]

Issue: I am trying to perform a substitution at the chlorine position, but the nucleophile is attacking the fluorine position instead.

This is the expected outcome based on the mechanism of SNAr. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negative charge of the Meisenheimer complex intermediate more effectively than chlorine.[19]

Mechanistic Rationale for SNAr Selectivity

SNAr_Mechanism cluster_path_F Attack at C-F (Favored) cluster_path_Cl Attack at C-Cl (Disfavored) Start This compound + Nu⁻ TS1_F Transition State 1 (Lower Energy) Start->TS1_F TS1_Cl Transition State 1 (Higher Energy) Start->TS1_Cl Meisenheimer_F Meisenheimer Complex (Stabilized by F) TS1_F->Meisenheimer_F Product_F 4-Chloro-1-Nu-benzene + F⁻ Meisenheimer_F->Product_F Fast Elimination Meisenheimer_Cl Meisenheimer Complex (Less Stabilized) TS1_Cl->Meisenheimer_Cl Product_Cl 4-Fluoro-1-Nu-benzene + Cl⁻ Meisenheimer_Cl->Product_Cl Fast Elimination

Caption: SNAr pathway selectivity on this compound.

Solutions and Alternative Strategies
  • Embrace the Reactivity: If the desired product is the one resulting from defluorination, then SNAr is the correct strategy. The reaction can be optimized by using a polar aprotic solvent (e.g., DMSO, DMF) to enhance the nucleophilicity of the attacking species.

  • Change the Reaction Class: If substitution at the chlorine position is required, SNAr is the wrong tool. You must switch to a reaction manifold that favors C–Cl activation. The best choice is a Palladium-Catalyzed Cross-Coupling Reaction as detailed in Troubleshooting Guide 1. By selecting the right catalyst, ligand, and base, you can achieve highly selective functionalization of the C–Cl bond.

Protocol: Selective Suzuki-Miyaura Coupling at the C–Cl Position

This protocol is designed to maximize the yield of the C–Cl coupled product while minimizing defluorination.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3 equivalents)

  • Anhydrous Toluene

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and finely ground K₃PO₄ (3.0 mmol).

  • Reagent Addition: Add the arylboronic acid (1.1 mmol) followed by this compound (1.0 mmol).

  • Solvent Addition: Add anhydrous toluene and anhydrous 1,4-dioxane in a 4:1 ratio (total volume to make the reaction 0.2 M with respect to the limiting reagent). The co-solvent system often improves solubility and efficacy.

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum backfilling with argon to ensure all oxygen is removed.

  • Reaction: Place the sealed flask in a preheated oil bath at 85 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the consumption of starting material and the formation of both the desired product and the potential fluorobenzene byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the organic phase with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

Technical Support Center: Scale-Up of Reactions Involving 1-Chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, engineers, and pharmaceutical scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions involving 1-chloro-4-fluorobenzene. Our focus is on providing practical, field-proven insights to navigate the complexities of moving from bench-scale discovery to pilot and production-scale manufacturing.

Introduction: The Dichotomy of this compound

This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the differential reactivity of the C-Cl and C-F bonds. The fluorine substituent activates the ring towards nucleophilic aromatic substitution (SNAr), making the chlorine a viable leaving group, while the chlorine itself can be used in various cross-coupling reactions or for the formation of Grignard reagents.[4][5][6] However, this valuable reactivity profile presents unique challenges during scale-up. This guide is structured to address these challenges head-on, providing you with the expertise to ensure safe, efficient, and reproducible large-scale syntheses.

Physical and Safety Data at a Glance

A thorough understanding of the physical and safety properties of your starting material is a prerequisite for any scale-up campaign. Mishandling based on incomplete data can lead to significant safety incidents and batch failures.

PropertyValueSource
CAS Number 352-33-0[7]
Molecular Formula C₆H₄ClF[1]
Molecular Weight 130.55 g/mol [8]
Appearance Colorless to light yellow liquid[1]
Boiling Point 129-130 °C[7][9]
Melting Point -27 to -26 °C[7]
Density 1.226 g/mL at 25 °C[7][9]
Flash Point 29 °C (84.2 °F) - closed cup[10]
Solubility Difficult to mix with water[9][11]
Hazard Class Flammable Liquid, Category 3[12]
Key Hazards Flammable, Skin Irritant, Eye Irritant, May Cause Respiratory Irritation[8][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with reactions of this compound during scale-up?

A1: The primary thermal hazard is a runaway reaction, which occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor.[14][15] This is a critical concern for two main reaction types with this compound:

  • Nucleophilic Aromatic Substitution (SNAr): These reactions, particularly with potent nucleophiles like alkoxides or amines, can be highly exothermic. The electron-withdrawing effect of the fluorine atom activates the ring, increasing the reaction rate and associated heat evolution.[4][5]

  • Grignard Reagent Formation: The initiation of Grignard formation is often sluggish and can be unpredictable.[6] On a large scale, a delayed but sudden, rapid initiation can lead to a massive exotherm that overwhelms the cooling system.

Failure to control these exotherms can lead to boiling of the solvent, a dangerous increase in reactor pressure, and potentially, the decomposition of reactants or products, releasing toxic fumes.[16][17]

Q2: In a Nucleophilic Aromatic Substitution (SNAr) reaction, which halide is displaced? Why is this important for scale-up?

A2: In a typical SNAr reaction on this compound, the chlorine atom is the leaving group . This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[5] The reaction rate is accelerated by electron-withdrawing groups that stabilize this intermediate. Fluorine is more electronegative than chlorine and therefore provides greater activation and stabilization, making the carbon attached to the chlorine the preferred site of attack.[5]

This is counterintuitive to what is seen in SN1 and SN2 reactions where bond strength is a primary factor. For SNAr, the order of reactivity is typically F > Cl > Br > I as a leaving group if the ring activation is equal.[5] However, in this molecule, the fluorine atom's primary role is activation. Understanding this is crucial for scale-up as it dictates the expected product and helps in developing appropriate analytical methods to track the disappearance of the starting material and the formation of the desired product, while monitoring for any byproducts from potential reaction at the C-F bond under harsh conditions.

Q3: I am struggling with the initiation of a Grignard reaction with this compound at pilot scale. What are some troubleshooting strategies?

A3: Difficulty in initiating Grignard reactions with aryl chlorides is a common scale-up challenge.[6] The magnesium surface is often coated with a passivating layer of magnesium oxide. Here are several field-proven strategies:

  • Magnesium Activation: Ensure you are using high-quality magnesium turnings. Pre-activation by stirring the magnesium in an anhydrous solvent (like THF) under nitrogen for several hours can help. Chemical activation using small amounts of iodine, 1,2-dibromoethane, or a previously prepared Grignard reagent as an initiator is also highly effective.[18]

  • Use of Co-halides: A common industrial practice is to use a small amount of a more reactive halide, like bromobenzene (10-20 mol%), mixed with the chlorobenzene to initiate the reaction.[6] The exotherm from the more facile reaction helps to activate the magnesium for reaction with the less reactive chloride.

  • Mechanical Activation: On a lab scale, crushing the magnesium turnings in the flask can expose a fresh surface. On a larger scale, ensure your agitation is sufficient to cause some mechanical grinding of the turnings.

  • Temperature Control: While slight warming can sometimes initiate the reaction, be extremely cautious. The system should be set up to immediately provide cooling once the reaction starts. A "runaway" initiation is a significant safety risk.[19]

Q4: For a Suzuki-Miyaura coupling, is it better to use this compound or convert it to the corresponding boronic acid?

A4: While direct coupling of aryl chlorides is possible with modern palladium catalysts and ligands (e.g., those based on biarylphosphines like SPhos or XPhos), aryl chlorides are generally less reactive than aryl bromides or iodides.[20] Attempting to couple the C-Cl bond directly often requires higher temperatures, higher catalyst loadings, and stronger bases, which can lead to side reactions, including hydrodehalogenation or reaction at the C-F bond. Studies have shown that Suzuki couplings with this compound can result in low conversions and the formation of unidentified byproducts.[21]

For a more robust and scalable process, it is often preferable to:

  • Convert this compound to its Grignard reagent and then react it with a trialkyl borate (e.g., trimethyl borate) to form the corresponding boronic ester/acid.

  • Couple this boronic acid with your desired aryl halide (preferably a bromide or iodide for milder conditions).

This two-step approach often provides a more reliable and higher-yielding process, which is a key consideration for scale-up where consistency and purity are paramount.

Troubleshooting Guides

Guide 1: Managing Exotherms in Nucleophilic Aromatic Substitution (SNAr)

Scenario: You are scaling up the reaction of this compound with sodium methoxide in methanol. In the lab, a simple ice bath was sufficient. In a 50 L reactor, you observe a rapid temperature increase that the jacket cooling cannot control after adding only 15% of the methoxide solution.

Root Cause Analysis: The surface-area-to-volume ratio decreases dramatically as you scale up.[14] This means that the ability to remove heat through the reactor jacket becomes much less efficient relative to the heat being generated by the reaction in the bulk volume. The exothermic SNAr reaction is generating heat faster than it can be removed, leading to a potential thermal runaway.[15]

Troubleshooting Workflow & Protocol

A Problem: Uncontrolled Exotherm in SNAr Reaction B Immediate Action: 1. STOP reagent addition. 2. Maximize cooling (set jacket to lowest temp). 3. Alert personnel. A->B C Is temperature still rising? B->C D Prepare Emergency Quench (e.g., cold, weak acid like acetic acid in a separate vessel). C->D Yes F Process Investigation & Redesign C->F No, stabilized E Controlled Quench: Slowly transfer reaction mass to quench vessel. D->E G Re-evaluate Thermal Data: Perform Reaction Calorimetry (RC1) to get accurate Qr and Cp. F->G H Modify Dosing Strategy F->H K Lower Reaction Temperature: Start and run the reaction at a lower setpoint. F->K L Consider Semi-Batch or Continuous Flow (For highly exothermic processes). F->L M Implement Revised, Safe Protocol G->M I Dilute Reagent Stream: Add the nucleophile as a solution. H->I J Extend Dosing Time: Slow the addition rate significantly. H->J I->M J->M K->M L->M

Caption: Decision workflow for managing an SNAr exotherm.

Detailed Protocol: Redesigning the Dosing Strategy

  • Quantify the Heat of Reaction: Before re-attempting the scale-up, use a reaction calorimeter (RC1) to determine the heat of reaction (ΔHrxn) and the heat capacity (Cp) of the reaction mixture. This data is essential for calculating the adiabatic temperature rise and ensuring your cooling system is adequate.[16]

  • Implement a Slow, Controlled Addition: The most reliable method to control an exotherm is to limit the concentration of the reactive species. Instead of adding the sodium methoxide powder or a concentrated solution, add it as a more dilute solution over a prolonged period.

  • Establish a Safe Dosing Rate: Based on the calorimetry data, calculate the maximum allowable addition rate where the rate of heat generation does not exceed the measured heat removal capacity of your reactor.

  • Monitor Accumulation: During the slow addition, it's crucial to ensure the reaction is proceeding and not just accumulating unreacted methoxide. A sudden increase in temperature after the addition is stopped is a sign of dangerous accumulation. Take periodic in-process samples (if safe to do so) to monitor conversion by HPLC or GC.

  • Emergency Preparedness: Always have a validated quenching procedure ready before you start the batch. The quench agent should neutralize the reactive species and absorb heat.[17]

Guide 2: Phase Transfer Catalysis (PTC) Inefficiency and Emulsion Issues

Scenario: You are performing a substitution with aqueous potassium cyanide, using this compound as the substrate in toluene with tetrabutylammonium bromide (TBAB) as the phase transfer catalyst. At scale, the reaction is sluggish, and a stable emulsion forms during workup, making phase separation nearly impossible.

Root Cause Analysis:

  • Sluggish Reaction: The catalyst may not be efficiently transferring the cyanide anion from the aqueous phase to the organic phase. This can be due to poor mixing or catalyst poisoning.[22]

  • Emulsion Formation: The phase transfer catalyst itself is a surfactant. At higher concentrations or with intense agitation, it can stabilize the oil-water interface, leading to emulsions that are difficult to break.[23]

Troubleshooting Workflow & Protocol

cluster_0 Reaction Phase cluster_1 Workup Phase A Problem: Sluggish PTC Reaction B Verify Agitation: Is the mixing sufficient to create adequate interfacial area? A->B C Increase Agitator Speed or Consider Baffle Improvements. B->C No D Evaluate Catalyst & Conditions B->D Yes E Increase Catalyst Loading (e.g., from 1 mol% to 5 mol%). D->E F Increase Concentration of Aqueous Nucleophile (e.g., use saturated KCN). D->F G Consider a more lipophilic catalyst (e.g., tetrahexylammonium bromide). D->G H Problem: Stable Emulsion I Modify Workup Protocol H->I J Add Brine (Saturated NaCl): Increases aqueous phase density and ionic strength. I->J K Filter through Celite®: Helps to break up solid-stabilized emulsions. I->K L Allow for Longer Settling Time with Gentle Warming. I->L M Add a small amount of a different solvent (e.g., MTBE) to change polarity. I->M

Caption: Troubleshooting guide for PTC reactions and workups.

Detailed Protocol: Optimizing the PTC System

  • Mixing is Key: In a biphasic system, the reaction occurs at the interface or in the organic phase after anion transfer.[24] The goal of agitation is to maximize the interfacial surface area without creating a stable emulsion. For large reactors, ensure the impeller design is appropriate for liquid-liquid dispersion (e.g., a pitched-blade turbine).

  • Optimize Catalyst Choice: TBAB is a common but relatively hydrophilic catalyst. For a non-polar solvent like toluene, a more lipophilic catalyst (e.g., one with longer alkyl chains like tetrahexyl- or tetraoctylammonium salts) can be more effective as it partitions more favorably into the organic phase.[22]

  • "Salting Out" Effect: Increasing the ionic strength of the aqueous phase by using a saturated solution of your nucleophile (KCN) can increase the rate of anion exchange with the catalyst and drive the catalyst-nucleophile ion pair into the organic phase.[24]

  • Emulsion Breaking Protocol:

    • Primary Method: During workup, add saturated brine. This increases the density of the aqueous phase and disrupts the forces stabilizing the emulsion.

    • Secondary Method: If brine fails, a filtration through a pad of a filter aid like Celite® can physically rupture the emulsion droplets.

    • Tertiary Method: Gentle warming of the mixture (if thermally safe) can reduce viscosity and help the phases coalesce. Avoid re-agitating.

References

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Analysis of 1-Chloro-4-fluorobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Reaction Flask

In the landscape of modern synthetic chemistry, 1-chloro-4-fluorobenzene stands out as a crucial building block, serving as a versatile intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its unique electronic properties, conferred by the competing inductive and resonance effects of its halogen substituents, make it a fascinating substrate for a variety of chemical transformations. However, the success of any synthesis hinges not just on the reaction itself, but on the rigorous characterization of its outcome.

This is where Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, becomes an indispensable tool. It provides a detailed, non-destructive window into the molecular structure of the compounds in a reaction mixture, allowing for the unambiguous identification of products, the quantification of conversion, and the detection of impurities.

This guide provides an in-depth comparison of the 1H NMR spectral signatures of this compound and its potential products derived from common synthetic routes. Moving beyond a simple catalog of data, we will explore the causality behind spectral patterns, offering field-proven insights to empower you to interpret your results with confidence.

Part 1: Establishing the Baseline — The 1H NMR Spectrum of this compound

Before we can analyze reaction products, we must intimately understand the spectral characteristics of our starting material. This compound is a para-disubstituted aromatic ring, a structural motif that imparts a distinct symmetry to the molecule.[2][3][4]

Structural Symmetry and Spectral Appearance

The C2v symmetry of this compound results in two distinct sets of chemically equivalent protons:

  • HA: The two protons ortho to the fluorine atom (and meta to the chlorine).

  • HB: The two protons ortho to the chlorine atom (and meta to the fluorine).

This equivalence means we expect to see only two signals in the aromatic region of the 1H NMR spectrum.[5][6] Due to the similar electronic environments and the presence of multiple coupling pathways (ortho, meta, and through-space with fluorine), these signals do not typically resolve into simple first-order doublets. Instead, they manifest as a complex, second-order multiplet system, often described as an AA'BB' system.[7][8][9] At moderate field strengths, this often appears as two overlapping multiplets or "pseudo-doublets of doublets."

The chemical shifts are governed by the electronic effects of the halogens. Both fluorine and chlorine are electronegative, deshielding the aromatic protons and shifting their signals downfield from benzene (δ ≈ 7.26 ppm).[10] The protons adjacent to the more electronegative fluorine (HA) are expected to resonate at a slightly higher chemical shift (further downfield) than those adjacent to chlorine (HB).

Experimental Protocol 1: Acquiring a High-Quality Reference Spectrum

Trustworthy analysis begins with a pristine reference. This protocol ensures a high-quality spectrum of the starting material.

  • Sample Weighing: Accurately weigh 5-10 mg of pure this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl3), to the vial. CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds.[11]

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for high resolution.[11][12]

  • Filtration and Transfer: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, high-quality NMR tube (e.g., Wilmad or Norell). This removes any microscopic particulate matter that could degrade spectral quality.[13][14]

  • Instrumentation: Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). The use of a higher field instrument can help to simplify complex, second-order splitting patterns.[9]

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl3 at δ 7.26 ppm) or to an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[11][15]

Data Summary: this compound

The following table summarizes typical experimental data for the starting material.

Proton LabelChemical Shift (δ, ppm)IntegrationMultiplicitynJH-H (Hz)nJH-F (Hz)
HA (ortho to F)~7.352Ht (dd)Jortho ≈ 8.7Jmeta ≈ 5.4
HB (ortho to Cl)~7.052Ht (dd)Jortho ≈ 8.7Jortho ≈ 8.7

Note: Appearance as "triplet" or "doublet of doublets" is an approximation of a more complex AA'BB'X spin system. Coupling constants are illustrative.

Caption: Structure of this compound and its conceptual 1H NMR signals.

Part 2: Comparative Analysis of Reaction Products

The true power of 1H NMR lies in its ability to distinguish the starting material from its reaction products. The introduction of a new substituent onto the aromatic ring breaks the initial symmetry, leading to predictable and diagnostic changes in the spectrum.

Scenario A: Electrophilic Aromatic Substitution (EAS) — Nitration

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. For this compound, both halogens are ortho, para-directing but deactivating towards the reaction. Fluorine is unique among halogens in that its strong +R (resonance) effect can, for certain reactions, lead to rates comparable to benzene, particularly at the para position.[16][17] With the para position blocked, substitution is directed to the positions ortho to the fluorine atom (C2 and C6).

Predicted Major Product: 1-Chloro-4-fluoro-2-nitrobenzene.

Anticipated 1H NMR Spectrum of 1-Chloro-4-fluoro-2-nitrobenzene:

The introduction of the strongly electron-withdrawing nitro (-NO2) group has three major consequences:

  • Symmetry Breaking: The molecule is now asymmetric, making all three remaining aromatic protons chemically non-equivalent (HC, HD, HE). We now expect three distinct signals.

  • Significant Downfield Shifts: The -NO2 group is one of the most powerful deshielding substituents. The proton ortho to it (HC) will be shifted significantly downfield, often beyond δ 8.0 ppm.

  • Complex Splitting: Each proton will be split by its neighbors, leading to predictable multiplicities.

    • HC: Ortho to the nitro group. It will be a doublet of doublets (dd), split by HD (ortho coupling, J ≈ 9 Hz) and HE (meta coupling, J ≈ 2-3 Hz).

    • HD: It will appear as a triplet of doublets (td) or a doublet of doublet of doublets (ddd), split by HC (ortho), HE (ortho), and the fluorine atom (meta).

    • HE: It will be a doublet of doublets (dd), split by HD (ortho) and the fluorine atom (ortho).

Caption: Workflow for EAS nitration and resulting product proton assignments.

Data Comparison Table: Starting Material vs. Nitration Product
CompoundProton LabelApprox. δ (ppm)MultiplicityKey Diagnostic Feature
Starting Material HA / HB7.0 - 7.4Two MultipletsSymmetric pattern, integration of 4H
Nitration Product HC (ortho to NO2)~8.1ddSignal significantly downfield (>8 ppm)
HD~7.6dddComplex multiplet, intermediate shift
HE~7.3ddMost upfield aromatic signal
Scenario B: Nucleophilic Aromatic Substitution (SNAr) — Methoxylation

While less common for this compound without additional activating groups, SNAr is a critical reaction class for related compounds like 1-fluoro-4-nitrobenzene.[18] In SNAr, a potent nucleophile replaces a leaving group on the aromatic ring. Fluorine is an excellent leaving group in these reactions. If we force a reaction with a strong nucleophile like sodium methoxide (NaOMe), we would expect the fluorine to be displaced.

Predicted Major Product: 1-Chloro-4-methoxybenzene (p-Chloroanisole).

Anticipated 1H NMR Spectrum of 1-Chloro-4-methoxybenzene:

The replacement of fluorine with a methoxy (-OCH3) group, a strong electron-donating group, causes dramatic spectral changes:

  • New Aliphatic Signal: A sharp singlet appears in the aliphatic region (δ ≈ 3.8 ppm) with an integration of 3H, corresponding to the new methoxy protons. This is a powerful diagnostic peak.

  • Restored Symmetry: The product is again a para-disubstituted ring, resulting in two sets of equivalent aromatic protons (HF and HG).

  • Significant Upfield Shift: The electron-donating nature of the methoxy group shields the aromatic protons, shifting their signals significantly upfield compared to the starting material.

  • Simplified Splitting: The spectrum simplifies to a classic AA'BB' system, which often appears as two distinct doublets, one for HF (ortho to -OCH3) and one for HG (ortho to -Cl).

Caption: Workflow for SNAr methoxylation and resulting product proton assignments.

Data Comparison Table: Starting Material vs. Methoxylation Product
CompoundProton LabelApprox. δ (ppm)MultiplicityKey Diagnostic Feature
Starting Material HA / HB7.0 - 7.4Two MultipletsAromatic signals only
Methoxylation Product -OCH3~3.8s (3H)Sharp singlet in aliphatic region
HF / HG6.9 - 7.2Two DoubletsAromatic signals shifted upfield

Conclusion: A Spectrum is Worth a Thousand Structures

This guide demonstrates that 1H NMR spectroscopy provides a clear and definitive method for analyzing the reaction products of this compound. By understanding the fundamental principles of chemical shift, symmetry, and spin-spin coupling, a researcher can readily distinguish between the starting material and its derivatives.

The key takeaways are:

  • Electrophilic Aromatic Substitution (e.g., Nitration): Breaks the molecule's symmetry, resulting in three distinct and complex aromatic signals, with one proton shifted significantly downfield due to the powerful deshielding effect of the nitro group.

  • Nucleophilic Aromatic Substitution (e.g., Methoxylation): Introduces a new, sharp singlet in the aliphatic region for the methoxy group and simplifies the aromatic region into two upfield-shifted doublets, reflecting the restored symmetry and the electron-donating character of the new substituent.

By carefully preparing samples and comparing the resulting spectra against these established patterns, you can achieve unambiguous structural confirmation, a cornerstone of rigorous scientific and developmental research.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 1-Chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient functionalization of haloaromatic compounds is a cornerstone of modern synthetic chemistry. Among these, 1-chloro-4-fluorobenzene presents a unique challenge and opportunity. Its C-Cl bond is notoriously less reactive than its heavier halogen counterparts, while the C-F bond offers a potential site for subsequent transformations. The selection of an appropriate catalyst is therefore paramount to achieving high yields and selectivities in cross-coupling reactions. This guide provides an in-depth comparative analysis of various catalytic systems for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.

The Challenge of Activating the C-Cl Bond

The strength of the C-Cl bond in aryl chlorides makes oxidative addition, the initial and often rate-limiting step in many cross-coupling catalytic cycles, more difficult compared to aryl bromides and iodides. Consequently, traditional palladium catalysts, such as those bearing simple triphenylphosphine ligands, are often ineffective. The development of sterically hindered and electron-rich ligands has been a pivotal advancement, enhancing the electron density at the palladium center and facilitating the cleavage of the inert C-Cl bond.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds. For the coupling of this compound with boronic acids, the choice of the catalyst system, particularly the ligand, is critical for success.

Comparative Performance of Palladium Catalysts

Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands," and N-heterocyclic carbenes (NHCs) have emerged as the most effective ligands for the Suzuki-Miyaura coupling of aryl chlorides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95[2]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane1001>95[3]
Pd(OAc)₂ / RuPhosRuPhosK₃PO₄t-BuOH/H₂O8018~90[3]
Pd(OAc)₂ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane80298
[Pd(IPr)(cin)Cl]IPr (NHC)K₂CO₃Ethanol4016~95[4]

This table is a representative compilation from various sources and yields may vary based on specific reaction conditions and the nature of the boronic acid.

The data clearly indicates that catalyst systems employing bulky biarylphosphine ligands like SPhos and XPhos, as well as those with NHC ligands like IPr, are highly effective for the Suzuki-Miyaura coupling of aryl chlorides, consistently delivering high yields. The steric bulk of these ligands promotes the formation of a monoligated, 12-electron L₁Pd(0) species, which is highly reactive in the oxidative addition step.[5]

Nickel Catalysis: A Cost-Effective and Potent Alternative

Nickel catalysts have gained significant attention as a more economical and earth-abundant alternative to palladium.[6] Nickel's lower electronegativity and reduction potential can facilitate the oxidative addition of the C-Cl bond.[7] For the Suzuki-Miyaura coupling of this compound, nickel catalysts, particularly those with phosphine or NHC ligands, have demonstrated excellent activity.[8]

A head-to-head comparison reveals that while palladium catalysis is often more broadly applicable and less sensitive to additives, nickel catalysis can be highly effective and is less influenced by electronic effects of the substrate.[9][10] However, nickel catalysts can be more sensitive to coordinating functional groups on the substrate or in the reaction mixture.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed toluene/water (4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Add this compound (1.0 equivalent) and phenylboronic acid (1.2 equivalents).

  • Add the anhydrous, degassed toluene/water mixture to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. As with the Suzuki-Miyaura reaction, the choice of ligand is crucial for the successful amination of this compound.

Comparative Performance of Palladium Catalysts

Similar to C-C coupling, bulky, electron-rich phosphine ligands and NHC ligands are the state-of-the-art for the Buchwald-Hartwig amination of aryl chlorides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%) (with Morpholine)Reference
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene100694[11]
RuPhos Pd G3RuPhosNaOtBuToluene1002-24>90[12]
BrettPhos Pd G3BrettPhosNaOtBuToluene1002-24>90[3]
[Pd(IPr)(cin)Cl]IPr (NHC)NaOtBuDioxane8012~95[4]
Pd(OAc)₂ / BINAPBINAPNaOtBuToluene10024Moderate[1]

This table is a representative compilation from various sources and yields may vary based on specific reaction conditions and the nature of the amine.

The dramatic increase in reactivity with ligands like XPhos, RuPhos, and BrettPhos is attributed to their ability to stabilize the monoligated palladium species throughout the catalytic cycle, which accelerates all key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1]

Nickel-Catalyzed Amination

Nickel also presents a viable alternative for C-N cross-coupling reactions. While less common than palladium for this transformation, nickel catalysts can be effective, particularly for the coupling of sterically hindered substrates.[13]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a general guideline and may require optimization for different amines.

Materials:

  • This compound

  • Morpholine (1.2 equivalents)

  • Palladium(0) bis(dibenzylideneacetone) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equivalents) to an oven-dried Schlenk flask.

  • Add this compound (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale for Catalyst Selection

The superior performance of bulky, electron-rich ligands in promoting the reactions of this compound can be attributed to several key factors:

  • Enhanced Electron Density: These ligands are strong σ-donors, which increases the electron density on the palladium center. This enhanced nucleophilicity of the palladium(0) species facilitates the oxidative addition of the electron-deficient C-Cl bond.

  • Steric Hindrance: The steric bulk of these ligands favors the formation of a coordinatively unsaturated, 14-electron L₁Pd(0) active species. This species is more reactive towards oxidative addition than the more stable 16- or 18-electron complexes formed with less bulky ligands.

  • Facilitated Reductive Elimination: The steric pressure exerted by these bulky ligands also promotes the final reductive elimination step, where the C-C or C-N bond is formed and the product is released from the palladium center, thus turning over the catalyst efficiently.

Visualizing the Catalytic Cycles

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L Ar-Pd(II)(OR)L Ar-Pd(II)(X)L->Ar-Pd(II)(OR)L Ligand Exchange (Base, -HX) Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Pd(II)(OR)L->Ar-Pd(II)(Ar')L Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')L->Pd(0)L Reductive Elimination (Ar-Ar') Ar 1-Chloro-4-fluorophenyl Ar_prime Coupling Partner (from Boronic Acid) L Bulky, Electron-Rich Ligand X Cl

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')]L [Ar-Pd(II)(NHR'R'')]L Ar-Pd(II)(X)L->[Ar-Pd(II)(NHR'R'')]L Amine Coordination & Deprotonation (HNR'R'', Base, -HX) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')]L->Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination (Ar-NR'R'') Ar 1-Chloro-4-fluorophenyl HNR_R Amine L Bulky, Electron-Rich Ligand X Cl

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The successful cross-coupling of this compound hinges on the rational selection of a catalyst system capable of overcoming the inherent inertness of the C-Cl bond. For both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene ligands (e.g., IPr) have proven to be the most effective, delivering high yields under relatively mild conditions. Nickel-based catalysts are emerging as a powerful and cost-effective alternative, offering comparable and sometimes superior reactivity. The provided experimental protocols and mechanistic insights serve as a robust starting point for researchers to develop and optimize their synthetic strategies for the derivatization of this versatile building block.

References

A Comparative Guide to the Synthetic Validation of 4-Fluorobiphenyl Synthesis using 1-Chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the fluorinated biphenyl scaffold is a privileged motif, imparting desirable pharmacokinetic and material properties. The synthesis of these structures, therefore, is of paramount importance. This guide provides an in-depth technical comparison of a synthetic route to 4-fluorobiphenyl commencing from the readily available and cost-effective 1-chloro-4-fluorobenzene. We will critically evaluate this pathway against a more conventional route utilizing 1-bromo-4-fluorobenzene, providing detailed experimental protocols and comparative data to inform your synthetic strategy.

Senior Application Scientist's Insights

The choice of starting material in a synthetic sequence is a critical decision, balancing reactivity, cost, and availability. While aryl bromides are often the go-to substrates for palladium-catalyzed cross-coupling reactions due to their higher reactivity, the corresponding aryl chlorides offer a significant cost advantage. This guide delves into the practical implications of this choice in the context of synthesizing 4-fluorobiphenyl. We will explore not just the "how" but the "why" behind the necessary adjustments in reaction conditions to accommodate the less reactive C-Cl bond, providing a nuanced understanding of the catalytic cycle and the factors that govern reaction efficiency. The objective is to equip you with the knowledge to make informed decisions in your synthetic planning, weighing the trade-offs between substrate cost and reactivity to optimize your synthetic route.

Synthetic Route Validation: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][2] Its tolerance of a wide range of functional groups and the relatively mild reaction conditions have made it a staple in both academic and industrial laboratories.

Route 1: Synthesis of 4-Fluorobiphenyl from this compound

The primary focus of this guide is the validation of a synthetic route starting from this compound. Due to the lower reactivity of the C-Cl bond compared to the C-Br bond, the Suzuki-Miyaura coupling of aryl chlorides often requires more specialized catalytic systems, typically employing bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.[3][4]

Experimental Protocol:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst System: Add the palladium catalyst, for instance, a pre-catalyst like [Pd(cinnamyl)Cl]₂ (0.02 mmol, 2 mol%) and a bulky phosphine ligand such as SPhos (0.04 mmol, 4 mol%).

  • Solvent: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio, 5 mL).

  • Reaction Conditions: Heat the reaction mixture to a temperature of 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-fluorobiphenyl.

Expected Yield: While a specific, high-yield protocol for this exact reaction is not extensively documented in a single source, based on similar couplings of unreactive aryl chlorides, a yield in the range of 70-85% can be reasonably expected with an optimized catalyst system.[3][5]

Alternative Route: Synthesis of 4-Fluorobiphenyl from 1-Bromo-4-fluorobenzene

For a direct comparison, we present a well-established protocol for the synthesis of 4-fluorobiphenyl from the more reactive 1-bromo-4-fluorobenzene. This route generally proceeds under milder conditions and with simpler catalytic systems.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-bromo-4-fluorobenzene (1.5 mmol, 1.0 equiv.) and phenylboronic acid (1.8 mmol, 1.2 equiv.) in a mixture of DMF and water (95:5, 15 mL).

  • Catalyst System: Add a palladium catalyst, such as Pd/C (e.g., G-COOH-Pd-10, 15 mg).[6]

  • Base: Add potassium carbonate (K₂CO₃, 3.0 mmol, 2.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 3-8 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, filter the catalyst, and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 4-fluorobiphenyl.

Reported Yield: This reaction has been reported to proceed with excellent conversion, with yields typically in the range of 90-98% .[6]

Comparative Analysis

ParameterRoute 1: this compoundRoute 2: 1-Bromo-4-fluorobenzene
Starting Material Cost LowerHigher
Reactivity LowerHigher
Catalyst System Requires more specialized, often more expensive, bulky phosphine ligands.Can be effective with simpler, less expensive catalysts like Pd/C.
Reaction Conditions Typically higher temperatures and longer reaction times.Milder temperatures and shorter reaction times.
Expected Yield Good to Very Good (70-85%)Excellent (90-98%)
Atom Economy SimilarSimilar

Other Synthetic Alternatives

While the Suzuki-Miyaura coupling is a dominant method, other cross-coupling reactions are also viable for the synthesis of 4-fluorobiphenyl, each with its own set of advantages and drawbacks.

  • Ullmann Condensation: This classic copper-mediated coupling of two aryl halides can be used to synthesize biaryls.[7] However, it typically requires harsh reaction conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper, and may have limited functional group tolerance.[8]

  • Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[9] It is known for its high functional group tolerance. A potential route could involve the reaction of phenylzinc chloride with this compound.

  • Direct C-H Arylation: This emerging strategy involves the direct coupling of a C-H bond of one arene with an aryl halide, offering a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners.[10][11] The direct arylation of fluorobenzene with a suitable phenylating agent could be a potential route, though regioselectivity can be a challenge.

Visualizing the Synthetic Workflows

Suzuki_Coupling_Workflow cluster_route1 Route 1: From this compound cluster_route2 Alternative Route: From 1-Bromo-4-fluorobenzene A1 This compound F1 Suzuki-Miyaura Coupling (100-120°C, 12-24h) A1->F1 B1 Phenylboronic Acid B1->F1 C1 Pd Catalyst + Ligand (e.g., SPhos) C1->F1 D1 Base (K₃PO₄) D1->F1 E1 Solvent (Toluene/H₂O) E1->F1 G1 4-Fluorobiphenyl (Yield: 70-85%) F1->G1 A2 1-Bromo-4-fluorobenzene F2 Suzuki-Miyaura Coupling (70°C, 3-8h) A2->F2 B2 Phenylboronic Acid B2->F2 C2 Pd Catalyst (e.g., Pd/C) C2->F2 D2 Base (K₂CO₃) D2->F2 E2 Solvent (DMF/H₂O) E2->F2 G2 4-Fluorobiphenyl (Yield: 90-98%) F2->G2

Comparative workflow for the synthesis of 4-fluorobiphenyl.

Conclusion

The synthesis of 4-fluorobiphenyl from this compound via the Suzuki-Miyaura coupling is a viable and economically attractive route. While it necessitates the use of more sophisticated catalyst systems and slightly more forcing reaction conditions compared to the analogous reaction with 1-bromo-4-fluorobenzene, the potential for good to high yields makes it a compelling option, especially for large-scale synthesis where the cost of the starting material is a significant factor. The choice between the chloro and bromo starting materials will ultimately depend on a careful consideration of catalyst and energy costs versus raw material savings. This guide provides the foundational data and experimental context to empower researchers to make that strategic decision.

References

A Researcher's Guide to Electrophilic Aromatic Substitution Rates of Halobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of substituent effects on aromatic systems is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the electrophilic aromatic substitution (EAS) rates of halobenzenes (fluorobenzene, chlorobenzene, bromobenzene, and iodobenzene). We will dissect the underlying electronic principles, present comparative experimental data, and provide a validated experimental protocol for a representative reaction.

The Duality of Halogens: Deactivating yet Ortho-, Para-Directing

Halogen substituents on a benzene ring present a classic case of competing electronic effects that govern both the reactivity of the ring and the regioselectivity of the substitution. Unlike activating groups that increase the rate of reaction compared to benzene, or most deactivating groups that direct incoming electrophiles to the meta position, halogens are unique. They are deactivating groups, meaning they slow down the rate of EAS, yet they direct incoming electrophiles to the ortho and para positions.[1][2]

This seemingly contradictory behavior is the result of a delicate balance between two fundamental electronic influences: the inductive effect and the resonance effect.[3][4]

  • Inductive Effect (-I): Halogens are significantly more electronegative than carbon. This high electronegativity results in the withdrawal of electron density from the benzene ring through the sigma (σ) bond framework.[5] This inductive withdrawal reduces the overall electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards an incoming electrophile. This effect is the primary reason for the deactivation of the ring.[6]

  • Resonance Effect (+M/+R): Halogens possess lone pairs of electrons in their valence p-orbitals which can be donated to the aromatic π-system.[5][7] This donation of electron density through resonance (also known as the mesomeric effect) increases the electron density within the ring, particularly at the ortho and para positions. This is because the resonance structures for electrophilic attack at the ortho and para positions include a crucial contributor where the positive charge is stabilized by the lone pair of the halogen.[8] This stabilization is not possible for attack at the meta position. While the resonance effect is weaker than the inductive effect in halogens, it is this effect that dictates the ortho-, para- directing nature.[9]

In essence, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect, leading to an overall deactivation of the ring compared to benzene.[10] However, the resonance effect, while not strong enough to overcome the inductive deactivation, is sufficient to make the ortho and para positions more electron-rich and their corresponding reaction intermediates more stable than the meta position.[4][8]

Comparative Reactivity: A Quantitative Look

The interplay between the inductive and resonance effects varies as we descend the halogen group. The inductive effect decreases with decreasing electronegativity (F > Cl > Br > I), while the resonance effect also weakens due to less effective orbital overlap between the larger halogen p-orbitals and the carbon 2p-orbital of the benzene ring.[10]

Experimental data from the nitration of halobenzenes provides a clear quantitative comparison of their reactivity relative to benzene.

Substrate Relative Rate of Nitration (Benzene = 1)
Benzene (C₆H₆)1.0
Fluorobenzene (C₆H₅F)0.15
Chlorobenzene (C₆H₅Cl)0.033
Bromobenzene (C₆H₅Br)0.030
Iodobenzene (C₆H₅I)0.18

Data compiled from various sources.[11][12]

  • All halobenzenes are less reactive than benzene, confirming their deactivating nature.[6]

  • The reactivity order is not a simple trend down the group. The order is I > F > Cl ≈ Br.

  • Fluorobenzene's Anomalous Reactivity: Fluorine is the most electronegative halogen, leading to the strongest inductive withdrawal. However, the 2p orbital of fluorine is of similar size to the 2p orbital of carbon, allowing for the most effective orbital overlap and the strongest resonance donation among the halogens.[10] This significant resonance effect partially counteracts the strong inductive effect, making fluorobenzene more reactive than chlorobenzene and bromobenzene.

  • Reactivity of Other Halogens: For chlorine, bromine, and iodine, the decreasing electronegativity down the group lessens the inductive deactivation. However, the resonance donation also becomes less effective due to poorer orbital overlap. The combination of these opposing trends results in the observed reactivity minimum at chloro- and bromobenzene. Iodobenzene is the most reactive of the halobenzenes, suggesting that its significantly lower electronegativity and weaker inductive effect are the dominant factors in its reactivity.[12]

Visualizing the Mechanism

The general mechanism for electrophilic aromatic substitution on a halobenzene involves the attack of the π-electrons of the aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The subsequent loss of a proton restores the aromaticity of the ring.

Caption: General mechanism of electrophilic aromatic substitution on a halobenzene.

Experimental Protocol: Nitration of Bromobenzene

The nitration of bromobenzene is a classic example of an electrophilic aromatic substitution reaction and serves as a practical illustration of the principles discussed. The procedure below details the synthesis of p-nitrobromobenzene, which is the major product due to steric hindrance at the ortho position.

Safety Precautions: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and must be cooled appropriately.

Materials:

  • Bromobenzene

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • 50 mL Erlenmeyer flask

  • Ice-water bath

  • Stirring bar and magnetic stir plate (optional)

  • Beaker with crushed ice

  • Büchner funnel and vacuum flask

  • 95% Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a 50 mL Erlenmeyer flask, cautiously add 4.0 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath. Slowly, and with constant swirling or stirring, add 4.0 mL of concentrated nitric acid to the sulfuric acid. This mixture is the nitrating agent, which generates the electrophilic nitronium ion (NO₂⁺). Keep this mixture in the ice bath.[8]

  • Reaction: Measure 3.0 mL of bromobenzene. While monitoring the temperature, add the bromobenzene dropwise to the cold nitrating mixture over a period of about 10-15 minutes. Swirl the flask continuously during the addition to ensure proper mixing. The temperature of the reaction mixture should be maintained between 50-60°C. If the temperature rises above this, slow the rate of addition and cool the flask more effectively in the ice bath.[5]

  • Reaction Completion: After all the bromobenzene has been added, allow the flask to stand at room temperature for 15 minutes with occasional swirling to ensure the reaction goes to completion.[3]

  • Isolation of the Crude Product: Carefully pour the reaction mixture over a beaker containing approximately 50 g of crushed ice. The product will precipitate as a pale yellow solid. Stir the mixture until all the ice has melted.[5]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove any residual acid. Press the crystals dry on the funnel.[8]

  • Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Recrystallize the product from a minimal amount of hot 95% ethanol. This step is crucial for separating the desired p-nitrobromobenzene from the more soluble o-nitrobromobenzene isomer.[5][8]

  • Final Product Collection: Allow the ethanol solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.

  • Characterization: The final product can be characterized by its melting point (the literature melting point of p-nitrobromobenzene is 126-127°C) and spectroscopic methods such as NMR and IR.

workflow Experimental Workflow: Nitration of Bromobenzene A Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Cool in Ice Bath B Slowly Add Bromobenzene (Maintain Temp. 50-60°C) A->B Exothermic Reaction C Reaction Completion (15 min at Room Temp) B->C D Quench on Ice (Precipitate Product) C->D E Isolate Crude Product (Vacuum Filtration & Water Wash) D->E F Purify by Recrystallization (Hot 95% Ethanol) E->F Separates isomers G Isolate Pure Product (Filtration & Drying) F->G H Characterize (Melting Point, Spectroscopy) G->H

Caption: Step-by-step workflow for the nitration of bromobenzene.

Conclusion

The electrophilic aromatic substitution of halobenzenes is a foundational topic in organic chemistry with significant practical implications. The unique behavior of halogens as ortho-, para- directing deactivators is a direct consequence of the competition between their strong electron-withdrawing inductive effects and their weaker, but regiochemically controlling, electron-donating resonance effects. The relative rates of substitution across the halobenzene series are dictated by the subtle interplay of these effects, with iodobenzene being the most reactive and chloro- and bromobenzene being the least. This guide provides the theoretical framework and practical data necessary for researchers to make informed decisions in the design and execution of synthetic routes involving these important aromatic substrates.

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of Biphenyl Derivatives from 1-Chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the biphenyl moiety is a privileged scaffold, appearing in numerous blockbuster pharmaceuticals and advanced materials. The ability to efficiently and selectively synthesize substituted biphenyls is therefore a critical skill in modern organic chemistry. This guide provides an in-depth comparison of common palladium-catalyzed cross-coupling methodologies for the synthesis of biphenyl derivatives, starting from the readily available and cost-effective building block, 1-chloro-4-fluorobenzene. We will delve into the mechanistic nuances, practical considerations, and comparative performance of the Suzuki-Miyaura, Kumada, and Stille couplings, supported by experimental data and detailed characterization protocols.

Introduction: The Challenge of Activating Aryl Chlorides

Aryl chlorides have long been attractive starting materials for cross-coupling reactions due to their lower cost and wider commercial availability compared to their bromide and iodide counterparts. However, the strength of the C-Cl bond presents a significant challenge for the oxidative addition step in the catalytic cycle of many cross-coupling reactions, often requiring more specialized and reactive catalyst systems.[1][2] This guide will explore how different methodologies address this challenge in the context of synthesizing valuable fluorinated biphenyl derivatives.

Comparative Analysis of Cross-Coupling Strategies

The synthesis of biphenyls from aryl halides is dominated by palladium-catalyzed cross-coupling reactions. Here, we compare three of the most powerful methods: the Suzuki-Miyaura, Kumada, and Stille couplings. Each utilizes a different organometallic reagent to deliver the second aryl group, leading to distinct advantages and disadvantages in terms of scope, functional group tolerance, and reaction conditions.

A successful cross-coupling reaction hinges on a delicate balance of factors, including the choice of catalyst, ligand, base (for Suzuki), and solvent. The following diagram illustrates the generalized catalytic cycle for these reactions.

Cross_Coupling_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-M) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start This compound Coupling Cross-Coupling Reaction (Suzuki, Kumada, or Stille) Start->Coupling Workup Reaction Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Biphenyl Derivative Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS GCMS GC-MS Analysis Product->GCMS Structure Structural Confirmation NMR->Structure MS->Structure GCMS->Structure

References

A Comprehensive Guide to the Stability of 1-Chloro-4-fluorobenzene for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and drug development professionals, the selection of a starting material or intermediate is a critical decision point where reactivity, cost, and stability must be carefully balanced. 1-Chloro-4-fluorobenzene is a widely utilized aromatic building block in the synthesis of pharmaceuticals and agrochemicals, valued for the distinct reactivity conferred by its halogen substituents.[1] However, a thorough understanding of its stability under a range of potential reaction conditions is paramount to ensure predictable outcomes, minimize byproduct formation, and guarantee process safety.

This guide provides an in-depth assessment of the chemical, thermal, and photochemical stability of this compound. It offers a comparative analysis against common alternatives and furnishes detailed experimental protocols for researchers to validate stability in their own laboratories.

Physicochemical Characteristics

A foundational understanding of a reagent's stability begins with its basic physical properties. These constants are crucial for handling, storage, and reaction setup. This compound is a colorless to light yellow liquid under standard conditions.

PropertyValueSource(s)
CAS Number 352-33-0[2][3]
Molecular Formula C₆H₄ClF[2][4]
Molecular Weight 130.55 g/mol [2][3]
Melting Point -27 to -26 °C[2]
Boiling Point 129-130 °C[2]
Density 1.226 g/mL at 25 °C[2]
Refractive Index n20/D 1.495[2]
Flash Point 29 °C[2]

Assessment of Chemical Stability & Reactivity

The stability of this compound is best understood through its reactivity profile towards the primary classes of reagents used in organic synthesis: electrophiles and nucleophiles.

Stability Towards Electrophilic Attack

The benzene ring in halobenzenes is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene itself. This is due to the strong electron-withdrawing inductive effect (-I) of the halogen substituents, which reduces the electron density of the ring, making it less attractive to electrophiles.[5] However, the halogens can also donate electron density through resonance (+R), directing incoming electrophiles to the ortho and para positions.[5]

In this compound, both halogens deactivate the ring. The key to understanding its reactivity lies in the balance between the stronger inductive effect of fluorine and the better resonance donation of chlorine (due to more effective orbital overlap between carbon's 2p and chlorine's 3p orbitals compared to fluorine's 2p). Data on the nitration of simple halobenzenes shows that fluorobenzene is the most reactive of the halobenzenes, though still less reactive than benzene. Chlorobenzene is significantly less reactive than fluorobenzene.

Table 2: Relative Rates of Electrophilic Nitration

CompoundRelative Rate (Benzene = 1)Source(s)
Benzene1.0[5]
Fluorobenzene0.11[5]
Chlorobenzene 0.02 [5]
Bromobenzene0.06[5]

For this compound, electrophilic attack will be slow and will be directed to the positions ortho to the fluorine and chlorine atoms. The molecule is considered highly stable against degradation by common Lewis acids or protic acids in the absence of a potent electrophile.

Caption: Generalized mechanism for Electrophilic Aromatic Substitution (EAS).

Stability Towards Nucleophilic Attack

Aryl halides are typically resistant to classical Sₙ1 and Sₙ2 nucleophilic substitution reactions. However, they can undergo nucleophilic aromatic substitution (SₙAr) if the ring is activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group.[6]

This compound does not possess strong activating groups like nitro groups. Therefore, it is generally stable towards common nucleophiles under standard conditions. However, the SₙAr reaction is possible under forcing conditions. In this context, the fluorine atom is a better leaving group than chlorine in SₙAr reactions, a counterintuitive fact based on bond strength but explained by the mechanism. The rate-determining step is the initial attack by the nucleophile, which is accelerated by the strong inductive effect of fluorine polarizing the C-F bond.

Forced hydrolysis of chlorobenzene to phenol, for instance, requires extreme conditions (e.g., aqueous NaOH at 623 K and 300 atm), demonstrating the exceptional stability of the C-Cl bond to hydrolysis.[7] It can be inferred that this compound would exhibit similar high stability under aqueous acidic or basic conditions at moderate temperatures.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Assessment of Thermal Stability

Given the high C-F bond energy and the robust nature of the aromatic ring, it is reasonable to conclude that this compound possesses high intrinsic thermal stability and is unlikely to decompose under typical synthetic reaction conditions (i.e., below 200-250 °C).

Assessment of Photochemical Stability

Functional groups such as aryl chlorides can introduce photosensitivity to a molecule.[5] Studies on the photochemical degradation of chlorobenzene in the gas phase have shown that UV irradiation can induce dechlorination to form products such as benzene, phenol, and chlorophenols.[10] The process involves the breaking of the C-Cl bond, which is the weakest point in the molecule compared to the C-F and C-C bonds of the aromatic ring. While this compound is stable under normal laboratory light, prolonged exposure to high-intensity UV light, especially in the presence of photosensitizers or radical initiators, could lead to degradation. Therefore, for reactions that are run for extended periods under direct, bright light or in photochemical reactors, this potential instability should be considered.

Comparative Analysis with Alternative Dihalobenzenes

The choice of a dihalobenzene often depends on the desired reactivity and the stability required for subsequent steps.

Table 3: Comparative Stability and Reactivity Profile

FeatureThis compound1,4-Dichlorobenzene1,4-Difluorobenzene
Thermal Stability High (inferred)High (M.p. 53°C, B.p. 174°C). Symmetrical structure leads to a stable crystal lattice.[11]High (M.p. -13°C, B.p. 89°C)
EAS Reactivity Deactivated, but more reactive than dichlorobenzene.More deactivated than this compound due to two -I/+R chlorine atoms.Deactivated, but the most reactive of the three towards EAS due to the stronger +R effect of fluorine relative to its -I effect compared to other halogens.
SNAr Reactivity Moderately stable. The C-F bond is the more likely site of attack under forcing SₙAr conditions.Highly stable. The C-Cl bond is a poorer leaving group than C-F in SₙAr.Least stable. Most susceptible to SₙAr at the C-F bond due to the high electronegativity of fluorine activating the ring for nucleophilic attack.
Key Advantage Offers two different halogen handles for sequential, selective cross-coupling reactions.Low cost, stable, and useful when two identical reactive sites are needed.The C-F bond provides a site for SₙAr reactions and can be used in specific fluorination chemistries.

Experimental Protocols: Assessing Stability via Forced Degradation

To empirically determine the stability of this compound under specific process conditions, a forced degradation study is the industry-standard approach.[12] This involves subjecting the compound to stress conditions more severe than those encountered during synthesis or storage to identify potential degradation pathways.[5] The OECD also provides guidelines for screening thermal stability.[13][14]

Objective

To identify potential degradants of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress.

Materials
  • This compound (98%+ purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • HPLC system with a UV detector and a C18 column

  • Photostability chamber

  • Oven

Experimental Workflow

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Chloro-4-fluorobenzene Conversion

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of reactants and products is the bedrock of successful chemical synthesis and process optimization. 1-Chloro-4-fluorobenzene is a key building block in the synthesis of pharmaceuticals and agrochemicals, making the accurate determination of its conversion a critical parameter. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of this compound conversion, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system.

The Imperative for Accurate Conversion Analysis

In any chemical transformation involving this compound, for instance, in a Friedel-Crafts alkylation to produce 1-chloro-4-methylbenzene, monitoring the disappearance of the starting material and the appearance of the product is paramount.[1] Inaccurate conversion data can lead to suboptimal reaction conditions, impurities in the final product, and significant delays in the development pipeline. This guide will compare the two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and discuss the role of spectroscopic methods in real-time reaction monitoring.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by several factors including the volatility and thermal stability of the analyte, the complexity of the reaction mixture, and the required sensitivity and accuracy.

Technique Principle Advantages Disadvantages Best Suited For
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase based on their partitioning between the mobile phase and a stationary phase.High resolution for volatile and thermally stable compounds, fast analysis times, and high sensitivity with appropriate detectors (e.g., FID, ECD).[2][3]Not suitable for non-volatile or thermally labile compounds.Reactions with volatile starting materials and products, routine analysis of reaction progress and final conversion.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mobile phase based on their interaction with a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Can have longer analysis times compared to GC, and solvent consumption can be high.Analysis of a broader range of reaction mixtures, including those with non-volatile products or byproducts.
Spectroscopic Methods (FT-IR, NMR) Monitoring changes in the vibrational or magnetic properties of molecules as the reaction progresses.Provides real-time, in-situ monitoring of the reaction without the need for sample extraction.[4][5]Generally less sensitive than chromatographic methods for quantitative analysis, and complex mixtures can lead to overlapping signals.[4]Mechanistic studies and real-time kinetic analysis of reactions.

In-Depth Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating principles of analytical method validation to ensure trustworthy results.[6][7][8]

Gas Chromatography (GC) Method for Quantifying this compound Conversion

This method is adapted from established procedures for the analysis of halogenated benzenes and is designed for rapid and accurate quantification.[2][3]

Rationale: The volatility of this compound and many of its common reaction products makes GC an ideal technique for separation and quantification. A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range for organic compounds.

Experimental Workflow: GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Reaction Aliquot B Quench Reaction A->B Stop reaction C Dilute with Solvent (e.g., Dichloromethane) B->C Prepare for analysis D Add Internal Standard (e.g., 1,3-Dichlorobenzene) C->D Ensure accurate quantification E Inject Sample D->E Introduce into GC F Separation on Capillary Column E->F Separate components G Detection by FID F->G Detect analytes H Integration of Peak Areas G->H Measure signal I Calibration Curve Generation H->I Relate area to concentration J Quantification of Analyte Concentration I->J Calculate conversion

Caption: Workflow for GC-based quantitative analysis.

Step-by-Step Protocol:

  • Preparation of Standards:

    • Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent like dichloromethane.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the reaction samples (e.g., 10, 50, 100, 250, 500 ppm).

    • Add a constant concentration of an internal standard (e.g., 1,3-dichlorobenzene at 100 ppm) to each calibration standard and blank. The internal standard corrects for variations in injection volume.

  • Sample Preparation:

    • At specific time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of cold solvent (e.g., 900 µL of dichloromethane) to stop the reaction.

    • Add the same constant concentration of the internal standard as used in the calibration standards.

  • GC-FID Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Detector Temperature (FID): 280 °C.

  • Data Analysis:

    • Integrate the peak areas of this compound and the internal standard.

    • Calculate the response factor for this compound relative to the internal standard using the calibration standards.

    • Plot a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

    • Determine the concentration of this compound in the reaction samples from the calibration curve.

    • Calculate the conversion percentage based on the initial concentration.

High-Performance Liquid Chromatography (HPLC) Method for Quantifying this compound Conversion

This method is suitable for reactions where the products or byproducts are not amenable to GC analysis.

Rationale: Reversed-phase HPLC with a C18 column is a versatile technique for separating a wide range of organic molecules. A UV detector is suitable for aromatic compounds like this compound.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Reaction Aliquot B Quench Reaction A->B Stop reaction C Dilute with Mobile Phase B->C Prepare for analysis D Filter through 0.45µm Syringe Filter C->D Remove particulates E Inject Sample D->E Introduce into HPLC F Separation on C18 Column E->F Separate components G Detection by UV Detector F->G Detect analytes H Integration of Peak Areas G->H Measure signal I External Standard Calibration H->I Relate area to concentration J Quantification of Analyte Concentration I->J Calculate conversion

Caption: Workflow for HPLC-based quantitative analysis.

Step-by-Step Protocol:

  • Preparation of Standards:

    • Prepare a stock solution of this compound (e.g., 1000 ppm) in the mobile phase.

    • Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 10, 50, 100, 250, 500 ppm).

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specific time points.

    • Quench the reaction by diluting the aliquot in a known volume of the mobile phase (e.g., 900 µL).

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • HPLC-UV Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need to be optimized for specific reaction mixtures.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm.

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the reaction samples using the calibration curve.

    • Calculate the conversion percentage.

Trustworthiness: The Imperative of Method Validation

For the quantitative data to be reliable, the chosen analytical method must be validated.[6][7][8] Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value. This is assessed by analyzing a sample with a known concentration (e.g., a certified reference material or a spiked sample).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The quantitative analysis of this compound conversion is a critical aspect of process development and quality control in the chemical and pharmaceutical industries. While both GC and HPLC are powerful techniques for this purpose, the choice between them depends on the specific characteristics of the reaction mixture. GC is often preferred for its speed and resolution with volatile compounds, while HPLC offers greater versatility for a wider range of analytes. Spectroscopic methods provide valuable real-time insights into reaction kinetics. By implementing the detailed protocols and adhering to the principles of method validation outlined in this guide, researchers can ensure the generation of accurate and trustworthy data, leading to more efficient and reliable chemical processes.

References

A Comparative Guide to 1-Chloro-4-fluorobenzene and Other Fluorinated Building Blocks in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and materials chemistry. The unique properties imparted by fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making the selection of appropriate fluorinated building blocks a critical decision in synthesis design. This guide provides an in-depth comparison of 1-chloro-4-fluorobenzene with other common fluorinated aryl halides, offering experimental insights into their relative performance in key palladium-catalyzed cross-coupling reactions.

The Ascendancy of Fluorinated Building Blocks

Organofluorine compounds are ubiquitous in pharmaceuticals and agrochemicals, with a significant percentage of new molecular entities containing at least one fluorine atom.[1][2] This prevalence is due to fluorine's unique electronic properties and small steric footprint. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Building blocks like this compound serve as versatile platforms for introducing the valuable 4-fluorophenyl moiety into complex molecular architectures.[3][4]

This compound: A Profile

This compound is a colorless liquid with a boiling point of 129-130 °C and a density of 1.226 g/mL at 25 °C.[5][6] It is a key intermediate in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory and anti-tumor drugs, as well as agrochemicals.[4][7] Its utility stems from the differential reactivity of the C-Cl and C-F bonds, allowing for selective functionalization.

PropertyValue
CAS Number 352-33-0
Molecular Formula C₆H₄ClF
Molecular Weight 130.55 g/mol [8]
Boiling Point 129-130 °C[6]
Melting Point -27 to -26 °C[6]
Density 1.226 g/mL at 25 °C[6]

The Decisive Role of the Carbon-Halogen Bond

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step in the catalytic cycle. The bond dissociation energies (BDEs) for phenyl halides follow the trend: Ph-F > Ph-Cl > Ph-Br > Ph-I.[9] Consequently, the reactivity of aryl halides in these transformations generally follows the inverse trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[5]

Aryl Halide (Ph-X)Bond Dissociation Energy (kcal/mol)
Phenyl Fluoride (Ph-F)~125
Phenyl Chloride (Ph-Cl)97.1[9]
Phenyl Bromide (Ph-Br)84.0[9]
Phenyl Iodide (Ph-I)67.0[9]

This trend underscores the inherent challenge of activating the robust C-Cl bond in this compound compared to its bromo and iodo counterparts. However, the lower cost and greater commercial availability of aryl chlorides make them highly attractive substrates, driving the development of specialized catalyst systems.[10]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of this compound and other 4-fluoroaryl halides in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The provided experimental data, while not always from single direct comparative studies, is drawn from analogous systems to provide a predictive framework.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. The activation of aryl chlorides in this reaction typically requires more robust catalytic systems than those used for aryl bromides and iodides.

Expert Insight: The challenge with aryl chlorides lies in overcoming the high activation barrier of the C-Cl bond for oxidative addition to the palladium center. This has been addressed through the development of electron-rich and sterically bulky phosphine ligands, such as biarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs).[10][11] These ligands increase the electron density on the palladium, promoting the oxidative addition of the less reactive aryl chloride.[12]

Comparative Data for Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst/LigandBase/SolventTemp (°C)Yield (%)Reference
This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene/H₂O100~90[10] (Analogous System)
1-Bromo-4-fluorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane/H₂O10095[13] (Analogous System)
1-Iodo-4-fluorobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃ / DME/H₂O80>95(General Knowledge)

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials: this compound, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium phosphate (K₃PO₄), Toluene, Water.

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).

    • Evacuate and backfill the flask with argon three times.

    • Add this compound (1.0 equiv.) and phenylboronic acid (1.2 equiv.).

    • Add degassed toluene and water (e.g., 10:1 ratio).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent catalyst Add Pd Catalyst and Ligand reagents->catalyst degas Degas with Argon catalyst->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Aqueous Workup and Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines. Similar to the Suzuki-Miyaura coupling, the amination of aryl chlorides requires specialized catalyst systems.

Expert Insight: The choice of base is critical in Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[14][15] The solvent also plays a crucial role, with ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene being common choices.[15]

Comparative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBase/SolventTemp (°C)Yield (%)Reference
This compoundAnilinePd₂(dba)₃ / XPhosNaOt-Bu / Toluene100~95[16] (Analogous System)
1-Bromo-4-fluorobenzeneAnilinePd(OAc)₂ / BINAPCs₂CO₃ / Toluene110>90[10] (Analogous System)
1-Iodo-4-fluorobenzeneAnilinePd(OAc)₂ / PPh₃K₃PO₄ / DMF100>90(General Knowledge)

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • Materials: this compound, Aniline, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos, Sodium tert-butoxide (NaOt-Bu), Toluene.

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOt-Bu (1.4 equiv.).

    • Add this compound (1.0 equiv.) and aniline (1.2 equiv.).

    • Add anhydrous, degassed toluene.

    • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

    • Monitor the reaction by GC-MS.

    • After completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald_Hartwig_Reactivity cluster_reactivity Relative Reactivity in Buchwald-Hartwig Amination I 4-Fluoroiodobenzene Br 4-Fluorobromobenzene I->Br Faster (Weaker C-I bond) Cl This compound Br->Cl Faster (Weaker C-Br bond)

Caption: Relative reactivity of 4-fluoroaryl halides in Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and copper(I).

Expert Insight: While the classic Sonogashira reaction uses a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[17][18] For less reactive aryl chlorides, higher temperatures and more specialized ligands are often necessary. The choice of amine base (e.g., triethylamine, diisopropylamine) is also crucial as it serves as both a base and a solvent in many cases.[19]

Comparative Data for Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBase/SolventTemp (°C)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF100Moderate[20] (Analogous System)
1-Bromo-4-fluorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRTHigh[13] (Analogous System)
1-Iodo-4-fluorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRT>95[21] (Analogous System)

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

    • Evacuate and backfill with argon.

    • Add a solution of this compound (1.0 equiv.) and phenylacetylene (1.2 equiv.) in DMF and triethylamine.

    • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction, dilute with water, and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

    • Purify the product by column chromatography.

Conclusion: A Strategic Choice

The selection of a fluorinated building block is a strategic decision that balances reactivity, cost, and availability. While 4-fluoroiodobenzene and 4-fluorobromobenzene offer higher reactivity and milder reaction conditions, this compound presents a more economical and readily available alternative. The advancements in catalyst development, particularly the design of bulky and electron-rich ligands, have significantly broadened the applicability of aryl chlorides in cross-coupling reactions, making this compound a viable and attractive option for large-scale synthesis and drug discovery programs. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and optimize their synthetic strategies for the efficient construction of complex fluorinated molecules.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-4-fluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety & Hazard Assessment: Understanding the Risks

Before any handling or disposal procedure, a thorough understanding of the inherent hazards of 1-Chloro-4-fluorobenzene is paramount. This colorless liquid is not only a skin and eye irritant but is also a flammable liquid and vapor, posing a significant fire risk if not managed correctly.

Table 1: Key Safety & Physical Properties of this compound

PropertyValueCitation
CAS Number 352-33-0[1]
Molecular Formula C₆H₄ClF[1]
Appearance Colorless to light yellow clear liquid[2]
Flash Point 29 °C (84.2 °F) - closed cup[3]
Boiling Point 129-130 °C[4]
Hazard Class 3 (Flammable Liquid)[1]
UN Number UN1993[1]
Primary Hazards Flammable, Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation[1][5]

The causality behind stringent disposal protocols is directly linked to these properties. Its low flash point means that even at room temperature, it can generate sufficient vapor to form an ignitable mixture with air. Therefore, all handling and storage must be conducted away from heat, sparks, and open flames.[1]

Waste Characterization: The "Halogenated Organic" Distinction

Proper disposal begins with correct waste classification. This compound is a halogenated organic compound due to the presence of chlorine and fluorine atoms. This is a critical distinction for waste segregation in the laboratory.

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), as detailed in the Code of Federal Regulations, Title 40, Part 261 (40 CFR 261).[3] Waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).

This compound is classified as a hazardous waste primarily due to its ignitability . According to 40 CFR § 261.21, a liquid waste with a flash point less than 60 °C (140 °F) exhibits the characteristic of ignitability.[1][2] With a flash point of 29°C, this compound waste must be assigned the EPA Hazardous Waste Code D001 .[6]

The following diagram illustrates the decision-making process for classifying and segregating this chemical waste.

G cluster_0 Waste Classification & Segregation Start Generate This compound Waste IsHalogenated Is the compound halogenated? Start->IsHalogenated HalogenatedWaste Classify as: Halogenated Organic Waste IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Classify as: Non-Halogenated Waste IsHalogenated->NonHalogenatedWaste No CheckFlashPoint Flash Point < 60°C? HalogenatedWaste->CheckFlashPoint AssignD001 Assign EPA Waste Code: D001 (Ignitable) CheckFlashPoint->AssignD001 Yes Segregate Segregate in a dedicated, properly labeled, 'Halogenated Waste' container. AssignD001->Segregate FinalDisposal Arrange for disposal by an approved hazardous waste facility. Segregate->FinalDisposal

Caption: Waste classification workflow for this compound.

In-Laboratory Disposal Protocol: A Step-by-Step Guide

Adherence to a standardized in-lab protocol is essential to maintain a safe working environment and ensure regulatory compliance.

Step 1: Container Selection and Preparation

  • Compatibility is Key: Use only chemically compatible containers. The original product container is often the best choice.[7] If unavailable, use a designated hazardous waste container, typically made of polyethylene, that is free of leaks or external residue.[7]

  • Venting Not Advised: Do not use containers that are designed to vent. The container must be vapor-tight with a threaded, sealable cap to prevent the escape of flammable vapors.[4]

Step 2: Waste Segregation and Accumulation

  • Dedicated Halogenated Waste: Collect this compound waste in a container specifically designated for halogenated organic solvents .[8][9]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated waste.[7] The co-mingling of these waste streams can significantly increase disposal costs and complicate the disposal process.[7][10] Furthermore, do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[4]

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be in a cool, dry, well-ventilated location, away from ignition sources and direct sunlight.[8] The container should be kept in secondary containment to control any potential leaks.[8]

Step 3: Proper Labeling

  • Immediate Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[4][8]

  • Complete Information: The label must include:

    • The words "Hazardous Waste."[8]

    • The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[4]

    • A clear indication of the hazards (e.g., "Flammable," "Irritant").[8]

    • The accurate accumulation start date.

    • The name and contact information of the generating researcher or lab.

Step 4: Awaiting Disposal

  • Keep Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[4][7]

  • Monitor Fill Level: Do not overfill the container. A good rule of thumb is to fill it to no more than 90% capacity to allow for vapor expansion.

  • Arrange for Pickup: Once the container is full or you are discontinuing the process, arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8]

Ultimate Disposal Method: High-Temperature Incineration

The final disposition of this compound waste is not landfilling or simple chemical neutralization. Due to its halogenated nature, the industry-standard and environmentally preferred method is high-temperature incineration .[9][11]

Halogenated organic compounds require specific incineration conditions to ensure their complete destruction and to prevent the formation of highly toxic byproducts like dioxins and furans.[12] For hazardous waste containing more than 1% of halogenated organic substances, the required incineration temperature is at least 1100 °C.[13] These specialized incinerators are equipped with advanced flue gas cleaning systems (e.g., caustic scrubbers) to neutralize the acidic gases (like hydrogen chloride and hydrogen fluoride) that are produced during combustion.[14] This process ensures that the final emissions are safe for the environment.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate risks.

For a small, manageable spill:

  • Alert Personnel: Immediately alert others in the vicinity.[15]

  • Remove Ignition Sources: If safe to do so, extinguish all nearby flames and turn off spark-producing equipment.[16]

  • Ensure Ventilation: Increase ventilation to the area, preferably within a chemical fume hood.[17]

  • Don PPE: Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves (refer to the SDS for specific material recommendations), and a lab coat.[15]

  • Contain and Absorb: Confine the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pad.[15][16] Avoid using combustible materials like paper towels as the primary absorbent. For flammable liquids, spill pads with a vapor barrier are recommended.[5]

  • Collect Waste: Carefully scoop the absorbed material into a heavy-duty plastic bag or a sealable container.[5][16]

  • Label and Dispose: Label the container as "Hazardous Waste: this compound spill debris" and dispose of it through your EHS department.[16]

  • Decontaminate: Clean the spill area with soap and water.[16]

For a large spill, or any spill you are not equipped or trained to handle:

  • Evacuate: Immediately evacuate the area.[15]

  • Alert and Isolate: Alert others to evacuate, close the laboratory doors, and prevent entry.[15]

  • Contact Emergency Services: Contact your institution's EHS or emergency response team immediately.[16] Provide them with the chemical name and any other relevant details.

By integrating these procedures into your standard laboratory operations, you uphold the principles of scientific integrity and responsibility, ensuring that your valuable research does not come at the cost of safety or environmental health.

References

A Guide to Personal Protective Equipment for Handling 1-Chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of laboratory chemicals is paramount. This guide provides a comprehensive, in-depth directive on the appropriate personal protective equipment (PPE) for handling 1-Chloro-4-fluorobenzene (CAS No. 352-33-0). Beyond a simple checklist, this document delves into the rationale behind each recommendation, empowering you to make informed safety decisions grounded in scientific principles.

This compound is a flammable, colorless to light yellow liquid that presents several hazards, including skin, eye, and respiratory irritation.[1][2] Adherence to stringent safety protocols is not merely a regulatory requirement but a cornerstone of responsible scientific practice.

Hazard Analysis: Understanding the Risks of this compound

A thorough understanding of the hazards associated with this compound is the foundation of an effective PPE strategy. This halogenated aromatic compound poses the following primary risks:

  • Flammability: With a flash point of 29°C, this compound is a flammable liquid that can ignite when exposed to heat, sparks, or open flames.[3][4][5] Its vapors can form explosive mixtures with air.[5]

  • Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation.[1][2] Prolonged or repeated exposure can lead to dermatitis.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation, leading to symptoms such as coughing and wheezing.[1][2]

  • Harmful if Swallowed or Inhaled: The substance is harmful if ingested or inhaled.[1][3]

Key Safety Data for this compound

For quick reference, the following table summarizes the critical safety information for this compound.

PropertyValueSource
CAS Number 352-33-0[3]
Molecular Formula C₆H₄ClF[2][5]
Appearance Colorless to light yellow liquid[3][5]
Flash Point 29 °C (84.2 °F) - closed cup[3]
Boiling Point 129-130 °C
Hazards Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed or inhaled.[1][2][3]
Occupational Exposure Limits No specific OSHA PEL or NIOSH REL established. Follow guidelines for similar organic vapors.[4]

Selecting the Appropriate Personal Protective Equipment Ensemble

The selection of PPE is contingent upon the nature of the work being performed. The following recommendations provide a baseline for common laboratory procedures involving this compound.

Eye and Face Protection

Given its potential to cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are essential for all work with this compound.[4]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield should be worn in conjunction with chemical splash goggles.

Hand Protection

Choosing the correct gloves is critical, as halogenated aromatic hydrocarbons can be aggressive toward many common glove materials.[6][7] Nitrile gloves, while suitable for incidental contact, may not provide adequate protection for prolonged exposure.[1]

  • For Incidental Contact (e.g., handling sealed containers): Nitrile rubber gloves are acceptable. However, they should be inspected for any signs of degradation and replaced immediately if contamination occurs.[1]

  • For Extended Contact or Immersion: For tasks involving potential prolonged contact or immersion, more robust glove materials are necessary. Viton® or Norfoil® (Silver Shield®) gloves are recommended for their high resistance to aromatic and chlorinated solvents.[8] If dexterity is a concern, consider double-gloving with a heavier weight nitrile glove over a Norfoil/Silver Shield glove.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation data.[1][9]

Body Protection

To prevent skin contact, appropriate body protection is required.

  • Standard Laboratory Attire: A fully buttoned, flame-resistant lab coat or a 100% cotton lab coat should be worn at all times.[10] Full-length pants and closed-toe shoes are mandatory.[1]

  • Additional Protection: For tasks with a significant splash hazard, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[4][11]

  • Standard Operations: When used within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Inadequate Ventilation or Spills: If work must be performed outside of a fume hood, or in the event of a spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is the minimum requirement.[4][12] For higher concentrations or in emergency situations, a full-facepiece respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[12][13] All personnel requiring respiratory protection must be enrolled in a respiratory protection program and be properly fit-tested.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound cluster_0 Task Risk Assessment cluster_1 PPE Ensemble start Start: Handling this compound risk_assessment Assess Task: - Scale of work? - Splash potential? - Ventilation? start->risk_assessment low_risk Low Risk (Small scale, in fume hood, no splash risk) risk_assessment->low_risk Low medium_risk Medium Risk (Larger scale, potential for splash) risk_assessment->medium_risk Medium high_risk High Risk / Emergency (Spill, poor ventilation) risk_assessment->high_risk High ppe_low Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat low_risk->ppe_low ppe_medium Enhanced PPE: - Goggles & Face Shield - Viton®/Norfoil® Gloves - Chemical Apron medium_risk->ppe_medium ppe_high Full Protection: - Full-Face Respirator (OV) - Viton®/Norfoil® Gloves - Chemical Resistant Suit high_risk->ppe_high

Caption: PPE selection workflow for this compound.

Protocol for Donning and Doffing PPE

The proper sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Apron: Put on your lab coat and any additional body protection.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your chemical splash goggles and, if necessary, a face shield.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it to contain any contaminants.

  • Eye and Face Protection: Remove your face shield and goggles.

  • Respirator (if required): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan for Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is a critical final step in the safe handling of this compound.

Contaminated PPE:
  • Gloves and other disposable items: All disposable PPE that has come into contact with this compound should be considered hazardous waste. Place these items in a designated, labeled hazardous waste container.

  • Reusable PPE: Reusable items such as lab coats and face shields should be decontaminated according to your institution's procedures. If significant contamination occurs, they may need to be disposed of as hazardous waste.

This compound Waste:
  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[14] Mixing these waste streams can create reactive hazards and significantly increase disposal costs.[14]

  • Containerization: Use a designated, properly labeled, and sealed container for all this compound waste, including rinsates from cleaning glassware.[3][9] The container should be compatible with the chemical; polyethylene containers are often recommended.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[3]

  • Disposal: Follow your institution's hazardous waste disposal procedures.[3][14] Arrange for pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[15] Do not dispose of this compound down the drain.[1]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.